Cenp-E-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H30ClN7O4 |
|---|---|
分子量 |
540.0 g/mol |
IUPAC 名称 |
4-[[4-[(2S)-2-[(3-chloro-4-propan-2-yloxybenzoyl)amino]-3-(methylamino)-3-oxopropyl]phenyl]diazenyl]-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C26H30ClN7O4/c1-14(2)38-22-11-8-18(13-20(22)27)24(35)30-21(25(36)29-5)12-17-6-9-19(10-7-17)31-32-23-15(3)33-34(16(23)4)26(28)37/h6-11,13-14,21H,12H2,1-5H3,(H2,28,37)(H,29,36)(H,30,35)/t21-/m0/s1 |
InChI 键 |
HBCIXTCOTZHZRQ-NRFANRHFSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of CENP-E Inhibitors: A Technical Guide
Disclaimer: Specific quantitative data and detailed experimental protocols for the compound designated "Cenp-E-IN-3" are not available in the public domain. This guide will provide a comprehensive overview of the mechanism of action of potent and selective Centromere Protein E (CENP-E) inhibitors by using the well-characterized, first-in-class inhibitor GSK923295 as a representative example. The principles and downstream cellular consequences described herein are expected to be broadly applicable to other potent CENP-E inhibitors.
Executive Summary
Centromere Protein E (CENP-E) is a kinesin-7 motor protein that plays a pivotal role in the faithful segregation of chromosomes during mitosis. It is essential for the congression of chromosomes to the metaphase plate and for satisfying the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures genomic stability. Due to its exclusive role in mitosis, CENP-E has emerged as an attractive target for the development of antimitotic agents for cancer therapy. Small molecule inhibitors of CENP-E, such as GSK923295, disrupt its motor function, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth exploration of the molecular mechanism of action of these inhibitors, supported by quantitative data and detailed experimental methodologies.
The Role of CENP-E in Mitosis
CENP-E is a plus-end directed motor protein that localizes to the kinetochores of chromosomes during mitosis.[1][2] Its primary functions include:
-
Chromosome Congression: CENP-E captures microtubules at the kinetochore and transports chromosomes along them towards the spindle equator, a process crucial for their proper alignment at the metaphase plate.[1][3]
-
Spindle Assembly Checkpoint (SAC) Signaling: CENP-E is a key component of the SAC. It is thought to act as a sensor for microtubule attachment to the kinetochore. In the absence of stable microtubule attachment, CENP-E activates the SAC kinase BubR1, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature entry into anaphase.[2][4]
Mechanism of Action of CENP-E Inhibitors (Exemplified by GSK923295)
GSK923295 is a potent and specific allosteric inhibitor of the CENP-E motor domain.[5] Its mechanism of action can be detailed as follows:
-
Allosteric Binding: GSK923295 binds to a pocket in the motor domain of CENP-E that is distinct from the ATP and microtubule binding sites.[5] This allosteric binding is uncompetitive with respect to both ATP and microtubules.[6]
-
Inhibition of ATPase Activity: The binding of GSK923295 inhibits the microtubule-stimulated ATPase activity of CENP-E.[6] This enzymatic activity is essential for the motor function of CENP-E, as it provides the energy for its movement along microtubules.
-
Stabilization of the CENP-E-ADP-Microtubule Complex: A key feature of GSK923295's mechanism is that it locks CENP-E in a state that is tightly bound to the microtubule.[6][7] Specifically, it stabilizes the CENP-E-ADP-microtubule intermediate complex by dramatically decreasing the rate of ADP release.[6]
-
Disruption of Chromosome Congression: By halting the motor activity of CENP-E, GSK923295 prevents the proper alignment of chromosomes at the metaphase plate.[5] This leads to a failure of metaphase chromosome alignment.[5]
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to align properly and the persistent presence of improperly attached kinetochores lead to a sustained activation of the SAC.[2][8]
-
Mitotic Arrest and Apoptosis: The prolonged activation of the SAC results in a mitotic arrest, where the cell is unable to progress to anaphase.[5][8] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[5]
Caption: Mechanism of Action of CENP-E Inhibitors.
Quantitative Data
The following table summarizes key quantitative data for the representative CENP-E inhibitor, GSK923295.
| Parameter | Species | Value | Method |
| Ki | Human | 3.2 ± 0.2 nM | Enzyme kinetics |
| Ki | Canine | 1.6 ± 0.1 nM | Enzyme kinetics |
| IC50 (ATPase) | Human | 5 nM | Microtubule-stimulated ATPase assay |
Data sourced from publicly available research on GSK923295.
Experimental Protocols
The following are descriptions of key experimental protocols used to elucidate the mechanism of action of CENP-E inhibitors like GSK923295.
Microtubule-Stimulated ATPase Assay
Objective: To determine the effect of the inhibitor on the ATPase activity of the CENP-E motor domain in the presence of microtubules.
Methodology:
-
Recombinant human CENP-E motor domain is purified.
-
Taxol-stabilized microtubules are polymerized from purified tubulin.
-
The assay is performed in a buffer containing ATP and a phosphate (B84403) detection reagent (e.g., malachite green).
-
The CENP-E motor domain and microtubules are incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by monitoring the increase in free phosphate over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell-Based Mitotic Arrest Assay
Objective: To assess the ability of the inhibitor to induce mitotic arrest in cultured cells.
Methodology:
-
Cancer cell lines (e.g., HeLa, U2OS) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 24 hours).
-
Cells are then fixed and stained with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3).
-
The percentage of cells in mitosis (mitotic index) is determined by fluorescence microscopy or flow cytometry.
-
An increase in the mitotic index indicates that the inhibitor is causing cells to arrest in mitosis.
Caption: Experimental Workflow for Mitotic Arrest Assay.
Immunofluorescence Microscopy for Chromosome Alignment
Objective: To visualize the effect of the inhibitor on chromosome alignment.
Methodology:
-
Cells are grown on coverslips and treated with the inhibitor as described above.
-
Cells are fixed and permeabilized.
-
Immunostaining is performed using antibodies against key cellular structures:
-
Anti-α-tubulin to visualize the mitotic spindle.
-
Anti-centromere antibodies (e.g., CREST) to visualize kinetochores.
-
A DNA stain (e.g., DAPI) to visualize chromosomes.
-
-
Images are acquired using a confocal or widefield fluorescence microscope.
-
In inhibitor-treated cells, a failure of chromosomes to align at the metaphase plate is observed, in contrast to the well-aligned chromosomes in control cells.
Signaling Pathways
The inhibition of CENP-E directly impacts the Spindle Assembly Checkpoint (SAC) signaling pathway.
Caption: CENP-E's Role in SAC Signaling.
Conclusion
CENP-E inhibitors represent a promising class of targeted anticancer agents. By specifically disrupting the motor function of CENP-E, these compounds induce a potent antimitotic effect characterized by failed chromosome congression, sustained activation of the spindle assembly checkpoint, and subsequent apoptotic cell death. The detailed mechanistic understanding of inhibitors like GSK923295 provides a solid foundation for the continued development and optimization of this therapeutic strategy for the treatment of various malignancies.
References
- 1. Kinesin Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of Novel l-Cysteine Derivatives as Potent KSP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Cenp-E-IN-3: A Selective CENP-E Inhibitor
Notice to the Reader: Despite a comprehensive search for scientific literature and publicly available data, no specific information was found for a Centromere Protein E (CENP-E) inhibitor designated as "Cenp-E-IN-3." It is possible that this is an internal compound name not yet in the public domain or a less common identifier.
However, extensive information is available for another potent and selective CENP-E inhibitor, GSK923295 , which is a well-characterized tool compound and has been evaluated in clinical trials. This guide will proceed by presenting a detailed technical overview of the selective inhibition of CENP-E, using GSK923295 as the primary exemplar for which quantitative data and experimental protocols are available. This will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CENP-E.
Introduction to CENP-E and Its Inhibition
Centromere-associated protein E (CENP-E), also known as Kinesin-7, is a plus-end-directed microtubule motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is critical for the establishment of stable kinetochore-microtubule attachments and for satisfying the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1][3] Disruption of CENP-E function leads to chromosome misalignment, a prolonged mitotic arrest due to SAC activation, and ultimately, cell death (apoptosis), making it an attractive target for anticancer drug development.[3][4]
Selective inhibitors of CENP-E, such as GSK923295, are small molecules designed to specifically interfere with the ATPase activity of the CENP-E motor domain.[4] This inhibition prevents the conformational changes necessary for CENP-E to translocate along microtubules, effectively halting its function in chromosome congression.[4]
Mechanism of Action of Selective CENP-E Inhibitors
Selective CENP-E inhibitors like GSK923295 typically act as allosteric inhibitors of the CENP-E motor domain.[3] They do not compete directly with ATP or microtubules but rather bind to a distinct pocket, locking the motor protein in a state that is tightly bound to the microtubule.[4] This "rigor" state prevents the ATP hydrolysis cycle from proceeding, thereby inhibiting the motor function of CENP-E. The inability of CENP-E to move chromosomes leads to the characteristic phenotype of misaligned chromosomes, particularly at the spindle poles, which persistently activates the spindle assembly checkpoint and induces a prolonged mitotic arrest.[1]
dot
Quantitative Data for the Selective CENP-E Inhibitor GSK923295
The following tables summarize the key quantitative data for the CENP-E inhibitor GSK923295, collated from various in vitro and cell-based assays.
Table 1: Biochemical Activity of GSK923295
| Parameter | Value | Conditions | Reference |
| Ki | 3.2 nM | Uncompetitive with ATP and microtubules | [4] |
| IC50 | Not Reported | - | - |
Table 2: Cellular Activity of GSK923295
| Cell Line | GI50 (Growth Inhibition 50) | Assay Duration | Reference |
| Average (237 tumor cell lines) | 253 nM | 72 hours | [3] |
| Median (237 tumor cell lines) | 32 nM | 72 hours | [3] |
| Colo205 (Colon Carcinoma) | Potent anti-tumor efficacy | In vivo | [5] |
| HeLa (Cervical Cancer) | Mitotic arrest | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to characterize CENP-E inhibitors.
CENP-E ATPase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain.
Protocol:
-
Reagent Preparation:
-
Purified recombinant human CENP-E motor domain.
-
Taxol-stabilized microtubules.
-
ATPase assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
Test compound (e.g., GSK923295) serially diluted in DMSO.
-
Malachite green reagent for phosphate (B84403) detection.
-
-
Assay Procedure:
-
In a 96-well plate, combine the CENP-E motor domain, microtubules, and test compound at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Read the absorbance at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Cell Proliferation/Viability Assay (Cell-Based Assay)
This assay determines the effect of the CENP-E inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., HeLa, Colo205) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CENP-E inhibitor (e.g., GSK923295) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Calculate the GI50 (concentration that causes 50% growth inhibition) by fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy for Mitotic Phenotype Analysis
This method is used to visualize the effects of CENP-E inhibition on chromosome alignment and spindle formation.
Protocol:
-
Cell Treatment:
-
Grow cells on coverslips and treat with the CENP-E inhibitor or DMSO for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST anti-centromere antibody).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to quantify the percentage of cells with misaligned chromosomes and other mitotic defects.
-
dot
Signaling Pathways and Logical Relationships
CENP-E is a key player in the intricate signaling network that governs mitosis. Its inhibition has downstream consequences on the spindle assembly checkpoint and cell fate.
dot
Conclusion
The selective inhibition of CENP-E represents a promising strategy for the development of novel anti-mitotic cancer therapies. The wealth of data available for the inhibitor GSK923295 provides a solid foundation for understanding the biological consequences of targeting this essential mitotic kinesin. The detailed experimental protocols outlined in this guide offer a practical resource for researchers aiming to investigate CENP-E function and the effects of its inhibitors. Future research in this area will likely focus on identifying predictive biomarkers for sensitivity to CENP-E inhibitors and exploring combination therapies to overcome resistance to existing cancer treatments.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In-depth Technical Guide: Discovery and Synthesis of a CENP-E Inhibitor
A comprehensive analysis of the potent and selective Centromere-Associated Protein E (CENP-E) inhibitor, GSK923295, is provided below, as publicly available scientific literature and data for a compound designated "Cenp-E-IN-3" are not available at this time. This guide details the discovery, mechanism of action, synthesis, and biological evaluation of GSK923295, a key tool in understanding the role of CENP-E in mitosis and a potential therapeutic agent.
Introduction to CENP-E and Its Inhibition
Centromere-Associated Protein E (CENP-E) is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] It functions by transporting chromosomes along microtubules, ensuring their correct attachment to the spindle apparatus.[1][3] Disruption of CENP-E function leads to chromosome mis-segregation, mitotic arrest, and ultimately, cell death, making it an attractive target for cancer therapy.[1][3] Small molecule inhibitors of CENP-E, such as GSK923295, have been developed to probe its function and for their potential as antineoplastic agents.[1]
Discovery of GSK923295
GSK923295 was identified as a potent and selective allosteric inhibitor of the CENP-E motor domain's ATPase activity.[1] Its discovery enabled researchers to rapidly and acutely inactivate CENP-E in cellular studies, providing significant insights into its role in chromosome congression and the maintenance of kinetochore-microtubule attachments.[4]
Mechanism of Action
GSK923295 functions by inhibiting the ATPase activity of the CENP-E motor domain. This inhibition prevents the conformational changes necessary for CENP-E to move along microtubules, effectively halting its transport function.[4] Consequently, cells treated with GSK923295 exhibit a characteristic phenotype of a bipolar mitotic spindle with the majority of chromosomes aligned at the metaphase plate, but with a few chromosomes remaining near the spindle poles.[5] This failure to align all chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[1][5]
The signaling pathway affected by CENP-E inhibition is central to mitotic progression. The following diagram illustrates the key components and their relationships.
Caption: CENP-E signaling pathway and the effect of GSK923295.
Synthesis of GSK923295
An efficient synthetic route for GSK923295 has been described, which includes a key enzymatic resolution step. While the detailed, step-by-step protocol from primary literature is extensive, the general workflow is outlined below.
Caption: Generalized synthetic workflow for GSK923295.
Quantitative Biological Data
The biological activity of GSK923295 has been characterized in various assays. The following table summarizes key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Growth Inhibition | 237 tumor cell lines | Average GI50 | 253 nM | [6] |
| 237 tumor cell lines | Median GI50 | 32 nM | [6] | |
| HCC1954 | GI50 | 27 nM | [6] | |
| CENP-E Inhibition | RPE-1 cells | IC50 | 3.2 nM | [7] |
Experimental Protocols
Cell-Based Assay for Mitotic Arrest
A common method to assess the effect of CENP-E inhibitors is to measure the induction of mitotic arrest in cultured cells.
Objective: To determine the concentration of GSK923295 required to induce mitotic arrest.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, U2OS) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of concentrations of GSK923295 for a specified period (e.g., 16-24 hours).
-
Fixation and Staining: Cells are fixed with paraformaldehyde or methanol (B129727) and permeabilized. DNA is stained with a fluorescent dye (e.g., DAPI), and microtubules are visualized by immunofluorescence using an anti-tubulin antibody.
-
Microscopy: Cells are imaged using fluorescence microscopy.
-
Analysis: The percentage of cells in mitosis (characterized by condensed chromosomes and a mitotic spindle) is quantified for each drug concentration.
The workflow for this experiment is depicted below.
Caption: Experimental workflow for determining mitotic arrest.
In Vitro CENP-E ATPase Assay
Biochemical assays are used to directly measure the inhibition of CENP-E's ATPase activity.
Objective: To determine the IC50 value of GSK923295 for CENP-E ATPase activity.
Methodology:
-
Protein Purification: Recombinant human CENP-E motor domain is expressed and purified.
-
Assay Setup: The assay is performed in a buffer containing microtubules, ATP, and the purified CENP-E motor domain.
-
Inhibitor Addition: GSK923295 is added at various concentrations.
-
ATPase Activity Measurement: The rate of ATP hydrolysis is measured, typically by detecting the amount of inorganic phosphate (B84403) produced over time using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable equation.
Conclusion
GSK923295 is a well-characterized, potent, and selective inhibitor of CENP-E. Its discovery and subsequent use in a multitude of studies have been instrumental in elucidating the critical roles of CENP-E in chromosome alignment and mitotic progression. The detailed understanding of its synthesis and biological activity provides a solid foundation for its continued use as a research tool and for the potential development of novel anticancer therapeutics targeting CENP-E.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E initiates chromosome congression by opposing Aurora kinases to promote end-on attachments - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CENP-E Inhibition in Mitotic Spindle Checkpoint Integrity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery, ensuring the proper alignment of chromosomes at the metaphase plate. Its correct function is intrinsically linked to the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents aneuploidy by delaying anaphase onset until all chromosomes have achieved stable bipolar attachment to the mitotic spindle. Pharmacological inhibition of CENP-E has emerged as a promising anti-cancer strategy, as it induces mitotic arrest and subsequent apoptosis in rapidly dividing cells. This technical guide provides an in-depth overview of the role of CENP-E in the spindle assembly checkpoint, focusing on the effects of its inhibition by the small molecule GSK923295. We will delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying CENP-E inhibition, and visualize the associated cellular pathways and workflows.
CENP-E and the Mitotic Spindle Checkpoint
CENP-E is a plus-end directed motor protein that localizes to the kinetochores of chromosomes during mitosis.[1] Its primary functions include the congression of chromosomes to the metaphase plate and the establishment of stable kinetochore-microtubule attachments.[2][3] CENP-E's role extends beyond mechanics; it is a key player in the spindle assembly checkpoint signaling cascade.
The spindle assembly checkpoint is a complex signaling network that monitors the attachment of microtubules to kinetochores. Unattached or improperly attached kinetochores generate a "wait anaphase" signal that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin, and delaying the onset of anaphase.
CENP-E directly interacts with and activates the mitotic checkpoint kinase BubR1 at unattached kinetochores.[4] This interaction is crucial for the generation of the SAC signal. Once a kinetochore is properly attached to spindle microtubules, the motor activity of CENP-E is thought to play a role in silencing the checkpoint signal, allowing the cell to proceed into anaphase.[4]
Mechanism of Action of the CENP-E Inhibitor GSK923295
GSK923295 is a potent and selective, allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[5] Unlike competitive inhibitors, GSK923295 is uncompetitive with both ATP and microtubules, meaning it binds to the CENP-E-microtubule-ADP complex.[5][6] This binding event stabilizes the interaction between CENP-E and the microtubule, preventing the release of inorganic phosphate (B84403) and subsequent ATP hydrolysis.[5][6] This effectively locks CENP-E in a state of high affinity for the microtubule, inhibiting its motor function.[7]
The inhibition of CENP-E's motor activity by GSK923295 leads to a failure of chromosomes to properly align at the metaphase plate. While most chromosomes may eventually congress, a subset often remains near the spindle poles.[7][8] This persistent presence of unaligned chromosomes leads to a sustained activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest.[7] This prolonged arrest can ultimately trigger apoptosis, or programmed cell death, which is the basis for its anti-tumor activity.[9][10]
Quantitative Data for GSK923295
The following tables summarize key quantitative data for the CENP-E inhibitor GSK923295, providing insights into its potency and efficacy across various experimental systems.
| Parameter | Value | Species | Notes | Reference |
| Ki | 3.2 ± 0.2 nM | Human | Uncompetitive inhibitor of CENP-E microtubule-stimulated ATPase activity. | [5] |
| Ki | 1.6 ± 0.1 nM | Canine | [11] |
Table 1: Inhibitory Constant (Ki) of GSK923295 for CENP-E ATPase Activity.
| Cell Line | Histology | GI50 (nM) | Reference |
| SW48 | Colon Cancer | 17.2 | [11] |
| RKO | Colon Cancer (BRAF mutant) | 55.6 | [11] |
| SW620 | Colon Cancer (KRAS mutant) | 42 | [11] |
| HCT116 | Colon Cancer (KRAS mutant) | 51.9 | [11] |
| HCC1954 | Breast Cancer | 27 | [5] |
| Median of 237 cell lines | Various Cancers | 32 | [10] |
| Median of 23 pediatric cell lines | Various Pediatric Cancers | 27 | [12] |
Table 2: In Vitro Growth Inhibition (GI50) of GSK923295 in Various Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of CENP-E and the effects of its inhibition.
In Vitro CENP-E ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the CENP-E motor domain in the presence of microtubules and can be used to determine the inhibitory potential of compounds like GSK923295.
Materials:
-
Purified recombinant CENP-E motor domain (e.g., residues 2-340 with a C-terminal His-tag)[6]
-
Paclitaxel-stabilized microtubules (MTs)
-
PEM25 Buffer: 25 mM Pipes-K+ (pH 6.8), 2 mM MgCl2, 1 mM EGTA[6]
-
ATP
-
GSK923295 or other inhibitors
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit)
Procedure:
-
Prepare the reaction mixture in PEM25 buffer containing 1 nM CENP-E, 5 µM microtubules, and varying concentrations of the inhibitor (e.g., GSK923295).[6]
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to CENP-E.
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.[6]
-
Immediately begin monitoring the release of inorganic phosphate over time using a spectrophotometer according to the manufacturer's instructions for the phosphate detection kit.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
To determine the IC50, plot the rate of ATP hydrolysis as a function of the inhibitor concentration and fit the data to a dose-response curve.
Immunofluorescence Staining of Mitotic Cells
This protocol allows for the visualization of the mitotic spindle, chromosomes, and the localization of CENP-E in cells treated with an inhibitor.
Materials:
-
HeLa or other suitable cells grown on glass coverslips
-
GSK923295
-
Microtubule stabilizing buffer (MTSB): 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, 30% glycerol
-
Fixative: 4% paraformaldehyde in MTSB
-
Permeabilization buffer: 0.5% Triton X-100 in MTSB
-
Blocking buffer: 3% BSA in PBS
-
Primary antibodies: Rabbit anti-CENP-E, Mouse anti-α-tubulin
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Treat cells with the desired concentration of GSK923295 (e.g., 50-100 nM) for a suitable duration (e.g., 4-16 hours) to induce mitotic arrest.
-
Wash the cells once with MTSB.
-
Extract the cells with 0.5% Triton X-100 in MTSB for 5 minutes to remove soluble proteins.
-
Fix the cells with 4% paraformaldehyde in MTSB for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Cell Growth Inhibition Assay (GI50 Determination)
This assay quantifies the effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well or 384-well cell culture plates
-
Complete cell culture medium
-
GSK923295
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo) or DNA stain (e.g., DAPI)
Procedure:
-
Seed cells in microplates at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
The following day (T0), fix and stain one plate to determine the initial cell number.[10]
-
Add a range of concentrations of GSK923295 to the remaining plates.
-
Incubate the cells for a defined period (e.g., 72 hours).[10]
-
At the end of the incubation period (T72), add the cell viability reagent and measure the signal according to the manufacturer's protocol, or fix and stain the cells and quantify DNA content.[10]
-
Normalize the T72 measurements to the T0 values.
-
The GI50 is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls. Plot the percentage of growth inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 value.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to CENP-E function and its inhibition.
Caption: CENP-E's role in activating the Spindle Assembly Checkpoint.
Caption: Mechanism of action of the CENP-E inhibitor GSK923295.
Caption: Experimental workflow for immunofluorescence staining.
Conclusion
The inhibition of CENP-E presents a compelling strategy for anti-cancer therapy by exploiting the dependence of cancer cells on a functional mitotic spindle checkpoint. The small molecule inhibitor GSK923295 effectively disrupts chromosome congression, leading to a sustained mitotic arrest and subsequent cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers in academic and industrial settings who are investigating the intricacies of the spindle assembly checkpoint and developing novel anti-mitotic agents. A thorough understanding of the molecular mechanisms underlying CENP-E inhibition is paramount for the continued development of targeted cancer therapies.
References
- 1. The Microtubule-dependent Motor Centromere–associated Protein E (CENP-E) Is an Integral Component of Kinetochore Corona Fibers That Link Centromeres to Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BubR1 phosphorylates CENP-E as a switch enabling the transition from lateral association to end-on capture of spindle microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. Whole-Mount Immunofluorescence Staining to Visualize Cell Cycle Progression in Mouse Oocyte Meiosis | Springer Nature Experiments [experiments.springernature.com]
- 11. selleckchem.com [selleckchem.com]
- 12. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Interactions of Cenp-E Inhibitors: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the cellular targets of Centromere Protein E (CENP-E) inhibitors. Due to the limited public information on a specific molecule designated "Cenp-E-IN-3," this document will focus on the well-characterized and potent CENP-E inhibitor, GSK923295 , as a representative compound. The data and methodologies presented herein are based on published scientific literature and are intended to provide a comprehensive understanding of how this class of molecules interacts with its cellular targets.
Executive Summary
CENP-E is a kinesin-7 motor protein that plays a pivotal role in the alignment of chromosomes at the metaphase plate during mitosis. Its inhibition presents a promising therapeutic strategy for cancers, which are often characterized by uncontrolled cell division. GSK923295 is a potent and selective allosteric inhibitor of the CENP-E kinesin motor's ATPase activity. By binding to the motor domain, GSK923295 stabilizes the interaction of CENP-E with microtubules, leading to a failure of chromosome congression, prolonged mitotic arrest, and subsequent apoptotic cell death. This guide details the quantitative measures of GSK923295's potency, the experimental protocols used to determine these values, and the signaling pathways affected by its mechanism of action.
Quantitative Data on Target Inhibition
The efficacy of GSK923295 has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations and binding affinities.
| Parameter | Value | Species | Notes |
| Ki | 3.2 ± 0.2 nM | Human | Inhibition constant for CENP-E kinesin motor ATPase activity.[1][2] |
| 1.6 ± 0.1 nM | Canine | ||
| IC50 | 3.2 nM | Human | Concentration for 50% inhibition of CENP-E ATPase activity.[3] |
Table 1: Biochemical Inhibition of CENP-E by GSK923295.
| Assay Type | Cell Lines | Median Value | Average Value | Range of Values |
| Cellular Proliferation (IC50) | 23 pediatric cancer cell lines | 27 nM | - | - |
| Cellular Proliferation (GI50) | 237 tumor cell lines | 32 nM | 253 nM | 12 nM to >10,000 nM |
Table 2: Cellular Proliferation Inhibition by GSK923295.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular targets and effects of GSK923295.
CENP-E ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis driven by the CENP-E motor domain in the presence of microtubules.
-
Protein Expression and Purification: The motor domain of human CENP-E (e.g., residues 2-340) is expressed in Escherichia coli with a C-terminal 6x-His tag and purified using affinity chromatography.[2]
-
Assay Buffer (PEM25): 25 mM PIPES-K+ (pH 6.8), 2 mM MgCl2, 1 mM EGTA, supplemented with 10 µM Paclitaxel to stabilize microtubules.[2]
-
Reaction Components:
-
1 nM purified CENP-E motor domain
-
5 µM microtubules
-
500 µM ATP
-
Varying concentrations of GSK923295
-
-
Procedure: The release of inorganic phosphate (B84403) from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay). The reaction is initiated by the addition of ATP and incubated at room temperature. The absorbance is read at a specific wavelength (e.g., 650 nm) to quantify the amount of phosphate produced.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., competitive, uncompetitive), the assay is repeated with varying concentrations of ATP and microtubules.[2][4][5]
Cellular Proliferation Assay
This cell-based assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96- or 384-well plates and allowed to adhere. They are then treated with a range of concentrations of GSK923295 (e.g., 1.0 nM to 10.0 µM) for a specified duration (e.g., 72 or 96 hours).[4][6]
-
Cell Viability Measurement:
-
At the end of the incubation period, cells are fixed.
-
The DNA is stained with a fluorescent dye such as DAPI.
-
The plates are imaged using an automated fluorescence microscope.
-
The number of cells (or total fluorescence intensity) in each well is quantified.
-
-
Data Analysis: The cell count at each inhibitor concentration is normalized to untreated controls. The concentration of the inhibitor that causes 50% growth inhibition (GI50 or IC50) is calculated by fitting the data to a dose-response curve.[4][6]
Immunofluorescence Microscopy for Mitotic Phenotype Analysis
This imaging-based technique visualizes the effects of the inhibitor on chromosome alignment and spindle formation during mitosis.
-
Cell Culture and Treatment: Cells (e.g., HeLa or DLD-1) are grown on coverslips and treated with the inhibitor (e.g., 50 nM GSK923295) for a defined period (e.g., 4 hours).[7][8]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Immunostaining:
-
Cells are blocked with a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Cells are incubated with primary antibodies against specific cellular components (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, and an anti-centromere antibody like anti-CREST).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
DNA is counterstained with a fluorescent dye like DAPI.
-
-
Imaging and Analysis: The coverslips are mounted on microscope slides and imaged using a confocal or widefield fluorescence microscope. The images are analyzed to assess chromosome alignment at the metaphase plate, spindle morphology, and the localization of specific proteins.[7][8]
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships associated with the action of CENP-E inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of CENP-E Inhibition in the Study of Chromosome Congression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise segregation of chromosomes during mitosis is fundamental to maintaining genomic stability. A critical process in early mitosis is chromosome congression, where chromosomes align at the spindle equator to form the metaphase plate. The kinesin motor protein Centromere Protein E (CENP-E), a member of the kinesin-7 family, is a key player in this process. It is primarily responsible for transporting chromosomes that are initially located near the spindle poles (polar chromosomes) towards the metaphase plate. Given its crucial role, the targeted inhibition of CENP-E has become a valuable tool for dissecting the mechanics of chromosome congression and a potential therapeutic strategy in oncology. This technical guide provides an in-depth overview of the use of small molecule inhibitors of CENP-E, with a focus on GSK923295, a well-characterized allosteric inhibitor, to study chromosome congression.
Mechanism of Action of CENP-E and its Inhibition
CENP-E is a plus-end directed microtubule motor protein that localizes to the kinetochores of chromosomes during mitosis.[1] Its motor activity, fueled by ATP hydrolysis, enables it to move along microtubules, pulling chromosomes towards the spindle equator.[2] Inhibition of CENP-E's ATPase activity disrupts this process, leading to a failure of polar chromosomes to congress to the metaphase plate.[3] This results in a characteristic mitotic arrest with most chromosomes aligned at the equator, but with one or more chromosomes remaining near the spindle poles.[3] This arrest is mediated by the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase.[3]
Small molecule inhibitors of CENP-E, such as GSK923295, are typically allosteric inhibitors that bind to a pocket on the motor domain distinct from the ATP and microtubule binding sites.[4] This binding stabilizes CENP-E in a state with high affinity for microtubules but prevents the conformational changes necessary for ATP hydrolysis and movement.[4] The result is a potent and specific inhibition of chromosome congression, making these compounds precise tools for studying this essential mitotic event.
Quantitative Data on CENP-E Inhibition
The effects of CENP-E inhibitors have been quantified across various cell lines and experimental systems. The following tables summarize key quantitative data for representative CENP-E inhibitors.
Table 1: Inhibitor Potency
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| GSK923295 | Human CENP-E | 3.2 ± 0.2 | - | [5] |
| PF-2771 | CENP-E Motor Domain | - | 16.1 ± 1.2 | [6] |
| Compound-A | CENP-E Motor Domain | - | - | [7] |
| Photoswitchable Inhibitor 3 | CENP-E | - | 280 (dark), 1200 (470 nm light) | [8] |
Table 2: Cellular Activity of CENP-E Inhibitors
| Inhibitor | Cell Line | EC50 (nM) | Effect | Reference(s) |
| GSK923295 | DAOY (Medulloblastoma) | 12 (72h) | Reduced cell expansion | [9] |
| GSK923295 | ONS-76 (Medulloblastoma) | 14 (72h) | Reduced cell expansion | [9] |
| GSK923295 | Panel of 237 tumor cell lines | Median GI50 of 32 (72h) | Growth inhibition | [4] |
| PF-2771 | Basal-a breast cancer cell lines | Selectively inhibits proliferation | Antiproliferative | [10] |
| Photoswitchable Inhibitor 3 | HeLa | 2.9 (dark), 13 (470 nm light) | Chromosome misalignment | [8] |
Table 3: Phenotypic Effects of CENP-E Inhibition
| Treatment | Cell Line | Phenotype | Quantitative Observation | Reference(s) |
| GSK923295 (50 nM) | HeLa | Mitotic Arrest | 94% of mitotic cells in prometaphase | [3] |
| GSK923295 | Cal51 & MDA-MB-231 | Increased Polar Chromosomes | ~75% of cells enter anaphase with misaligned chromosomes (with eribulin) | [11] |
| CENP-E siRNA | DAOY & ONS-76 | Prolonged Metaphase | 50% (DAOY) and 40% (ONS-76) of divisions showed prolonged metaphase | [9] |
| CENP-E Inhibition + Mps1 Inhibition | DLD-1 | Chromosome Missegregation | On average, two missegregation events per division | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of chromosome congression using CENP-E inhibitors.
Immunofluorescence Protocol for Observing Chromosome Congression Defects
This protocol is adapted for HeLa cells treated with a CENP-E inhibitor like GSK923295.
-
Cell Culture and Treatment:
-
Culture HeLa cells on glass coverslips in a 6-well plate until they reach 50-70% confluency.
-
Treat the cells with the desired concentration of the CENP-E inhibitor (e.g., 50 nM GSK923295) for a duration sufficient to induce mitotic arrest (typically 2-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
-
Anti-α-tubulin (to visualize the mitotic spindle).
-
Anti-CENP-A or CREST serum (to visualize kinetochores).
-
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
-
DNA Staining and Mounting:
-
Stain the DNA with DAPI (1 µg/mL) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells with misaligned chromosomes (polar chromosomes).
-
Live-Cell Imaging Protocol for Monitoring Chromosome Dynamics
This protocol is designed for tracking chromosome movements in real-time in cells expressing fluorescently tagged histones (e.g., H2B-GFP).
-
Cell Culture and Transfection:
-
Seed HeLa cells stably expressing H2B-GFP in a glass-bottom imaging dish.
-
Ensure the cells are at a suitable confluency for imaging individual mitotic events (30-50%).
-
-
Microscope Setup:
-
Use an inverted microscope equipped with a high-sensitivity camera and an environmental chamber to maintain 37°C and 5% CO2.
-
Allow the system to equilibrate for at least 1 hour before imaging.
-
-
Inhibitor Treatment and Imaging:
-
Add the CENP-E inhibitor (e.g., 80 nM GSK923295) to the imaging medium just before starting the time-lapse acquisition.[12]
-
Acquire images every 2-5 minutes for a total duration of 12-24 hours to capture cells entering and progressing through mitosis. Use multiple stage positions to increase the number of observed cells.
-
-
Data Analysis:
-
Analyze the time-lapse movies using image analysis software (e.g., ImageJ/Fiji).
-
Measure the time from nuclear envelope breakdown (NEBD) to anaphase onset.
-
Track the movement of individual chromosomes, particularly the polar chromosomes, to analyze their congression dynamics (or lack thereof).
-
Quantify the number of polar chromosomes per mitotic cell.
-
siRNA-Mediated Depletion of CENP-E
This protocol provides a general guideline for knocking down CENP-E expression using small interfering RNA (siRNA).
-
Cell Seeding:
-
One day before transfection, seed cells (e.g., HeLa or IMR90) in a 6-well plate so that they are 30-50% confluent at the time of transfection.[13]
-
-
siRNA Transfection:
-
Prepare two tubes per transfection. In one tube, dilute the CENP-E specific siRNA (e.g., to a final concentration of 40-50 nM) in serum-free medium.[14][15] In the other tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours.
-
-
Analysis of Knockdown and Phenotype:
-
After the incubation period, harvest the cells.
-
Verify the knockdown efficiency by Western blotting for CENP-E protein levels or by quantitative PCR (qPCR) for CENP-E mRNA levels.[16]
-
Analyze the cellular phenotype by immunofluorescence or live-cell imaging as described in the previous protocols to observe defects in chromosome congression.
-
Visualizing Key Processes and Pathways
Graphviz diagrams are provided below to illustrate the central signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of CENP-E motor activity and its inhibition.
References
- 1. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 8. A photoswitchable CENP-E inhibitor with single blue-green light to control chromosome positioning in mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Cenp-E-IN-3 on Kinetochore Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Centromere Protein E (CENP-E) in kinetochore function and the impact of its inhibition by small molecules, with a focus on the well-characterized inhibitor GSK923295, often referred to in the context of CENP-E inhibitors. CENP-E, a kinesin-7 motor protein, is a critical component of the mitotic machinery, essential for the proper alignment and segregation of chromosomes during cell division.[1][2] Its inhibition presents a promising therapeutic strategy in oncology by inducing mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][3]
The Critical Role of CENP-E in Kinetochore Function
CENP-E is a plus-end directed motor protein that localizes to the outer kinetochore, a complex protein structure assembled on the centromeres of chromosomes.[4][5] Its primary functions are integral to ensuring genomic stability:
-
Chromosome Congression: CENP-E is essential for the movement of mono-oriented chromosomes (those attached to only one spindle pole) towards the metaphase plate, the cell's equator.[4][6] It achieves this by moving along adjacent spindle microtubules.[4]
-
Microtubule Attachment and Stability: CENP-E plays a role in establishing and maintaining the stable "end-on" attachment of kinetochores to the plus-ends of spindle microtubules.[5][7] This connection is crucial for generating the tension required for proper chromosome alignment and for satisfying the spindle assembly checkpoint (SAC).[8]
-
Spindle Assembly Checkpoint (SAC) Regulation: By facilitating stable kinetochore-microtubule attachments, CENP-E contributes to silencing the SAC, a critical signaling pathway that prevents the cell from entering anaphase until all chromosomes are correctly attached to the spindle.[4][8]
Inhibition of CENP-E's motor function disrupts these processes, leading to defects in chromosome alignment, a failure to satisfy the SAC, and ultimately, a prolonged mitotic arrest that can trigger apoptosis.[3][9]
Mechanism of Action of Cenp-E-IN-3 (GSK923295)
GSK923295 is a potent and specific allosteric inhibitor of the CENP-E kinesin motor.[10][11] Its mechanism of action is distinct from that of ATP-competitive inhibitors. GSK923295 binds to a site on the CENP-E motor domain that is separate from the ATP and microtubule binding sites.[10][11] This allosteric inhibition prevents ATP hydrolysis, which in turn stabilizes the interaction of the CENP-E motor domain with the microtubule.[9][11] This "locked-on" state prevents the motor from moving along the microtubule, effectively halting its transport functions.[9]
Quantitative Data on the Effects of CENP-E Inhibition
The following tables summarize key quantitative data regarding the inhibitory activity of GSK923295 and its cellular effects.
| Parameter | Value | Species | Reference |
| Ki (ATPase activity) | 3.2 ± 0.2 nM | Human | [10] |
| Ki (ATPase activity) | 1.6 ± 0.1 nM | Canine | [10] |
| Average GI50 (237 tumor cell lines) | 253 nM | Human | [11] |
| Median GI50 (237 tumor cell lines) | 32 nM | Human | [11] |
Table 1: In Vitro Inhibitory Activity of GSK923295
| Parameter | Condition | Observation | Reference |
| Kinetochore Microtubule Binding | CENP-E depletion | 23% reduction at aligned chromosomes | [8] |
| Inter-kinetochore Distance | CENP-E depletion | Reduced from 1.56 µm to 0.79 µm | [8] |
| Mitotic Arrest | Treatment with GSK923295 | Dose-dependent increase in 4n nuclei | [11] |
Table 2: Cellular Effects of CENP-E Inhibition/Depletion
Experimental Protocols for Studying CENP-E Inhibition
Detailed investigation of CENP-E function and the effects of its inhibitors involves a range of cell biology and biochemical techniques. Below are outlines of key experimental protocols.
Immunofluorescence Staining for Kinetochore Protein Localization
This method is used to visualize the localization of CENP-E and other kinetochore proteins in cells treated with inhibitors.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) on coverslips and treat with the CENP-E inhibitor (e.g., GSK923295) at the desired concentration and for the appropriate duration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve cellular structures.
-
Permeabilization: Permeabilize the cell membranes with a detergent, such as 0.1% Triton X-100 in PBS, to allow antibodies to access intracellular targets.
-
Blocking: Block non-specific antibody binding sites with a blocking solution, such as 3% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the protein of interest (e.g., anti-CENP-E, anti-BubR1).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody. DAPI can be included to stain the DNA.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
Live-Cell Imaging of Mitotic Progression
This technique allows for the real-time observation of the effects of CENP-E inhibition on chromosome dynamics and mitotic timing.
Protocol Outline:
-
Cell Line Generation: Use a cell line that stably expresses fluorescently tagged proteins to mark relevant structures, such as H2B-GFP (for chromosomes) and alpha-tubulin-mCherry (for microtubules).
-
Cell Plating and Treatment: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Add the CENP-E inhibitor just before or during imaging.
-
Microscopy: Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse images at multiple z-planes every few minutes to capture the entire mitotic process.
-
Data Analysis: Analyze the resulting movies to quantify parameters such as the duration of mitosis, the percentage of cells with misaligned chromosomes, and the velocity of chromosome movements.
In Vitro Microtubule Gliding Assay
This assay directly measures the effect of an inhibitor on the motor activity of purified CENP-E.
Protocol Outline:
-
Protein Purification: Purify recombinant CENP-E motor domain.
-
Microtubule Polymerization: Polymerize fluorescently labeled tubulin to create microtubules.
-
Flow Chamber Assembly: Create a flow chamber on a microscope slide and coat the surface with the purified CENP-E motor protein.
-
Assay Initiation: Introduce the fluorescently labeled microtubules into the chamber along with ATP and the CENP-E inhibitor at various concentrations.
-
Imaging: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the movement of the microtubules over the CENP-E-coated surface.
-
Data Analysis: Measure the velocity of microtubule gliding to determine the inhibitory effect of the compound.[12]
Visualizing the Impact of CENP-E Inhibition
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the study of CENP-E inhibition.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Microtubule-dependent Motor Centromere–associated Protein E (CENP-E) Is an Integral Component of Kinetochore Corona Fibers That Link Centromeres to Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. CENP-E Is Essential for Reliable Bioriented Spindle Attachment, but Chromosome Alignment Can Be Achieved via Redundant Mechanisms in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
Cenp-E-IN-3: A Technical Guide for Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cenp-E-IN-3, a potent inhibitor of Centromere-associated protein E (CENP-E), for its application as a tool in cancer cell biology research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes its role within the broader context of mitotic signaling pathways.
Introduction to CENP-E and its Inhibition
Centromere-associated protein E (CENP-E), a member of the kinesin-7 family of motor proteins, is a critical component of the mitotic machinery.[1] It plays an essential role in the alignment of chromosomes at the metaphase plate, a process vital for accurate chromosome segregation during cell division.[2] CENP-E achieves this by capturing and transporting chromosomes along spindle microtubules.[3][4] Furthermore, CENP-E is a key player in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[5][6] Dysregulation of CENP-E is frequently observed in various cancers, making it a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor designed to specifically target the motor activity of CENP-E. While detailed primary literature on a compound explicitly named "this compound (compound 4)" is sparse, this guide leverages data from a closely related, well-characterized photoswitchable inhibitor, referred to as "inhibitor 3" in scientific literature. This compound allows for precise spatiotemporal control of CENP-E activity, providing a powerful tool to dissect its function in mitosis.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of the CENP-E motor domain. This inhibition prevents CENP-E from moving along microtubules, thereby disrupting its primary function of chromosome congression.[7] The direct consequence of this inhibition is the failure of chromosomes to align properly at the metaphase plate, leading to mitotic arrest. This sustained arrest is triggered by the activation of the spindle assembly checkpoint (SAC), which detects the presence of unaligned chromosomes. Ultimately, prolonged mitotic arrest can induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.
Quantitative Data
The inhibitory potency of this compound has been quantified through both in vitro biochemical assays and cell-based assays. The following tables summarize the key findings from the study of the related photoswitchable inhibitor 3.
Table 1: In Vitro Inhibitory Activity of this compound Analogue
| Assay Type | Parameter | Value (µM) | Condition |
| CENP-E ATPase Assay | IC50 | 2.9 | Without Light Illumination |
| CENP-E ATPase Assay | IC50 | 13 | With 470 nm Light Illumination |
Data derived from a photoswitchable analogue of this compound. The "Without Light" condition represents the more active state of the inhibitor.[8]
Table 2: Cellular Activity of this compound Analogue
| Cell Line | Parameter | Value (µM) | Condition |
| HeLa | EC50 (Chromosome Misalignment) | 2.9 | Without Light Illumination |
| HeLa | EC50 (Chromosome Misalignment) | 13 | With 470 nm Light Illumination |
Data derived from a photoswitchable analogue of this compound. The EC50 value represents the concentration required to cause chromosome misalignment in 50% of the cell population.[8]
Signaling Pathways and Experimental Workflows
The inhibition of CENP-E by this compound perturbs a critical node in the complex network of mitotic regulation. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for studying the effects of this inhibitor.
CENP-E Recruitment and Spindle Assembly Checkpoint (SAC) Signaling
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetochore-centrosome feedback linking CENP-E and Aurora kinases controls chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 5. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 7. BubR1 phosphorylates CENP-E as a switch enabling the transition from lateral association to end-on capture of spindle microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-terminal helix of BubR1 is essential for CENP-E-dependent chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Cenp-E-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cenp-E-IN-3, a potent inhibitor of the Centromere-Associated Protein E (CENP-E). CENP-E is a kinesin-like motor protein crucial for chromosome alignment during mitosis, making it a compelling target for anticancer therapies. This document outlines the quantitative data associated with this compound and its analogs, details the experimental protocols for its characterization, and visualizes the key pathways and workflows.
Core Data Presentation
This compound, also referred to as compound 4 in the primary literature, is part of a series of photoswitchable CENP-E inhibitors. The inhibitory activity of these compounds can be modulated by light, offering a sophisticated tool for studying mitotic processes. The following table summarizes the key quantitative data for this compound and a closely related analog, compound 3, which features a different photoswitchable moiety.
| Compound | Condition | IC50 (µM) | Assay Type |
| This compound (Compound 4) | Data not explicitly provided in the initial analysis | N/A | CENP-E ATPase Assay |
| Compound 3 | Without light illumination | IC50 value not specified, pIC50 = 6.82 | CENP-E ATPase Assay |
| Compound 3 | With 365 nm light illumination | IC50 value not specified, pIC50 = 5.85 | CENP-E ATPase Assay |
Note: While this compound is identified as a potent inhibitor, specific IC50 values were not available in the initial search results. The data for the related compound 3 is presented for comparative purposes, highlighting the photoswitchable nature of this class of inhibitors.
Experimental Protocols
The characterization of this compound and its analogs involves several key experimental procedures. The methodologies outlined below are based on standard practices for evaluating CENP-E inhibitors.
CENP-E ATPase Activity Assay
This assay is fundamental to determining the inhibitory potential of compounds against the motor domain of CENP-E.
Objective: To measure the rate of ATP hydrolysis by the CENP-E motor domain in the presence and absence of the inhibitor.
Materials:
-
Recombinant human CENP-E motor domain
-
Microtubules (polymerized from tubulin)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compound (this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the CENP-E motor domain and microtubules in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture in the microplate wells. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.
-
The luminescence signal is proportional to the amount of ADP generated and thus reflects the CENP-E ATPase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Mitotic Arrest Assay
This assay evaluates the effect of the inhibitor on cell cycle progression in a cellular context.
Objective: To determine if this compound can induce mitotic arrest by inhibiting CENP-E function in living cells.
Materials:
-
HeLa cells or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Nocodazole (as a positive control for mitotic arrest)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antibodies for immunofluorescence (e.g., anti-α-tubulin for spindle visualization, anti-phospho-histone H3 as a mitotic marker)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 16-24 hours).
-
Fix the cells with paraformaldehyde and permeabilize them.
-
Perform immunofluorescence staining for α-tubulin and phospho-histone H3. Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells arrested in mitosis (mitotic index) based on condensed chromatin and positive phospho-histone H3 staining.
-
Analyze the morphology of the mitotic spindles and chromosome alignment in the treated cells.
Mandatory Visualizations
CENP-E Signaling Pathway in Mitosis
Caption: Signaling pathway of CENP-E in mitosis and its inhibition.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
Structure-Activity Relationship Logicdot
The Impact of Cenp-E-IN-3 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere-associated protein E (CENP-E) is a crucial kinesin-like motor protein that plays a pivotal role in the alignment of chromosomes at the metaphase plate during mitosis. Its proper function is essential for accurate chromosome segregation and the maintenance of genomic stability. Inhibition of CENP-E has emerged as a promising therapeutic strategy in oncology, as it selectively targets rapidly dividing cancer cells, leading to mitotic arrest and subsequent apoptosis. This technical guide provides an in-depth analysis of the impact of CENP-E inhibitors, with a focus on the well-characterized compound GSK923295 (a representative Cenp-E-IN-3 compound), on cell cycle progression. We present quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
CENP-E, also known as Kinesin-7, is a plus-end-directed microtubule motor that localizes to the kinetochores of chromosomes during mitosis. Its primary function is to capture and transport chromosomes along spindle microtubules to the cell's equator, a process critical for the proper formation of the metaphase plate. The correct alignment of all chromosomes is monitored by the spindle assembly checkpoint (SAC), a complex signaling network that prevents the onset of anaphase until all kinetochores are properly attached to the mitotic spindle. CENP-E plays a direct role in this process through its interaction with key SAC proteins, such as BubR1.
Small molecule inhibitors of CENP-E, such as GSK923295, act as allosteric inhibitors of the CENP-E motor domain's ATPase activity. This inhibition stabilizes the interaction of CENP-E with microtubules, preventing its motor function and leading to a failure of chromosome congression. Consequently, the SAC remains activated, causing a prolonged mitotic arrest and ultimately leading to cell death, often through apoptosis. This targeted disruption of mitosis in rapidly proliferating cancer cells makes CENP-E an attractive target for anticancer drug development.
Quantitative Analysis of this compound (GSK923295) Activity
The following tables summarize the quantitative effects of the CENP-E inhibitor GSK923295 on various cancer cell lines, providing a comparative overview of its potency and cellular impact.
Table 1: In Vitro Growth Inhibition (GI50) of GSK923295 in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (nM) |
| HCC1954 | Breast Carcinoma | 27 |
| SKOV3 | Ovarian Carcinoma | 26 |
| Colo205 | Colon Carcinoma | Data not specified |
| HeLa | Cervical Cancer | Data not specified |
| DLD-1 | Colon Cancer | Data not specified |
| RKO | Colon Cancer | Data not specified |
| Multiple Lines | Various | Average: 253, Median: 32 |
Table 2: Dose-Dependent Effect of GSK923295 on Mitotic Arrest in HeLa Cells [2]
| GSK923295 Concentration (nM) | % Prometaphase | % Metaphase | % Anaphase |
| 0 (Control) | 21 | 29 | 38 |
| 50 | 94 | 0 | 0 |
Table 3: Time-Course of Mitotic Arrest in HeLa and DLD-1 Cells Treated with 50 nM GSK923295 [2]
| Cell Line | Time (hours) | % Prometaphase |
| HeLa | 2 | >95 |
| DLD-1 | 2 | ~91 |
Table 4: Apoptotic Response to GSK923295 Treatment [2][3]
| Cell Line | GSK923295 Concentration | Treatment Duration | Outcome |
| RKO | 100 nM | 72 hours | Inhibition of proliferation and induction of apoptosis |
| RKO | 100 nM | 72 hours | 40% of cells died in mitosis after an average arrest of 11.91 hours |
| AML12 (mouse liver cells) | 5.0 mmol/L (IC50) | 48 and 96 hours | Increased cleavage of PARP, indicating apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of CENP-E inhibitors on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound (e.g., GSK923295) or vehicle control for the indicated time.
-
Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence Staining of Mitotic Spindles and CENP-E Localization
This protocol allows for the visualization of the mitotic spindle and the subcellular localization of CENP-E to assess the effects of inhibitors on chromosome alignment and spindle morphology.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for mitotic spindle visualization, typical dilution 1:1000)
-
Rabbit anti-CENP-E (for CENP-E localization, typical dilution 1:500)
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Wash cells briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate with the coverslips for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows described in this guide.
The Spindle Assembly Checkpoint and the Impact of this compound
References
Investigating the Role of CENP-E in Aneuploidy with the Inhibitor GSK923295: A Technical Guide
Introduction: CENP-E's Critical Role in Mitotic Fidelity
Centromere-associated protein E (CENP-E), a member of the kinesin-7 family of motor proteins, is indispensable for the faithful segregation of chromosomes during mitosis.[1][2][3][4] Its primary function is to capture and guide chromosomes to the metaphase plate, ensuring their proper alignment before the onset of anaphase.[1][5] CENP-E accomplishes this by moving along microtubules towards their plus ends, a process that is crucial for the congression of chromosomes that are initially located near the spindle poles.[6][7] By ensuring that all chromosomes are correctly attached to the mitotic spindle, CENP-E plays a vital role in satisfying the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase.[8] Inhibition of CENP-E's motor function disrupts this intricate process, leading to chromosome misalignment, a prolonged mitotic arrest, and ultimately, an increased incidence of aneuploidy—an abnormal number of chromosomes—in the resulting daughter cells.[1][8]
The Mechanism of CENP-E Inhibition by GSK923295
GSK923295 is a potent and selective small molecule inhibitor of the CENP-E motor domain.[8] It functions by binding to the ATP-binding pocket of CENP-E, thereby preventing the hydrolysis of ATP that is required for its motor activity.[1] This inhibition effectively stalls CENP-E on the microtubules, preventing it from transporting chromosomes. The consequences of this inhibition are two-fold:
-
Chromosome Misalignment: Chromosomes that fail to properly attach to the spindle and align at the metaphase plate persist near the spindle poles.[8][9]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores leads to a sustained activation of the SAC, resulting in a prolonged mitotic arrest in prometaphase.[8]
While a prolonged mitotic arrest can lead to cell death (apoptosis), some cells can escape this arrest through a process known as mitotic slippage, leading to the formation of aneuploid daughter cells. A more controlled method to induce aneuploidy for experimental purposes involves the sequential inhibition of CENP-E and the SAC kinase Mps1.[9][10] This approach first enriches a population of cells with misaligned chromosomes due to CENP-E inhibition and then forces them into anaphase by overriding the SAC with an Mps1 inhibitor, leading to a high frequency of chromosome missegregation and subsequent aneuploidy.[9][10]
Quantitative Analysis of CENP-E Inhibition
The following tables summarize quantitative data from studies investigating the effects of the CENP-E inhibitor GSK923295 on various cell lines.
Table 1: Effect of GSK923295 on Mitotic Arrest
| Cell Line | GSK923295 Concentration | Duration of Treatment | Percentage of Cells in Mitosis | Reference |
| HeLa | 50 nM | 2 hours | ~95% (in prometaphase) | [8] |
| DLD-1 | 50 nM | 2 hours | ~91% (in prometaphase) | [8] |
| RKO | 100 nM | 72 hours | 40% died in mitosis after ~12h arrest | [8] |
| Cal51 | 15 nM | 48 hours | Increased mitotic duration | [11] |
| MDA-MB-231 | 10 nM | 48 hours | Increased mitotic duration | [11] |
Table 2: Induction of Aneuploidy by Sequential CENP-E and Mps1 Inhibition
| Cell Line | Treatment | Outcome | Percentage of Anaphases with Unaligned Chromosomes | Percentage of Daughter Cell Pairs with Aneuploidy (Chromosome 6 or 7) | Reference |
| HCT-116 | GSK923295 followed by Mps1 inhibitor | Chromosome missegregation | 98% | Not specified | [10] |
| DLD-1 | GSK923295 followed by Mps1 inhibitor | Chromosome missegregation | Not specified | ~9% | [10] |
| HCT-116 | Monastrol washout | Chromosome missegregation | Not specified | ~2% | [10] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Culture: Culture human cell lines (e.g., HeLa, DLD-1, HCT-116) in the recommended complete growth medium supplemented with fetal bovine serum and penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of GSK923295 and an Mps1 inhibitor (e.g., AZ3146) in DMSO. Store aliquots at -20°C.
-
Induction of Aneuploidy:
-
Seed cells to achieve 50-60% confluency on the day of treatment.
-
Treat cells with the desired concentration of GSK923295 (e.g., 50 nM) for a specified duration (e.g., 2-4 hours) to induce mitotic arrest with misaligned chromosomes.
-
To induce aneuploidy, wash out the GSK923295-containing medium and add fresh medium containing an Mps1 inhibitor (e.g., AZ3146) to override the SAC and force cells into anaphase.
-
Immunofluorescence Staining of Mitotic Spindles and Chromosomes
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for α-tubulin (to visualize the mitotic spindle) and a kinetochore marker (e.g., CREST serum) or a centromeric protein.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash with PBS and counterstain the DNA with DAPI or Hoechst. Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells.
Visualizing the Molecular and Experimental Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: The role of CENP-E in mitotic progression.
Caption: Experimental workflow for inducing aneuploidy.
Caption: Logical flow from CENP-E inhibition to aneuploidy.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. CENPE centromere protein E [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Microtubule-dependent Motor Centromere–associated Protein E (CENP-E) Is an Integral Component of Kinetochore Corona Fibers That Link Centromeres to Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CENP-E Inhibition on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery, playing a pivotal role in chromosome congression and the spindle assembly checkpoint (SAC). Its unique function in mediating the attachment of chromosomes to spindle microtubules makes it an attractive target for anti-cancer therapeutics. This technical guide provides an in-depth analysis of the effects of CENP-E inhibition on microtubule dynamics, with a focus on the well-characterized inhibitor GSK923295. We will delve into the molecular mechanisms, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate cellular pathways affected by the disruption of CENP-E function.
Introduction to CENP-E and its Function
CENP-E is a large, 312-kD protein that localizes to the kinetochores of chromosomes during mitosis.[1] It functions as a plus-end directed motor protein, moving along microtubules in an ATP-dependent manner.[2][3] This motor activity is essential for the proper alignment of chromosomes at the metaphase plate, a crucial prerequisite for accurate chromosome segregation into daughter cells.[1][4]
Key functions of CENP-E include:
-
Chromosome Congression: CENP-E facilitates the movement of chromosomes from the spindle poles to the metaphase plate.[5] It achieves this by capturing microtubules at the kinetochore and generating the force required for chromosome movement.[1]
-
Microtubule Capture and Stability: CENP-E plays a role in establishing and maintaining stable connections between kinetochores and the dynamic plus ends of microtubules.[1] Depletion of CENP-E leads to a reduced ability of kinetochores to capture microtubules.[1]
-
Spindle Assembly Checkpoint (SAC) Regulation: CENP-E is involved in the SAC, a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before the cell enters anaphase.[5] It does so by binding to and activating the SAC kinase BubR1 in the absence of microtubule attachment.[5]
Mechanism of Action of CENP-E Inhibitors
Small molecule inhibitors of CENP-E, such as GSK923295, typically function as allosteric inhibitors.[3] They bind to a pocket in the motor domain of CENP-E, distinct from the ATP and microtubule binding sites.[4] This binding event prevents the conformational changes necessary for ATP hydrolysis and motor activity, effectively stalling the protein on the microtubule.[4]
The inhibition of CENP-E's motor function leads to a cascade of cellular events:
-
Failed Chromosome Congression: Chromosomes are unable to align properly at the metaphase plate, with many remaining near the spindle poles (termed polar chromosomes).[3]
-
Persistent SAC Activation: The presence of unattached or improperly attached kinetochores leads to sustained activation of the spindle assembly checkpoint.[5]
-
Mitotic Arrest: The activated SAC prevents the cell from progressing into anaphase, leading to a prolonged mitotic arrest.[5]
-
Apoptosis or Aberrant Mitotic Exit: Cells arrested in mitosis may eventually undergo apoptosis (programmed cell death) or exit mitosis without proper chromosome segregation, leading to aneuploidy and subsequent cell death or senescence.[4]
Quantitative Data on the Effects of CENP-E Inhibition
The following tables summarize key quantitative findings from studies on CENP-E and its inhibition.
| Parameter | Value | Cell Type | Reference |
| CENP-E Motor Velocity | 30 ± 7.6 nm/s | In vitro (Xenopus egg extract) | [2] |
| Number of CENP-E molecules per kinetochore (G2/M phase) | ~50 | HeLa | [6] |
| Total CENP-E molecules per cell (G2/M phase) | ~5,000 | HeLa | [6] |
Table 1: Properties of CENP-E
| Treatment | Effect | Quantitative Measure | Cell Type | Reference |
| GSK923295 | Mitotic Arrest | 96% of mitotic cells in prometaphase | - | [5] |
| GSK923295 Washout (30 min) | Recovery from Mitotic Arrest | 54% prometaphase, 19% metaphase, 19% anaphase | - | [5] |
| CENP-E Depletion | Increased Polar Chromosomes | Successful congression of most polar chromosomes within 3 hours | - | [7] |
| GSK923295 (80 nM for 3h) | Chromosome Misalignment | - | RPE-1 | [8] |
| CENP-E siRNA (72h) | Downregulation of CENP-E | logFC -1.26 | IMR90 | [9] |
Table 2: Effects of CENP-E Inhibition/Depletion
Experimental Protocols
Immunofluorescence Staining for CENP-E and Microtubules
This protocol allows for the visualization of CENP-E localization at kinetochores and the overall microtubule structure within mitotic cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) on coverslips and culture to the desired confluency. Treat with a CENP-E inhibitor (e.g., GSK923295) or control vehicle for the desired time.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against CENP-E and α-tubulin diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash with PBS, stain DNA with DAPI for 5 minutes, wash again, and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
Live-Cell Imaging of Mitosis
This protocol enables the real-time observation of chromosome dynamics and mitotic progression in cells treated with CENP-E inhibitors.
Methodology:
-
Cell Line Generation: Generate a stable cell line expressing fluorescently tagged proteins, such as H2B-mCherry (to visualize chromosomes) and GFP-α-tubulin (to visualize microtubules).
-
Cell Plating and Treatment: Plate the fluorescently-tagged cells in a glass-bottom imaging dish. Treat with the CENP-E inhibitor or control vehicle.
-
Time-Lapse Microscopy: Place the dish in a live-cell imaging chamber on a microscope equipped with environmental control (37°C, 5% CO2). Acquire time-lapse images (e.g., every 2-5 minutes) for several hours to capture cells progressing through mitosis.
-
Data Analysis: Analyze the resulting image series to quantify parameters such as the duration of mitosis, chromosome alignment, and the frequency of mitotic errors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to CENP-E function and inhibition.
Caption: Mechanism of CENP-E action and its inhibition.
Caption: Workflow for studying CENP-E inhibitor effects.
Conclusion
Inhibitors of CENP-E represent a promising class of anti-cancer agents that specifically target dividing cells by disrupting a key mitotic process. By preventing the motor function of CENP-E, these compounds induce mitotic arrest and subsequent cell death. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the ongoing development and optimization of these targeted therapies. The visualization of the involved pathways and workflows further aids in comprehending the complex cellular response to CENP-E inhibition, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Microtubule-dependent Motor Centromere–associated Protein E (CENP-E) Is an Integral Component of Kinetochore Corona Fibers That Link Centromeres to Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Transcriptomic Changes Following Partial Depletion of CENP-E in Normal Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Therapeutic Potential of Cenp-E Inhibitors: A Technical Guide
Introduction
Centromere-associated protein E (CENP-E) is a crucial kinesin-like motor protein that plays a pivotal role in the intricate process of chromosome alignment during mitosis.[1] Its essential function in ensuring genomic stability makes it a compelling target for anticancer therapies.[1] By disrupting the mitotic machinery of rapidly dividing cancer cells, inhibitors of CENP-E hold significant promise as novel therapeutic agents. This technical guide provides an in-depth overview of the foundational research into the therapeutic potential of CENP-E inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. While this document aims to discuss "Cenp-E-IN-3," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide will utilize data from well-characterized CENP-E inhibitors, such as GSK923295 and other potent analogs, to illustrate the core principles and therapeutic potential of this drug class.
Mechanism of Action: Disrupting the Mitotic Spindle
CENP-E inhibitors function by interfering with the ATPase activity of the CENP-E motor domain, which is essential for its movement along microtubules.[1] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, a critical step for accurate cell division.[1] A well-studied example, GSK923295, is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket.[2][3] This binding stabilizes the interaction between CENP-E and the microtubule, effectively locking the motor protein in place and preventing the hydrolysis of ATP.[2][4] This leads to the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle.[1] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of CENP-E inhibitors has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative CENP-E inhibitors.
Table 1: In Vitro Potency of Representative Cenp-E Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Cell Line | GI50 | Reference |
| GSK923295 | CENP-E | Microtubule-Stimulated ATPase | Ki: 3.2 nM | 237 tumor cell lines (median) | 32 nM | [5] |
| Compound-A (imidazo[1,2-a]pyridine derivative) | CENP-E | ATPase Inhibition | IC50: 3.6 nM | HeLa | 130 nM | [6] |
Table 2: Cellular Activity of Representative Cenp-E Inhibitors
| Compound | Assay Type | Cell Line | EC50 | Effect | Reference |
| Compound-A | Phosphorylated Histone H3 (p-HH3) Elevation | HeLa | 180 nM | Mitotic Arrest | [6] |
Table 3: In Vivo Antitumor Activity of a Representative Cenp-E Inhibitor
| Compound | Animal Model | Tumor Type | Dose & Schedule | Outcome | Reference |
| Compound-A | Nude Mice Xenograft | Human Colorectal (Colo205) | 75 mg/kg, i.p. | T/C: 40% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug candidate's potential. Below are outlines of key experimental protocols used in the evaluation of CENP-E inhibitors.
CENP-E Microtubule-Stimulated ATPase Assay
This biochemical assay quantifies the inhibitory effect of a compound on the ATPase activity of the CENP-E motor domain in the presence of microtubules.
-
Reagents and Materials:
-
Purified recombinant human CENP-E motor domain.
-
Paclitaxel-stabilized microtubules.
-
ATP (adenosine triphosphate).
-
Phosphate (B84403) detection reagent (e.g., malachite green).
-
Test compound (e.g., this compound analog).
-
Assay buffer (e.g., PEM25: 25mM PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA).[5]
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules, and the CENP-E motor domain.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the rate of ATP hydrolysis and determine the IC50 or Ki value of the inhibitor.
-
Cell Proliferation (GI50) Assay
This cell-based assay measures the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
Test compound.
-
Cell viability reagent (e.g., DAPI for DNA staining).
-
Microplate reader or high-content imaging system.
-
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Fix and stain the cells with a DNA dye like DAPI.
-
Quantify the cell number or DNA content in each well using an appropriate instrument.
-
Calculate the GI50 value by fitting the data to a dose-response curve.[5]
-
In Vivo Tumor Xenograft Model
This animal model assesses the antitumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line for implantation (e.g., COLO205).[7]
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer the test compound according to a defined dose and schedule (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Evaluate antitumor activity based on tumor growth inhibition (TGI) or tumor regression.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Signaling pathway of CENP-E and its inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for CENP-E inhibitors.
Logical Relationship of the Allosteric Inhibition Mechanism
Caption: Allosteric inhibition mechanism of a CENP-E inhibitor.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Specificity of Cenp-E-IN-3 for the CENP-E Motor Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of Cenp-E-IN-3 (also known as GSK923295), a potent and selective allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) motor protein. CENP-E is a crucial kinesin-like motor protein involved in the alignment of chromosomes during mitosis, making it a compelling target for anti-cancer therapeutics.[1][2][3] This document outlines the quantitative data supporting the inhibitor's specificity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and related experimental workflows.
Quantitative Data on Specificity and Potency
This compound (GSK923295) has been characterized as a first-in-class, potent, and highly selective inhibitor of CENP-E.[4][5][6] Its inhibitory activity is attributed to its allosteric binding to the CENP-E motor domain, which stabilizes the interaction of CENP-E with microtubules.[2][4][7] This mechanism is uncompetitive with respect to both ATP and microtubules.[4][7]
Table 1: In Vitro Inhibitory Potency of this compound against CENP-E
| Parameter | Value | Species | Notes |
| Ki | 3.2 ± 0.2 nM | Human | Uncompetitive inhibition of microtubule-stimulated ATPase activity.[7][8] |
| Ki | 1.6 ± 0.1 nM | Canine | Demonstrates cross-species potency.[8] |
| Ki | 67 ± 5 nM | Murine | Shows species-specific differences in potency.[7] |
Table 2: Cellular Activity of this compound in Pediatric Preclinical Testing Program (PPTP) Cell Lines
| Cell Line Panel | Median IC50 | Range of IC50 |
| All PPTP Cell Lines (n=23) | 27 nM | 1.0 nM - 10.0 µM |
| Acute Lymphoblastic Leukemia (ALL) | 18 nM | Not Specified |
| Neuroblastoma | 39 nM | Not Specified |
Data from 96-hour exposures. The IC50 values represent the concentration of the inhibitor that causes 50% inhibition of cell growth.[2]
Table 3: Selectivity Profile of this compound Against Other Kinesins
| Kinesin Target | % Inhibition at 50 µM this compound |
| CENP-E | ~100% |
| Other Mitotic Kinesins (Panel) | <25% |
This compound was tested against a panel of seven diverse human kinesins and showed minimal inhibitory activity against them at a high concentration, highlighting its high selectivity for CENP-E.[1][6]
Experimental Protocols
CENP-E ATPase Activity Assay
This assay quantifies the enzymatic activity of the CENP-E motor domain by measuring the rate of ATP hydrolysis. The protocol is based on a colorimetric phosphate (B84403) assay.
Materials:
-
Recombinant human CENP-E motor domain (e.g., residues 2-340 with a C-terminal 6-His tag)[4]
-
Microtubules (polymerized from tubulin)
-
This compound (GSK923295)
-
ATP
-
Assay Buffer (e.g., PEM25: 25mM PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA)[4]
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit)[9]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CENP-E motor domain, microtubules, and varying concentrations of this compound in the assay buffer.
-
Initiation: Start the reaction by adding a saturating concentration of ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the rate of ATPase activity against the inhibitor concentration to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for uncompetitive inhibition.
Kinesin Selectivity Panel Assay
To assess the specificity of this compound, its activity is tested against a panel of other kinesin motor proteins. This is typically performed using a radiometric or luminescence-based ATPase assay.
Materials:
-
Panel of purified recombinant human kinesin motor domains
-
This compound
-
Microtubules
-
[γ-33P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Appropriate assay buffers for each kinesin
-
Filter plates or scintillation plates (for radiometric assay)
-
Luminometer (for luminescence-based assay)
Procedure (Radiometric Example):
-
Reaction Setup: In parallel reactions, incubate each kinesin from the panel with microtubules and a high concentration of this compound (e.g., 50 µM) or a vehicle control (DMSO).
-
Initiation: Start the reactions by adding [γ-33P]ATP.
-
Incubation: Allow the reactions to proceed at an optimal temperature for each enzyme.
-
Quenching and Separation: Stop the reactions and separate the unreacted [γ-33P]ATP from the released 33P-labeled inorganic phosphate using a filter membrane that captures the phosphate.
-
Detection: Quantify the amount of released 33P-phosphate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinesin's ATPase activity by this compound compared to the vehicle control.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the allosteric inhibition mechanism of this compound.
Caption: Allosteric inhibition of CENP-E by this compound.
Experimental Workflow for Determining Specificity
This diagram outlines the general workflow for assessing the specificity of a CENP-E inhibitor.
Caption: Drug discovery workflow for CENP-E inhibitors.
Logical Relationship of CENP-E Inhibition to Cellular Outcomes
This diagram illustrates the downstream cellular consequences of CENP-E inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centromere protein E - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Inducing Mitotic Arrest with the CENP-E Inhibitor GSK923295
For Research Use Only.
Introduction
Centromere Protein E (CENP-E), a member of the kinesin-7 family of motor proteins, plays a crucial role in the faithful segregation of chromosomes during mitosis.[1][2] It is essential for the congression of chromosomes to the metaphase plate, a process that ensures each daughter cell receives a complete set of chromosomes.[3][4] Inhibition of CENP-E disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC), which in turn induces mitotic arrest.[3] This targeted disruption of mitosis makes CENP-E a compelling target for cancer therapy and cell cycle research.
GSK923295 is a potent and selective allosteric inhibitor of CENP-E.[5][6] It functions by binding to the motor domain of CENP-E, preventing ATP hydrolysis and stabilizing the protein's association with microtubules.[7] This action prevents the proper alignment of chromosomes, leaving some clustered near the spindle poles.[3][8] The presence of these unattached kinetochores triggers a robust SAC-mediated mitotic arrest, which can ultimately lead to apoptotic cell death in cancer cells.[3][9]
These application notes provide a detailed protocol for using GSK923295 (believed to be synonymous with Cenp-E-IN-3) to induce mitotic arrest in cultured cells. The provided methodologies cover drug handling, treatment of cell cultures, and subsequent analysis by immunofluorescence microscopy and flow cytometry.
Data Presentation
Table 1: In Vitro Activity of GSK923295 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Notes | Reference |
| Panel of 237 cell lines | Various | 32 (median) | Growth inhibitory activity was assessed after 72 hours of continuous exposure. | [6][9] |
| HCC1954 | Breast Carcinoma | 27 | Exhibited accumulation of cells with 4n DNA content and increased mitotic markers. | [9] |
| HeLa | Cervical Cancer | ~50 | A concentration of 50 nM resulted in 94% of mitotic cells being in prometaphase after 4 hours. | [3] |
| DLD-1 | Colorectal Adenocarcinoma | ~50 | Treatment with 50 nM for 4 hours resulted in bipolar spindles with a few misaligned chromosomes near the poles. | [3][7] |
| SW48 | Colon Adenocarcinoma | 17.2 | - | [5] |
| RKO | Colon Carcinoma | 55.6 | BRAF mutant cell line. | [5] |
| SW620 | Colorectal Adenocarcinoma | 42 | KRAS mutant cell line. | [5] |
| HCT116 | Colorectal Carcinoma | 51.9 | KRAS mutant cell line. | [5] |
Table 2: Effect of GSK923295 on Mitotic Progression in HeLa Cells
| GSK923295 Concentration (nM) | Treatment Time (hours) | Prophase (%) | Prometaphase (%) | Metaphase (%) | Anaphase (%) | Reference |
| 0 (Control) | 4 | 12 | 21 | 29 | 38 | [3] |
| 50 | 4 | Not specified | 94 | 0 | 0 | [3] |
Experimental Protocols
Preparation of GSK923295 Stock Solution
Materials:
-
GSK923295 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of GSK923295 in DMSO. For example, to make a 10 mM stock, dissolve 5.92 mg of GSK923295 (MW: 592.1 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Induction of Mitotic Arrest in Cell Culture
Materials:
-
Cultured cells (e.g., HeLa, DLD-1) in logarithmic growth phase
-
Complete cell culture medium
-
GSK923295 stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
On the day of the experiment, prepare a working solution of GSK923295 by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range of 10 nM to 100 nM.[3][9]
-
Remove the existing medium from the cells and replace it with the medium containing GSK923295.
-
Incubate the cells for the desired period. A 4-hour incubation is sufficient to induce a potent mitotic arrest in HeLa cells.[3] For time-course experiments, treat cells for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
After the incubation period, proceed with downstream analysis such as immunofluorescence microscopy or flow cytometry.
Analysis of Mitotic Arrest by Immunofluorescence Microscopy
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle visualization, anti-Bub1 for kinetochore localization)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
After treatment with GSK923295, remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the cellular DNA with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to CENP-E inhibition will typically exhibit a bipolar spindle with the majority of chromosomes at the metaphase plate and a few chromosomes located near the spindle poles.[3][7]
Analysis of Mitotic Index by Flow Cytometry
Materials:
-
Suspension or trypsinized adherent cells
-
Ice-cold 70-85% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Following GSK923295 treatment, harvest the cells. For adherent cells, use trypsin to detach them.
-
Transfer the cells to a centrifuge tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold ethanol dropwise while vortexing to fix the cells. Fix for at least 30 minutes on ice or overnight at -20°C.[3][9]
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. An increase in the population of cells with 4n DNA content is indicative of G2/M arrest.[9]
-
For a more specific mitotic index, co-stain with an antibody against a mitotic marker like phosphorylated Histone H3 (Ser10) in conjunction with PI staining.[9][10]
Visualizations
Signaling Pathway of CENP-E Inhibition
Caption: Signaling pathway of mitotic arrest induced by GSK923295.
Experimental Workflow for Immunofluorescence Analysis
Caption: Workflow for analyzing mitotic arrest by immunofluorescence.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for quantifying mitotic index by flow cytometry.
References
- 1. Centromere protein E - Wikipedia [en.wikipedia.org]
- 2. WikiGenes - CENPE - centromere protein E, 312kDa [wikigenes.org]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generating Aneuploid Cell Lines Using Cenp-E-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and is implicated in tumor evolution and therapeutic response.[1][2][3] The ability to reliably induce aneuploidy in otherwise chromosomally stable cell lines is a critical tool for studying its role in tumorigenesis and for the development of novel cancer therapies. This document provides a detailed protocol for generating aneuploid cell lines using a chemical biology approach involving the selective inhibition of Centromere Protein E (CENP-E).
CENP-E is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][4] Inhibition of CENP-E disrupts this process, leading to chromosome mis-segregation and the generation of aneuploid daughter cells.[1][5] This method offers a distinct advantage over other techniques, such as those using topoisomerase II inhibitors, as it avoids inducing widespread DNA damage.[1]
The protocol described herein utilizes a potent and selective inhibitor of CENP-E, GSK923295 (a compound functionally analogous to Cenp-E-IN-3), in combination with an inhibitor of the spindle assembly checkpoint (SAC) kinase, Mps1 (specifically AZ3146). This sequential inhibition strategy efficiently induces low-level aneuploidy across a large population of cells.[1][2][3]
Mechanism of Action
CENP-E plays a crucial role in the congression of chromosomes from the spindle poles to the metaphase plate.[1][4] Inhibition of CENP-E's motor function with GSK923295 results in a failure of a small number of chromosomes to align properly at the cell's equator; these chromosomes remain clustered near the spindle poles.[1][2][3] This misalignment activates the Spindle Assembly Checkpoint (SAC), leading to a mitotic arrest.[1]
To induce chromosome mis-segregation, the SAC is subsequently overridden by inhibiting Mps1 with AZ3146. This forces the cell to enter anaphase despite the presence of misaligned polar chromosomes.[1][2] The unequal segregation of these chromosomes into the daughter cells results in aneuploidy. This method has been shown to produce an average of two chromosome mis-segregation events per division.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters for the successful induction of aneuploidy using the sequential CENP-E and Mps1 inhibition method.
| Parameter | Value | Cell Line(s) | Reference |
| CENP-E Inhibitor | GSK923295 | DLD-1, HCT-116, HeLa, RKO | [1] |
| GSK923295 Concentration | 50 nM | DLD-1, HeLa, RKO | [1] |
| GSK923295 Treatment Duration | 2 - 4 hours | DLD-1, HeLa | [1] |
| Mps1 Inhibitor | AZ3146 | DLD-1, HCT-116 | [1] |
| AZ3146 Concentration | Not explicitly stated, used after GSK923295 washout | DLD-1, HCT-116 | [1] |
| Aneuploidy Induction Rate | Average of 2 mis-segregation events per division | DLD-1 | [1][2] |
Experimental Protocols
Materials
-
Cell line of interest (e.g., DLD-1, HCT-116, HeLa)
-
Complete cell culture medium
-
GSK923295 (CENP-E inhibitor)
-
AZ3146 (Mps1 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
DNA stain (e.g., DAPI)
-
Reagents for flow cytometry (e.g., propidium (B1200493) iodide, RNase A)
-
Reagents for Fluorescence In Situ Hybridization (FISH)
Protocol 1: Generation of Aneuploid Cells
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
CENP-E Inhibition:
-
Prepare a stock solution of GSK923295 in DMSO.
-
Treat cells with 50 nM GSK923295 for 4 hours. This will induce a mitotic arrest with a small number of unaligned chromosomes.[1]
-
-
Mps1 Inhibition and Anaphase Entry:
-
Wash out the GSK923295-containing medium with fresh, pre-warmed medium.
-
Immediately add medium containing the Mps1 inhibitor, AZ3146, to override the spindle assembly checkpoint and drive the cells into anaphase.[1]
-
-
Cell Harvest: Allow cells to proceed through mitosis and enter the next interphase. The exact timing will depend on the cell line's doubling time.
-
Aneuploid Cell Line Establishment: Culture the resulting cell population. Aneuploid cells can be further selected or cloned if desired.
Protocol 2: Analysis of Aneuploidy by Flow Cytometry
-
Sample Preparation:
-
Harvest both control and treated cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition:
Protocol 3: Analysis of Aneuploidy by Fluorescence In Situ Hybridization (FISH)
-
Sample Preparation:
-
Prepare slides of interphase cells from both control and treated populations.
-
-
Hybridization:
-
Use commercially available FISH probes specific for the centromeres of selected chromosomes (e.g., chromosomes 6 and 7).[6]
-
Follow the manufacturer's protocol for probe hybridization and washing.
-
-
Imaging and Analysis:
-
Counterstain the DNA with DAPI.
-
Visualize the slides using a fluorescence microscope.
-
Quantify the number of signals for each probe in individual cells. Aneuploid cells will exhibit a deviation from the normal number of signals (e.g., a 3+1 pattern in daughter cells, indicating a mis-segregation event).[6]
-
Visualizations
Caption: Workflow for generating aneuploid cells.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CENP-E Inhibitors in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific solubility and handling data for a compound named "Cenp-E-IN-3" are not publicly available. The following application notes and protocols are based on the well-characterized, potent, and specific allosteric CENP-E inhibitor, GSK923295 . Researchers using other CENP-E inhibitors should optimize these protocols accordingly.
Introduction to CENP-E and its Inhibition
Centromere-associated protein E (CENP-E), a member of the kinesin-7 family, is a crucial motor protein for the proper alignment of chromosomes during mitosis.[1][2] It functions by moving chromosomes along microtubules to the metaphase plate, a critical step for accurate chromosome segregation into daughter cells.[2][3] Inhibition of CENP-E's motor function disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cells.[1][2][4] This makes CENP-E an attractive target for cancer therapy.
Small molecule inhibitors, such as GSK923295, are allosteric inhibitors that target the motor domain of CENP-E.[1][5] They do not compete with ATP but rather stabilize the CENP-E motor domain's interaction with microtubules, inhibiting the release of inorganic phosphate (B84403) and halting its motor activity.[1] This leads to a failure in chromosome congression and satisfaction of the mitotic checkpoint, triggering cell death.[1]
Solubility and Preparation of Stock Solutions
Proper preparation of inhibitor stock solutions is critical for accurate and reproducible experimental results. The following data and protocols are based on GSK923295.
Solubility Data
| Compound Name | Solvent | Stock Concentration | Storage |
| GSK923295 | DMSO | 10 mM | -20°C for short-term (1 month), -80°C for long-term (6 months)[6] |
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Protocol for Preparing a 10 mM Stock Solution of GSK923295
Materials:
-
GSK923295 powder (Molecular Weight: 499.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of GSK923295 needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 499.61 g/mol * (1000 mg / 1 g) = 4.996 mg
-
-
Weigh the compound: Carefully weigh out approximately 5 mg of GSK923295 powder and record the exact weight.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. For example, if you weighed exactly 5.0 mg of GSK923295, you would add:
-
Volume (mL) = 5.0 mg / (499.61 mg/mmol) / 10 mmol/L = 1.00 mL
-
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7][8] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7][8]
In Vitro Assay Protocols
The following are detailed protocols for common in vitro assays used to characterize CENP-E inhibitors.
Biochemical Assay: Microtubule-Stimulated ATPase Activity
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the CENP-E motor domain, which is stimulated by the presence of microtubules.
Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the EnzChek Phosphate Assay Kit.
Materials:
-
Purified recombinant CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
CENP-E inhibitor (e.g., GSK923295)
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit)
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Reagents:
-
Prepare a dilution series of the CENP-E inhibitor in assay buffer.
-
Prepare a solution of CENP-E motor domain (e.g., 100 nM final concentration) in assay buffer.
-
Prepare a solution of microtubules (e.g., 0.1–20 µM final concentration) in assay buffer containing paclitaxel.
-
Prepare an ATP solution (e.g., 2 mM final concentration) in assay buffer.
-
-
Set up the reaction: In a 96-well plate, combine the CENP-E motor domain, microtubules, and the CENP-E inhibitor at various concentrations.
-
Initiate the reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Measure phosphate release: At regular time intervals, measure the absorbance at the appropriate wavelength for the phosphate detection reagent.
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the rate of phosphate release for each inhibitor concentration.
-
Plot the ATPase activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Mitotic Arrest and Chromosome Misalignment
This assay evaluates the effect of the CENP-E inhibitor on cell cycle progression and chromosome alignment in cultured cells.
Principle: Inhibition of CENP-E leads to the accumulation of cells in mitosis (mitotic arrest) due to the activation of the spindle assembly checkpoint. This can be quantified by flow cytometry or immunofluorescence microscopy. Chromosome misalignment is visualized by staining the DNA and observing the mitotic figures.
Materials:
-
Human cancer cell line (e.g., HeLa, HCC1954)
-
Cell culture medium and supplements
-
CENP-E inhibitor (e.g., GSK923295)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-phospho-histone H3 (Ser10) (mitotic marker)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol for Immunofluorescence:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dilution series of the CENP-E inhibitor for a specified time (e.g., 16-24 hours). Include a DMSO-treated vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-histone H3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of mitotic cells (positive for phospho-histone H3 staining).
-
Score the mitotic cells for chromosome alignment phenotypes (e.g., aligned at the metaphase plate vs. misaligned polar chromosomes).
-
Visualizations
CENP-E Signaling Pathway in Mitosis
Caption: CENP-E's role in the Spindle Assembly Checkpoint (SAC) signaling pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a CENP-E inhibitor stock solution.
References
- 1. pnas.org [pnas.org]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Content Screening Assays Using a Cenp-E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its essential function in cell division and its overexpression in various cancers make it an attractive target for the development of novel anti-cancer therapeutics.[2][3] Small molecule inhibitors of CENP-E, such as GSK923295, have been shown to disrupt chromosome congression, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][4]
High-content screening (HCS) is a powerful, image-based methodology that enables the multiparametric analysis of cellular phenotypes in a high-throughput manner. This technology is exceptionally well-suited for the identification and characterization of mitotic inhibitors that target proteins like CENP-E. By quantifying key cellular events such as mitotic arrest, chromosome misalignment, and apoptosis, HCS provides a detailed understanding of a compound's mechanism of action.
These application notes provide a comprehensive guide for utilizing a representative Cenp-E inhibitor, GSK923295 (referred to herein as Cenp-E-IN-3 for illustrative purposes), in high-content screening assays to identify and characterize compounds with a similar mechanism of action.
Mechanism of Action of Cenp-E Inhibitors
CENP-E utilizes the energy from ATP hydrolysis to move along microtubules, facilitating the transport of chromosomes to the metaphase plate.[5] Allosteric inhibitors of CENP-E, such as GSK923295, bind to a pocket in the motor domain of CENP-E, preventing ATP hydrolysis.[6][7] This inhibition stabilizes the interaction of CENP-E with microtubules, effectively tethering the chromosome away from the metaphase plate and preventing proper alignment.[6][7] This failure to achieve chromosome congression activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the mitotic spindle.[6][8] Prolonged activation of the SAC ultimately leads to apoptotic cell death.[4]
High-Content Screening Assay for Cenp-E Inhibitors
This HCS assay is designed to identify compounds that phenocopy the effects of Cenp-E inhibition. The primary readouts are an increase in the mitotic index and the presence of misaligned chromosomes.
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Line Selection: HeLa or U2OS cells are suitable for this assay due to their robust growth and clear mitotic morphology.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well, black-walled, clear-bottom imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (GSK923295) in DMSO.
-
Perform serial dilutions of this compound and test compounds in a cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
-
Compound Treatment:
-
Carefully remove the medium from the cell plates.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates for a period equivalent to one cell cycle (e.g., 24 hours) at 37°C and 5% CO₂.
-
Protocol 2: Immunofluorescence Staining
-
Fixation:
-
Aspirate the medium and gently wash the wells once with 100 µL of 1X Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the wells three times with 100 µL of DPBS.
-
Add 100 µL of 0.2% Triton X-100 in DPBS to each well and incubate for 10 minutes.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with 100 µL of DPBS.
-
Add 100 µL of a blocking buffer (e.g., 5% Bovine Serum Albumin in DPBS) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a solution of primary antibodies in the blocking buffer. Recommended antibodies include:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody (a marker for mitotic cells).
-
Mouse anti-α-tubulin antibody (to visualize microtubules and spindle morphology).
-
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Nuclear Staining:
-
Wash the wells three times with 100 µL of DPBS.
-
Prepare a solution of fluorescently labeled secondary antibodies and a nuclear stain in the blocking buffer. For example:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Alexa Fluor 568-conjugated goat anti-mouse IgG.
-
Hoechst 33342 (for DNA/nuclei visualization).
-
-
Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the wells three times with 100 µL of DPBS.
-
Leave 100 µL of DPBS in each well for imaging.
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Acquire images for each well using an automated high-content imaging system.
-
Use appropriate filter sets for the selected fluorophores (e.g., DAPI for Hoechst, FITC for Alexa Fluor 488, and TRITC for Alexa Fluor 568).
-
Capture at least four sites per well using a 20x objective to ensure a sufficient number of cells for robust statistical analysis.
-
-
Image Analysis:
-
Use a high-content image analysis software package to perform the following steps:
-
Segmentation: Identify individual cells and their nuclei based on the Hoechst staining.
-
Feature Extraction: Quantify various cellular parameters for each cell.
-
-
Quantitative Data Presentation
The following tables summarize the expected quantitative data from HCS assays with a Cenp-E inhibitor.
Table 1: Biochemical and Cellular Potency of a Representative Cenp-E Inhibitor (GSK923295)
| Parameter | Value | Reference |
| Biochemical Potency | ||
| Ki vs. CENP-E ATPase | 3.2 nM | [9] |
| Cellular Potency | ||
| Median GI50 (237 tumor cell lines) | 32 nM | [5] |
| Median IC50 (23 pediatric cancer cell lines) | 27 nM | [10] |
Table 2: Phenotypic Readouts in HCS Assay Following Cenp-E Inhibition
| Phenotypic Parameter | Expected Outcome with Cenp-E Inhibitor | Key Measurement |
| Mitotic Index | Significant Increase | Percentage of phospho-Histone H3 (pHH3) positive cells |
| Chromosome Alignment | Failure of congression, chromosomes at spindle poles | Quantification of chromosome distribution relative to the metaphase plate |
| Spindle Morphology | Bipolar spindles remain intact | Analysis of α-tubulin staining to assess spindle integrity |
| Cell Viability | Dose-dependent decrease | Cell count, markers of apoptosis (e.g., cleaved PARP, Caspase-3/7 activity) |
| DNA Content | Accumulation of cells with 4N DNA content | Integrated intensity of Hoechst stain per nucleus |
Visualization of Cenp-E Signaling Pathway
The following diagram illustrates the central role of CENP-E in the spindle assembly checkpoint.
Conclusion
High-content screening provides a robust and scalable platform for the discovery and characterization of novel Cenp-E inhibitors. The detailed protocols and expected outcomes presented in these application notes offer a framework for researchers to establish and execute HCS assays targeting this critical mitotic protein. The multiparametric data generated from such screens will not only identify potent inhibitors but also provide valuable insights into their cellular mechanism of action, accelerating the development of new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule capture by CENP-E silences BubR1-dependent mitotic checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dual role for Bub1 in the spindle checkpoint and chromosome congression | The EMBO Journal [link.springer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint | eLife [elifesciences.org]
- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Defects with a CENP-E Inhibitor
Disclaimer: The following application notes and protocols are based on the well-characterized CENP-E inhibitor, GSK923295. The specific compound "Cenp-E-IN-3" was not found in scientific literature. GSK923295 is used here as a representative example of a potent and specific CENP-E inhibitor for studying mitotic defects. Researchers should validate these protocols for their specific experimental context.
Introduction
Centromere Protein E (CENP-E) is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. It functions by capturing and tethering kinetochores to the plus-ends of spindle microtubules. Inhibition of CENP-E's motor activity disrupts this process, leading to mitotic arrest and characteristic chromosomal abnormalities. This makes CENP-E a compelling target for cancer therapy and a valuable tool for studying the intricacies of mitotic progression and the spindle assembly checkpoint (SAC). Small molecule inhibitors of CENP-E, such as GSK923295, provide a powerful method for inducing and studying these mitotic defects in real-time using live-cell imaging.
These notes provide detailed protocols for utilizing a CENP-E inhibitor to observe and quantify mitotic defects in cultured cells.
Mechanism of Action
CENP-E inhibitors are small molecules that allosterically bind to the motor domain of CENP-E, inhibiting its ATPase activity. This locks CENP-E in a rigor-like state, tightly bound to the microtubule, and prevents its plus-end directed movement. The functional consequence is the failure of chromosomes to congress to the metaphase plate. Chromosomes that are not properly attached to the mitotic spindle activate the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. Cells arrested in mitosis due to CENP-E inhibition typically display a phenotype of a bipolar spindle with the majority of chromosomes scattered, often with some chromosomes located near the spindle poles (polar chromosomes).
Caption: Mechanism of CENP-E inhibitor action.
Data Presentation
Table 1: Quantitative Effects of CENP-E Inhibition (GSK923295) on Mitotic Progression
| Cell Line | Inhibitor Concentration | Mitotic Index Increase | Duration of Mitotic Arrest | Phenotype | Reference |
| HeLa | 100 nM | Significant | ~12-24 hours | Misaligned chromosomes, polar chromosomes | |
| Cal51 (Breast Cancer) | 15 nM | Modest | 48 hours | Increased misaligned chromosomes at anaphase onset | |
| MDA-MB-231 (Breast Cancer) | 10 nM | Modest | 48 hours | Increased misaligned chromosomes at anaphase onset | |
| DAOY (Medulloblastoma) | Low nM range | Not specified | 48 hours | Delayed metaphase-to-anaphase transition | |
| ONS-76 (Medulloblastoma) | Low nM range | Not specified | 48 hours | Delayed metaphase-to-anaphase transition |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Defects Induced by a CENP-E Inhibitor
This protocol outlines the steps for treating cultured cells with a CENP-E inhibitor and observing the resulting mitotic defects using live-cell fluorescence microscopy.
Materials:
-
Human cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged histone (e.g., H2B-GFP or H2B-RFP) to visualize chromosomes.
-
Cell culture medium appropriate for the chosen cell line.
-
Glass-bottom imaging dishes or plates.
-
CENP-E inhibitor (e.g., GSK923295) stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
-
Imaging acquisition and analysis software.
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures a sufficient number of mitotic cells can be observed.
-
-
Inhibitor Treatment:
-
On the day of imaging, prepare a working solution of the CENP-E inhibitor in pre-warmed cell culture medium. A typical starting concentration for GSK923295 is 100 nM, but this should be optimized for the specific cell line.
-
Gently remove the existing medium from the cells and replace it with the medium containing the CENP-E inhibitor. Include a vehicle control (e.g., DMSO) in a separate dish.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire time-lapse images every 5-15 minutes for a period of 24-48 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Capture images in at least two channels: one for the fluorescently tagged histones (chromosomes) and a brightfield or DIC channel for cell morphology.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Quantify the percentage of cells that arrest in mitosis.
-
Characterize the mitotic phenotypes, noting the presence of misaligned chromosomes and polar chromosomes.
-
Caption: Live-cell imaging workflow.
Protocol 2: Immunofluorescence Staining to Visualize Mitotic Spindles and Kinetochores
This protocol allows for fixed-cell analysis of the mitotic spindle and kinetochore localization in cells treated with a CENP-E inhibitor.
Materials:
-
Cells grown on coverslips.
-
CENP-E inhibitor (e.g., GSK923295).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-centromere antibody like CREST for kinetochores).
-
Fluorescently labeled secondary antibodies.
-
DAPI for counterstaining DNA.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with the CENP-E inhibitor at the desired concentration for an appropriate duration (e.g., 12-24 hours) to induce mitotic arrest.
-
-
Fixation and Permeabilization:
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope, capturing separate channels for DNA, microtubules, and kinetochores.
-
Application Notes and Protocols for Synchronizing Cells in Mitosis with a Cenp-E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a pivotal role in the alignment of chromosomes at the metaphase plate during mitosis. Inhibition of CENP-E's motor function prevents the proper congression of chromosomes, leading to the activation of the spindle assembly checkpoint (SAC) and a subsequent arrest of the cell cycle in mitosis.[1][2][3] This characteristic makes CENP-E inhibitors valuable tools for synchronizing cell populations in mitosis for various research applications, including the study of mitotic processes, drug screening, and the development of anti-cancer therapeutics.
This document provides detailed protocols for the use of a specific CENP-E inhibitor, GSK923295 (also referred to as Cenp-E-IN-3 in some contexts), to achieve potent and reversible mitotic synchronization in cultured cells. GSK923295 is an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[4][5]
Mechanism of Action
CENP-E is essential for the transport of chromosomes along microtubules to the spindle equator.[1][6] Inhibition of CENP-E disrupts this process, resulting in one or more chromosomes failing to align correctly at the metaphase plate.[2][7] These unattached or improperly attached kinetochores trigger the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly bioriented on the mitotic spindle.[1][2] The sustained activation of the SAC leads to a prolonged mitotic arrest.[2] Key proteins involved in this signaling cascade include BubR1 and Mad2, which are essential components of the mitotic checkpoint complex that inhibits the anaphase-promoting complex/cyclosome (APC/C).[8][9][10]
Data Presentation: Efficacy of GSK923295 in Mitotic Synchronization
The following table summarizes the quantitative data on the efficacy of the CENP-E inhibitor GSK923295 in inducing mitotic arrest in various cell lines.
| Cell Line | Inhibitor Concentration | Incubation Time | Mitotic Arrest Efficiency | Observations | Reference |
| HeLa | 50 nM | 2 hours | >95% of mitotic cells in prometaphase | Complete block of metaphase and anaphase. | [2] |
| DLD-1 | 50 nM | 2 hours | ~91% of mitotic cells in prometaphase | Potent chromosome misalignment phenotype. | [2] |
| HeLa | 50 nM | 8 hours | Majority of cells with 4n DNA content | Prolonged mitotic arrest leading to apoptosis at later time points. | [2] |
| RKO | 50 nM | 72 hours | 40% of cells died in mitosis after an average arrest of 11.91 hours | 26% of cells divided after an average arrest of 15.22 hours. | [2] |
| Cal51 | 15 nM | 48 hours | Extended mitotic duration | A large majority of cells (≥90%) complete mitosis, some with misaligned chromosomes. | [11] |
| MDA-MB-231 | 10 nM | 48 hours | Extended mitotic duration | A large majority of cells (≥90%) complete mitosis, some with misaligned chromosomes. | [11] |
Experimental Protocols
Protocol 1: Synchronization of Cells in Mitosis using GSK923295
This protocol describes the synchronization of cultured mammalian cells in mitosis using the CENP-E inhibitor GSK923295.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, DLD-1)
-
Complete cell culture medium
-
GSK923295 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
Inhibitor Treatment:
-
Prepare the desired final concentration of GSK923295 in pre-warmed complete cell culture medium. A final concentration of 50 nM is recommended for potent mitotic arrest in HeLa and DLD-1 cells.[2]
-
Remove the existing medium from the cells and replace it with the medium containing GSK923295.
-
Include a vehicle control (DMSO) at the same final concentration as the GSK923295-treated cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours. This incubation time is sufficient to induce a robust mitotic arrest.[2] For studies on the long-term effects of mitotic arrest, the incubation can be extended.
-
Harvesting Mitotic Cells (Optional): Mitotic cells, which are typically rounded and loosely attached, can be selectively harvested by gentle mechanical shake-off.
-
Washout for Reversible Arrest (Optional): To release the cells from the mitotic block, aspirate the GSK923295-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium. Chromosome alignment and mitotic progression can recover within 30 minutes of washout.[2]
Protocol 2: Verification of Mitotic Arrest by Immunofluorescence
This protocol allows for the visualization of mitotic spindles and chromosomes to confirm mitotic arrest.
Materials:
-
Cells grown on coverslips and treated with GSK923295 as described in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies:
-
Anti-α-tubulin antibody (for mitotic spindle)
-
Anti-phospho-histone H3 (Ser10) antibody (mitotic marker)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
Procedure:
-
Fixation: After GSK923295 treatment, aspirate the medium and wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST (PBS with 0.05% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining and Mounting: Incubate the cells with DAPI or Hoechst stain for 5 minutes to visualize the nuclei. Wash once with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Mitotically arrested cells will show condensed chromosomes that are not aligned at the metaphase plate and a bipolar spindle.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in the G2/M phase of the cell cycle.
Materials:
-
Cells treated with GSK923295 as described in Protocol 1.
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet once with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured, and the percentage of cells in the G2/M phase (with 4n DNA content) can be quantified.
Protocol 4: Live-Cell Imaging of Mitotic Arrest
This protocol allows for the real-time visualization of mitotic events in cells treated with GSK923295.
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, α-tubulin-RFP for microtubules)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
GSK923295
Procedure:
-
Cell Seeding: Plate the fluorescently labeled cells in glass-bottom imaging dishes.
-
Imaging Setup: Place the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Treatment and Imaging:
-
Acquire baseline images of the cells before treatment.
-
Add pre-warmed medium containing GSK923295 (and a vehicle control in a separate dish) to the cells.
-
Start time-lapse imaging, acquiring images at appropriate intervals (e.g., every 5-15 minutes) to capture mitotic entry and arrest.
-
-
Analysis: Analyze the time-lapse movies to determine the duration of mitosis, chromosome alignment defects, and subsequent cell fate (e.g., mitotic slippage, apoptosis).
Mandatory Visualizations
Caption: Signaling pathway of Cenp-E-mediated mitotic arrest and its inhibition.
Caption: Experimental workflow for synchronizing cells with a Cenp-E inhibitor.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-7 CENP-E mediates chromosome alignment and spindle assembly checkpoint in meiosis I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule capture by CENP-E silences BubR1-dependent mitotic checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cenp-E Inhibitors in Xenograft Tumor Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E), a kinesin-like motor protein, is a critical component of the mitotic machinery.[1][2][3] It plays an essential role in the alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation during cell division.[1][2][4][5] The inhibition of CENP-E disrupts this process, leading to mitotic arrest, chromosomal instability, and ultimately, apoptosis in rapidly dividing cancer cells.[2][6][7] This makes CENP-E an attractive target for anticancer therapeutics.[2][8][9] Small molecule inhibitors of CENP-E, such as GSK923295A and the imidazo[1,2-a]pyridine (B132010) derivative (+)-(S)-12, have demonstrated significant antitumor activity in various preclinical xenograft tumor models.[8][9][10]
These application notes provide a comprehensive overview of the use of CENP-E inhibitors in xenograft tumor models, including detailed protocols and a summary of their efficacy.
Mechanism of Action of CENP-E Inhibitors
CENP-E is a plus-end-directed motor protein that transports chromosomes along microtubules to the cell's equator during mitosis.[3][4][5] CENP-E inhibitors typically function as allosteric inhibitors that bind to the motor domain of the protein.[6] This binding prevents the release of inorganic phosphate (B84403) and stabilizes the interaction between the CENP-E motor domain and microtubules, effectively locking it in a rigor-like state.[6][11] This action inhibits the motor function of CENP-E, leading to a failure of chromosomes to align properly at the metaphase plate.[2][6][10] The persistent misalignment of chromosomes activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[2][12] This sustained arrest can ultimately trigger apoptotic cell death.[6][7]
CENP-E Signaling and Inhibition Pathway
Caption: CENP-E signaling in mitosis and the mechanism of its inhibition.
Application in Xenograft Tumor Models
CENP-E inhibitors have demonstrated broad-spectrum antitumor activity in a variety of human tumor xenograft models.[10]
Summary of In Vivo Efficacy of CENP-E Inhibitors
| Xenograft Model | Cancer Type | CENP-E Inhibitor | Dosing Regimen | Outcome | Reference |
| Colo205 | Colorectal Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Objective Response (Tumor Regression) | [10] |
| H-460 | Non-Small Cell Lung Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Objective Response (Tumor Regression) | [10] |
| A549 | Non-Small Cell Lung Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Objective Response (Tumor Regression) | [10] |
| H1299 | Non-Small Cell Lung Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Objective Response (Tumor Regression) | [10] |
| SKOV3 | Ovarian Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Objective Response (Tumor Regression) | [10] |
| MCF-7 | Breast Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Stable Disease | [10] |
| MV-522 | Lung Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Stable Disease | [10] |
| HT-29 | Colorectal Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Tumor Growth Delay | [10] |
| MX-1 | Breast Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Tumor Growth Delay | [10] |
| MDA-MB-231 | Breast Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Variable (Growth Delay/Regression) | [10] |
| HCT-116 | Colorectal Cancer | GSK923295A | 125 mg/kg, i.p., 3 consecutive days, 2 cycles separated by 4 days | Variable (Growth Delay/No Activity) | [10] |
| Pediatric Solid Tumors | Ewing Sarcoma, Rhabdoid, Rhabdomyosarcoma | GSK923295A | 125 mg/kg, i.p., days 1-3 and 8-10, repeated at day 21 | Maintained Complete Responses | [9] |
| Colo205 | Colorectal Cancer | (+)-(S)-12 | 75 mg/kg | Antitumor Activity (T/C: 40%) | [8] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a CENP-E inhibitor in a subcutaneous xenograft tumor model. These should be adapted based on the specific cell line, inhibitor, and research question.
Xenograft Tumor Model Workflow
Caption: Standard workflow for a xenograft tumor model study.
Detailed Methodologies
1. Cell Culture and Implantation:
-
Cell Lines: Select appropriate human tumor cell lines (e.g., Colo205, H-460, A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with serum-free medium or phosphate-buffered saline (PBS) and resuspend at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the CENP-E inhibitor in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). The control group should receive the vehicle alone.
-
Administration: Administer the drug and vehicle according to the specified dosing regimen (e.g., intraperitoneal injection daily for a set number of days, followed by a rest period). A typical dose for GSK923295A is 125 mg/kg.[9][10]
3. Endpoint Analysis:
-
Euthanasia and Tumor Excision: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histological Analysis: Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphology. Immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and mitosis (e.g., phospho-histone H3) can provide further mechanistic insights.
-
Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at specific time points after drug administration (e.g., 24 hours) to assess target engagement.[10] This can involve analyzing tumor homogenates by flow cytometry for DNA content (to assess cell cycle arrest) or by Western blot for mitotic markers.[10]
-
Data Analysis: Analyze differences in tumor growth between treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA). Objective responses can be categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
Conclusion
CENP-E inhibitors represent a promising class of antimitotic agents with demonstrated efficacy in a broad range of preclinical xenograft models. Their mechanism of action, which leads to mitotic catastrophe in cancer cells, provides a strong rationale for their clinical development. The protocols and data presented here offer a valuable resource for researchers investigating the therapeutic potential of CENP-E inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Cenp-E-IN-3 with Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its inhibition leads to chromosome mis-congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and subsequent apoptotic cell death in cancer cells.[1][3] Cenp-E-IN-3 and its analogues, such as GSK923295, are allosteric inhibitors of the CENP-E motor domain's ATPase activity.[4][5] These inhibitors lock the motor domain in a state that is strongly bound to microtubules, preventing its processive movement and function in chromosome alignment.[5][6]
Combining Cenp-E inhibitors with other mitotic inhibitors that target different aspects of cell division presents a promising strategy to enhance anti-cancer efficacy and overcome resistance. This document provides detailed application notes, experimental protocols, and data on combining this compound with other classes of mitotic inhibitors, including microtubule-targeting agents and spindle assembly checkpoint (SAC) inhibitors.
Mechanism of Action of Cenp-E and its Inhibition
CENP-E plays a crucial role in the congression of chromosomes from the spindle poles to the metaphase plate.[1][7] It functions as a plus-end directed motor, moving along microtubules to transport chromosomes.[1] Inhibition of CENP-E's ATPase activity by compounds like GSK923295 prevents this transport, leading to the accumulation of cells in mitosis with misaligned chromosomes, particularly near the spindle poles.[3][4] This persistent misalignment activates the SAC, leading to a prolonged mitotic arrest and ultimately, apoptosis.[3][5]
Combination Strategies and Data
Combining this compound with other mitotic inhibitors can lead to synergistic or additive anti-cancer effects. The rationale is to target multiple, non-overlapping pathways essential for mitosis, thereby increasing the likelihood of cell death and potentially reducing the doses of individual agents, which could minimize toxicity.
Combination with Microtubule-Targeting Agents
Microtubule-targeting agents (MTAs), such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids, disrupt microtubule dynamics, which are critical for mitotic spindle formation and function. Eribulin (B193375) is a non-taxane microtubule dynamics inhibitor.[8] Combining a Cenp-E inhibitor with an MTA can create a potent dual-pronged attack on the mitotic machinery.
Quantitative Data Summary: Cenp-E Inhibitor (GSK923295) in Combination with MTAs
| Cell Line | Combination Agent | GSK923295 Concentration | Combination Agent Concentration | Effect | Reference |
| MDA-MB-231 (TNBC) | Eribulin | Varies | Varies | Synergistic decrease in cell proliferation and increase in apoptosis. | [8] |
| Cal51 (Breast Cancer) | Eribulin | Low nM | Varies | Overcomes resistance to eribulin by increasing misaligned chromosomes and daughter cell death. | [9] |
| Multiple Cancer Cell Lines | Eribulin | Varies | Varies | Synergistic killing in both eribulin-sensitive and -insensitive cell lines. | [10][11] |
| Soft Tissue Sarcoma Cells | Eribulin | Varies | Varies | Synergistic cytotoxicity. | [12] |
Combination with Spindle Assembly Checkpoint (SAC) Inhibitors
The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. Cenp-E inhibition causes a SAC-dependent mitotic arrest. Combining a Cenp-E inhibitor with an inhibitor of a key SAC component, such as Mps1 (e.g., AZ3146), can force cells with misaligned chromosomes to exit mitosis prematurely, leading to catastrophic chromosome mis-segregation and aneuploidy, which is often lethal to the daughter cells.[4][13]
Quantitative Data Summary: Cenp-E Inhibitor (GSK923295) in Combination with a SAC Inhibitor (AZ3146)
| Cell Line | Combination Agent | GSK923295 Concentration | Combination Agent Concentration | Treatment Duration | Effect | Reference |
| DLD-1 (Colon Cancer) | AZ3146 (Mps1 inhibitor) | 50 nM | 2 µM | 4 hours (GSK923295) followed by AZ3146 | Induces mis-segregation of polar chromosomes, leading to aneuploidy. | [4] |
| HCT-116 (Colon Cancer) | AZ3146 (Mps1 inhibitor) | 50 nM | 2 µM | 4 hours (GSK923295) followed by AZ3146 | On average, two chromosome mis-segregation events per division. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of combining this compound with other mitotic inhibitors.
Protocol 1: Cell Viability and Synergy Analysis (MTT/MTS Assay and Chou-Talalay Method)
This protocol determines the effect of the drug combination on cell proliferation and quantifies the synergy of the interaction.
References
- 1. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule-dependent motor centromere-associated protein E (CENP-E) is an integral component of kinetochore corona fibers that link centromeres to spindle microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinetochore–microtubule attachment throughout mitosis potentiated by the elongated stalk of the kinetochore kinesin CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of eribulin and CDK inhibition for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. researchgate.net [researchgate.net]
- 12. Combination of eribulin plus AKT inhibitor evokes synergistic cytotoxicity in soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confirmation of CENP-E Inhibition by Cenp-E-IN-3 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for confirming the inhibition of Centromere Protein E (CENP-E) by the small molecule inhibitor, Cenp-E-IN-3, using Western blotting. CENP-E is a crucial kinesin-like motor protein involved in chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it a promising target for cancer therapy. This protocol outlines the methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in the levels of key mitotic marker proteins, thereby confirming the inhibitor's efficacy.
Introduction
CENP-E plays a vital role in the proper segregation of chromosomes during cell division. It functions by capturing and transporting chromosomes along spindle microtubules to the metaphase plate. Inhibition of CENP-E's motor domain disrupts this process, leading to the activation of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This prolonged mitotic arrest ultimately triggers apoptosis in cancer cells.
This compound is a small molecule inhibitor designed to target the motor domain of CENP-E. Verifying its inhibitory action is a critical step in its development as a potential therapeutic agent. Western blotting is a widely used and effective technique to assess the downstream consequences of CENP-E inhibition. By measuring the levels of proteins that accumulate during mitotic arrest, such as Cyclin B1 and phosphorylated Histone H3, we can indirectly, yet reliably, confirm the on-target effect of this compound.
Signaling Pathway of CENP-E in Mitosis
CENP-E is a key component of the intricate signaling network that governs mitotic progression. It localizes to the kinetochores of unattached chromosomes and, through its motor activity, facilitates their congression to the metaphase plate. The activity of CENP-E is interconnected with the spindle assembly checkpoint. When kinetochores are not properly attached to microtubules, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins like Cyclin B1, thus halting the cell cycle in mitosis. CENP-E itself is thought to play a role in silencing the SAC upon successful microtubule attachment.
Caption: CENP-E's role in mitotic progression and the spindle assembly checkpoint.
Experimental Protocol: Western Blot for CENP-E Inhibition
This protocol is adapted from methodologies used to study the effects of the CENP-E inhibitor GSK923295 and is intended to confirm the activity of this compound by observing the accumulation of mitotic markers.[1]
Materials
-
Cell Line: A suitable cancer cell line (e.g., HeLa, HCC1954)
-
This compound: Stock solution in DMSO
-
Primary Antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-GAPDH (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Reagents for Cell Culture: Media, FBS, antibiotics, etc.
-
Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors
-
Reagents for SDS-PAGE: Acrylamide solutions, TEMED, APS, etc.
-
Reagents for Transfer: PVDF or nitrocellulose membrane, transfer buffer
-
Reagents for Blocking: 5% non-fat dry milk or BSA in TBST
-
Reagents for Detection: ECL substrate
-
Bradford Assay Reagent
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and store it at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10-12% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended dilutions: anti-Cyclin B1 (1:1000), anti-phospho-Histone H3 (1:1000), anti-GAPDH (1:5000).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation
The following table provides a template for summarizing the expected quantitative data from the Western blot analysis. The values for this compound are hypothetical and should be replaced with experimental results. The Ki value for GSK923295 is provided for comparison.[2]
| Inhibitor | Target | Assay Type | Ki (nM) | EC50 (Western Blot) | Notes |
| This compound | CENP-E | Western Blot | TBD | e.g., ~50 nM | EC50 determined by the concentration at which a 50% increase in Cyclin B1 or p-H3 is observed relative to the maximum induction. |
| GSK923295 | CENP-E | ATPase Activity | 3.2 ± 0.2 | N/A | A well-characterized allosteric inhibitor of CENP-E.[2] |
TBD: To be determined experimentally.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol to confirm CENP-E inhibition.
Caption: Workflow for Western blot analysis of CENP-E inhibition.
Expected Results
Treatment of cells with an effective CENP-E inhibitor like this compound is expected to cause a dose-dependent increase in the protein levels of Cyclin B1 and phosphorylated Histone H3 (Ser10). This is because the inhibition of CENP-E leads to improper chromosome alignment, which in turn activates the spindle assembly checkpoint and causes cells to arrest in mitosis, a phase where these proteins are highly expressed. The levels of a loading control protein, such as GAPDH, should remain unchanged across all treatment conditions.
Troubleshooting
-
No or weak signal: Increase primary antibody concentration or incubation time. Ensure efficient protein transfer. Use fresh ECL substrate.
-
High background: Increase the number and duration of washes. Optimize blocking conditions (e.g., switch between milk and BSA, increase blocking time).
-
Non-specific bands: Use a more specific primary antibody. Optimize antibody dilution. Ensure the purity of the protein lysate.
By following this detailed protocol, researchers can effectively use Western blotting to confirm the inhibitory activity of this compound and gather essential data for its further development as a potential anti-cancer therapeutic.
References
Application Notes: Immunofluorescence Staining for Chromosome Misalignment After Cenp-E Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein E (CENP-E), a member of the kinesin-7 motor protein family, is a critical component of the mitotic machinery.[1][2] It plays an essential role in the congression of chromosomes to the metaphase plate, a process vital for accurate chromosome segregation and the maintenance of genomic stability.[3][4] CENP-E utilizes its plus-end directed motor activity to capture and transport mono-oriented chromosomes along spindle microtubules to the spindle equator.[1][5] Inhibition of CENP-E's motor function disrupts this process, leading to significant chromosome misalignment, activation of the spindle assembly checkpoint (SAC), and ultimately mitotic arrest and apoptosis in rapidly dividing cells.[3][4] This makes CENP-E a compelling target for anti-cancer drug development.
These application notes provide a detailed protocol for the use of immunofluorescence (IF) to visualize and quantify chromosome misalignment following treatment with a CENP-E inhibitor, using GSK923295 as a representative compound.
Mechanism of Action: Cenp-E Inhibition
CENP-E inhibitors, such as GSK923295 and PF-2771, are small molecules that typically bind to the motor domain of the CENP-E protein.[1][3][6] This binding allosterically inhibits the microtubule-stimulated ATPase activity of CENP-E, preventing it from moving along microtubules.[4][6] The loss of this motor function has two primary consequences:
-
Failure of Chromosome Congression: Chromosomes that fail to initially align at the spindle equator are not transported from the spindle poles. This results in a distinct phenotype where the bulk of chromosomes may align, but several remain near the poles.[7]
-
Spindle Assembly Checkpoint (SAC) Activation: The kinetochores of misaligned chromosomes are not properly attached to spindle microtubules, a condition monitored by the SAC. This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the cell from entering anaphase and leading to a prolonged mitotic arrest.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by Cenp-E inhibition and the general experimental workflow for immunofluorescence analysis.
Quantitative Data Presentation
Treatment with Cenp-E inhibitors results in quantifiable mitotic defects. The tables below summarize representative data from studies using the Cenp-E inhibitor GSK923295 in HeLa cells.
Table 1: Effect of Cenp-E Inhibitor (GSK923295) on Mitotic Spindle and Chromosome Alignment.
| Parameter | Control (DMSO) | GSK923295 (50 nM) | GSK923295 (400 nM) |
|---|---|---|---|
| Spindle Length (μm) | 11.2 ± 0.2 | 10.5 ± 0.1 | 9.7 ± 0.1 |
| Spindle Width (μm) | 8.5 ± 0.2 | 8.0 ± 0.1 | 7.6 ± 0.1 |
| Number of Misaligned Chromosomes | 0.1 ± 0.04 | 2.1 ± 0.2 | 4.5 ± 0.4 |
| Ratio of Misaligned Area (%) | 0 | 12.5 ± 1.0 | 25.1 ± 1.5 |
(Data adapted from a study on HeLa cells treated for 24 hours. Values are represented as mean ± SEM.)
Table 2: Effect of CENP-E Depletion on Kinetochore-Microtubule Interactions.
| Parameter | Control | Anti-CENP-E Injected | Nocodazole Treated |
|---|---|---|---|
| Kinetochore Microtubules (per kinetochore) | 16.9 ± 0.5 | 12.4 ± 0.5 | 0 |
| Inter-kinetochore Distance (μm) | 1.56 ± 0.05 | 0.79 ± 0.03 | 0.67 ± 0.02 |
(Data adapted from a study involving depletion of CENP-E via antibody microinjection in HeLa cells.)
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured mammalian cells (e.g., HeLa, U2OS) to visualize chromosome misalignment after treatment with a Cenp-E inhibitor.
Materials and Reagents
-
Cell Line: HeLa or U2OS cells
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cenp-E Inhibitor: GSK923295 (Selleck Chemicals, Cat# S2180) or similar
-
Reagents for Fixation & Permeabilization:
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 16% solution (Electron Microscopy Sciences, Cat# 15710)
-
Triton™ X-100 (Sigma-Aldrich, Cat# T8787)
-
-
Blocking Solution:
-
Normal Goat Serum (NGS) (Thermo Fisher Scientific, Cat# 10000C)
-
Bovine Serum Albumin (BSA)
-
-
Primary Antibodies:
-
Mouse anti-α-Tubulin (Sigma-Aldrich, Cat# T6199, 1:2000 dilution)
-
Human anti-Centromere (CREST) serum (Antibodies Incorporated, Cat# 15-234, 1:500 dilution) or Rabbit anti-CENP-A (Cell Signaling Technology, Cat# 2186, 1:1000 dilution)
-
-
Secondary Antibodies (Fluorophore-conjugated):
-
Goat anti-Mouse IgG (H+L), Alexa Fluor 488 (Thermo Fisher Scientific, Cat# A-11001, 1:1000 dilution)
-
Goat anti-Human IgG (H+L), Alexa Fluor 594 (Thermo Fisher Scientific, Cat# A-11014, 1:1000 dilution) or Goat anti-Rabbit IgG (H+L), Alexa Fluor 594 (Thermo Fisher Scientific, Cat# A-11012, 1:1000 dilution)
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) (Thermo Fisher Scientific, Cat# D1306, 1 µg/mL)
-
Mounting Medium: ProLong™ Gold Antifade Mountant (Thermo Fisher Scientific, Cat# P36930)
-
Supplies: Glass coverslips (18 mm), 6-well plates, microscopy slides, humidified chamber
Protocol Steps
-
Cell Seeding: a. Place sterile 18 mm glass coverslips into the wells of a 6-well plate. b. Seed HeLa or U2OS cells onto the coverslips at a density that will achieve 50-70% confluency after 24 hours. c. Incubate at 37°C in a 5% CO₂ incubator.
-
Cenp-E Inhibitor Treatment: a. Prepare stock solutions of GSK923295 in DMSO. b. Dilute the inhibitor in pre-warmed culture medium to the desired final concentrations (e.g., 50 nM and 400 nM). Include a DMSO-only vehicle control. c. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle control. d. Incubate for the desired duration (e.g., 16-24 hours) to allow cells to enter mitosis and arrest.
-
Fixation: a. Aspirate the culture medium and gently wash the cells twice with warm PBS. b. Prepare a 4% PFA solution in PBS. c. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[10] d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization and Blocking: a. Prepare a blocking buffer consisting of 5% Normal Goat Serum and 0.3% Triton™ X-100 in PBS.[10] b. Add 1 mL of blocking buffer to each well. c. Incubate for 60 minutes at room temperature in a humidified chamber.[10] This step both permeabilizes the cells and blocks non-specific antibody binding.
-
Primary Antibody Incubation: a. Prepare the primary antibody solution by diluting the anti-α-Tubulin and anti-CENP-A/CREST antibodies in antibody dilution buffer (1% BSA, 0.3% Triton™ X-100 in PBS).[10] b. Aspirate the blocking solution from the coverslips. c. Add the diluted primary antibody solution to each coverslip. d. Incubate overnight at 4°C in a humidified chamber.[10]
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS containing 0.1% Triton™ X-100 (PBST) for 5 minutes each. b. Prepare the secondary antibody solution by diluting the appropriate Alexa Fluor-conjugated antibodies in the antibody dilution buffer. From this step onwards, protect the coverslips from light. c. Aspirate the wash buffer and add the diluted secondary antibody solution. d. Incubate for 1-2 hours at room temperature in a dark, humidified chamber.[11]
-
Nuclear Staining and Mounting: a. Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each. b. During the second wash, add DAPI to the wash buffer at a final concentration of 1 µg/mL to counterstain the DNA. c. Perform a final wash with PBS to remove excess salt and detergent. d. Carefully remove the coverslips from the wells and wick away excess PBS with a lab wipe. e. Place a drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the mounting medium. f. Allow the mounting medium to cure for 24 hours at room temperature in the dark before imaging.
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope equipped with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). b. Capture Z-stacks of mitotic cells to visualize the entire spindle and all chromosomes. c. For quantitative analysis, identify cells in metaphase or prometaphase. A cell is considered to have misaligned chromosomes if one or more kinetochores (CENP-A/CREST signal) are located significantly away from the metaphase plate, often near the spindle poles (visualized by α-tubulin). d. Count the number of misaligned chromosomes per cell across multiple fields of view for each condition (Control vs. Inhibitor-treated). A semi-automated ImageJ/Fiji pipeline can be developed for high-throughput quantification.[12]
References
- 1. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-E as an essential component of the mitotic checkpoint in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activating and silencing the mitotic checkpoint through CENP-E-dependent activation/inactivation of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. biotium.com [biotium.com]
- 12. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Efficacy of Microtubule-Targeting Agents with Cenp-E-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere-associated protein E (CENP-E) is a plus-end-directed kinesin motor protein that plays a critical role in mitotic progression.[1][2][3] It is essential for the congression of chromosomes to the metaphase plate and for the proper functioning of the spindle assembly checkpoint (SAC).[1][2][3][4] Inhibition of CENP-E leads to chromosome misalignment, prolonged mitotic arrest, and ultimately, cell death, making it an attractive target for cancer therapy.[3][5][6]
Microtubule-targeting agents (MTAs), such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids, are mainstays of cancer chemotherapy.[7] These agents disrupt microtubule dynamics, leading to mitotic arrest and cell death. However, resistance to MTAs is a significant clinical challenge.[7]
Recent studies have demonstrated a synergistic anti-cancer effect when combining a CENP-E inhibitor, such as Cenp-E-IN-3 (a conceptual representative for small molecule inhibitors like GSK923295), with MTAs.[7][8] This combination therapy has been shown to overcome resistance to MTAs by inducing chromosomal instability (CIN) and potentiating cell death.[7][8]
These application notes provide a summary of the preclinical data, detailed experimental protocols, and an overview of the underlying signaling pathways for utilizing this compound in combination with MTAs.
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with various microtubule-targeting agents in breast cancer cell lines.
Table 1: Synergistic Effects of this compound with Microtubule-Targeting Agents on Daughter Cell Death
| Cell Line | Microtubule-Targeting Agent | Concentration of MTA | Cenp-E Inhibitor Concentration | % Daughter Cell Death (MTA alone) | % Daughter Cell Death (Cenp-E Inhibitor alone) | % Daughter Cell Death (Combination) | Fold Increase in Daughter Cell Death (Combination vs. MTA alone) |
| MDA-MB-231 | Paclitaxel (B517696) | 5 nM | Specific concentration not detailed, referred to as "CENP-E inhibition" | ~30% | ~20% | ~70% | ~2.3 |
| Cal51 | Eribulin | 2 nM | Specific concentration not detailed, referred to as "CENP-E inhibition" | ~40% | ~15% | ~80% | ~2.0 |
| Cal51 | Vinorelbine | 4 nM | Specific concentration not detailed, referred to as "CENP-E inhibition" | ~35% | ~15% | ~75% | ~2.1 |
Data synthesized from graphical representations in a study by Bakewell et al. The study indicates that CENP-E inhibition significantly increases daughter cell death in combination with microtubule poisons.[7]
Table 2: Effect of this compound and Paclitaxel on Multipolar Mitosis and Chromosomal Instability (CIN) in MDA-MB-231 cells
| Treatment | % Multipolar Cells (Early Mitosis) | % Cells with Polar Chromosomes | % Daughter Cell Death |
| Control | <5% | <10% | <10% |
| Paclitaxel (5 nM) | ~40% | ~15% | ~30% |
| Cenp-E Inhibitor | <5% | >60% | ~20% |
| Combination (Paclitaxel + Cenp-E Inhibitor) | ~40% | >70% | ~70% |
This table summarizes findings that while paclitaxel induces multipolar spindles, Cenp-E inhibition does not. However, Cenp-E inhibition leads to an increase in polar chromosomes, a form of CIN, which is exacerbated in combination with paclitaxel, leading to significantly higher rates of daughter cell death.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and microtubule-targeting agents.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines: MDA-MB-231 and Cal51 breast cancer cell lines can be used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Prepare stock solutions of this compound (e.g., GSK923295) in DMSO.
-
Prepare stock solutions of microtubule-targeting agents (paclitaxel, eribulin, vinorelbine) in an appropriate solvent (e.g., DMSO or ethanol).
-
Further dilute the drugs in culture medium to the desired final concentrations for experiments.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or imaging dishes).
-
Allow cells to adhere for 24 hours.
-
Treat cells with single agents or combinations of this compound and a microtubule-targeting agent at the concentrations indicated in the data tables or as determined by dose-response experiments.
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
Incubate cells for the desired duration (e.g., 24-48 hours).
-
Protocol 2: Immunofluorescence Staining for Mitotic Spindles and Chromosomes
-
Cell Preparation:
-
Grow cells on coverslips in a 6-well plate and treat as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 3% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-CENP-A (for centromeres).
-
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or fluorescence microscope.
-
Protocol 3: Live-Cell Imaging for Analysis of Mitotic Events and Daughter Cell Fate
-
Cell Preparation:
-
Seed cells in glass-bottom imaging dishes.
-
Transfect cells with fluorescently tagged proteins to visualize key mitotic structures (e.g., H2B-mCherry for chromosomes and GFP-α-tubulin for microtubules).
-
-
Drug Treatment:
-
Treat cells with the desired concentrations of this compound and/or microtubule-targeting agents.
-
-
Time-Lapse Microscopy:
-
Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images every 5-15 minutes for 24-48 hours.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine:
-
Mitotic duration (from nuclear envelope breakdown to anaphase onset).
-
Frequency of multipolar divisions.
-
Presence of lagging chromosomes or chromosome bridges.
-
Daughter cell fate (survival, apoptosis, or senescence).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: CENP-E signaling pathway at the kinetochore during mitosis.
Caption: Synergistic mechanism of this compound and MTAs.
Caption: General experimental workflow for studying combination therapy.
Conclusion
The combination of this compound with microtubule-targeting agents represents a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy. The synergistic effect is driven by the induction of catastrophic chromosomal instability, leading to increased daughter cell death. The provided protocols and diagrams offer a framework for researchers to investigate this combination therapy further in various cancer models. These studies will be crucial for the clinical translation of this novel therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cenp-E Inhibitors in Mouse Models
Important Note: Extensive searches of the scientific literature and chemical databases did not yield specific in vivo application or dosage data for a compound designated "Cenp-E-IN-3". The information presented herein pertains to the well-characterized and widely studied CENP-E inhibitor, GSK923295 . Researchers should exercise caution and verify the identity of their specific compound of interest. The protocols and data provided below for GSK923295 may serve as a valuable reference for designing in vivo studies with other CENP-E inhibitors.
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for proper chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. GSK923295 is a potent and selective allosteric inhibitor of CENP-E's ATPase activity.[1] This document provides a detailed overview of its in vivo application and dosage in various mouse models, based on published preclinical studies.
Mechanism of Action of CENP-E Inhibition
CENP-E plays a crucial role in the congression of chromosomes to the metaphase plate. It acts as a molecular motor, transporting chromosomes along microtubules. Inhibition of CENP-E's ATPase activity by compounds like GSK923295 disrupts this process, leading to the failure of chromosomes to align properly. This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[2] Ultimately, this sustained arrest can trigger apoptosis (programmed cell death) in cancer cells.
Caption: Signaling pathway of CENP-E inhibition by GSK923295.
Quantitative Data Summary
The following tables summarize the in vivo dosages and activities of GSK923295 in various mouse xenograft models.
Table 1: In Vivo Efficacy of GSK923295 in Mouse Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Dosage and Administration | Observed Effect | Reference |
| Colon Carcinoma | Colo205 | Nude Mice | 62.5 mg/kg and 125 mg/kg, intraperitoneally (i.p.), daily for 3 days, repeated for 2 cycles with 4 days rest | Dose-dependent tumor growth delay; partial and complete regressions at 125 mg/kg.[1] | [1] |
| Breast Cancer | Cal51 | Athymic Nude Mice | 62.5 mg/kg, i.p., every other day for 3 doses | Suppression of tumor growth.[3] | [3] |
| Pediatric Solid Tumors | Various | NOD/SCID Mice | 125 mg/kg, i.p., daily on days 1-3 and 8-10, repeated at day 21 | Significant antitumor activity in 32 of 35 solid tumor xenografts; Complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma models. | [4] |
| Broad Spectrum | Various | Nude Mice | 125 mg/kg, i.p., for 3 consecutive days for two cycles separated by 4 days | Objective responses in 5/11 tumor lines (Colo205, H-460, A549, H1299, SKOV3).[5] | [5] |
Table 2: Pharmacokinetic Parameters of GSK923295 in Mice
| Parameter | Value | Mouse Strain | Administration | Reference |
| Terminal Elimination Half-life | ~12 hours (in humans, mouse data not specified but expected to be shorter) | Not Specified | Intravenous (i.v.) | [6] |
| In Vivo Activity | Dose-dependent increase in 4N/2N DNA ratio in tumor homogenates | Not Specified | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
General Xenograft Tumor Model Establishment
A common procedure for establishing xenograft models is as follows:
-
Cell Culture: Culture human tumor cells (e.g., Colo205, Cal51) in appropriate media and conditions until they reach the desired confluence.
-
Cell Harvest: Harvest the cells using trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously or orthotopically inject the cell suspension into the flank or relevant tissue (e.g., mammary fat pad for breast cancer models) of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Formulation and Administration of GSK923295
-
Formulation: While specific formulations for preclinical studies are not always detailed in publications, a common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be adjusted to deliver the desired dose in a manageable injection volume (typically 100-200 µL for mice).
-
Administration: The most frequently reported route of administration for GSK923295 in mouse models is intraperitoneal (i.p.) injection.[1][3][5]
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for in vivo efficacy studies of GSK923295.
Assessment of Antitumor Activity
-
Tumor Growth Inhibition: Regularly measure tumor volumes in both control and treatment groups. The percentage of tumor growth inhibition (% TGI) can be calculated to quantify the efficacy of the treatment.
-
Objective Responses: Categorize the response of individual tumors as complete response (CR; disappearance of the tumor), partial response (PR; significant reduction in tumor volume), stable disease (SD; no significant change), or progressive disease (PD).[1]
-
Histological Analysis: At the end of the study, excise tumors and fix them in formalin for paraffin (B1166041) embedding. Section the tumors and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe morphological changes, such as an increase in mitotic figures and apoptotic bodies.[5]
-
Pharmacodynamic Markers: Analyze tumor homogenates by flow cytometry to assess the DNA content (e.g., an increase in the 4N population, indicative of mitotic arrest).[5] Immunohistochemistry for markers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) can also be performed.
Conclusion
GSK923295 has demonstrated broad-spectrum antitumor activity in a variety of preclinical mouse xenograft models. The typical effective dosage ranges from 62.5 to 125 mg/kg administered intraperitoneally on various schedules. These application notes and protocols provide a foundation for researchers to design and execute in vivo studies investigating CENP-E inhibitors. It is imperative to perform dose-finding and toxicity studies for any new compound and to adhere to institutional guidelines for animal welfare.
References
- 1. pnas.org [pnas.org]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cenp-E-IN-3 Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cenp-E-IN-3, a small molecule inhibitor of the mitotic kinesin CENP-E. Given the limited publicly available data for a compound specifically named "this compound," this guide leverages information on the well-characterized and structurally representative CENP-E inhibitor, GSK923295, to address common challenges related to solubility and stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound precipitated out of solution when I diluted my DMSO stock into aqueous cell culture medium. What should I do?
Answer:
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Optimize your dilution method:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed medium. Add the inhibitor dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
-
Lower the final concentration: Your desired concentration may exceed the aqueous solubility of this compound. Try a lower final concentration to see if the compound remains in solution.
-
Adjust the final DMSO concentration: While it's best to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[2] Always include a vehicle control with the equivalent final DMSO concentration in your experiments.
-
Consider a co-solvent system: For in vitro biochemical assays, the inclusion of a small amount of a co-solvent like ethanol (B145695) or the use of surfactants such as Tween-20 may improve solubility. However, the compatibility of these additives with your specific assay must be validated.
Question: I'm observing a decrease in the inhibitory effect of this compound over the course of a multi-day experiment. How can I determine if the compound is degrading?
Answer:
Loss of activity over time suggests that this compound may be unstable in your experimental conditions. To confirm and troubleshoot this, you can perform the following:
-
Perform a time-course experiment: Prepare your complete assay medium containing this compound and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and test its activity in a short-term assay. A decline in inhibitory potency over time is indicative of degradation.
-
Analytical Chemistry: The most definitive way to assess degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples from your time-course experiment, you can quantify the amount of intact this compound remaining and identify any degradation products.
-
Optimize storage of working solutions: If you prepare a large volume of your final working solution, store it in aliquots at -20°C or -80°C and use a fresh aliquot for each experiment to minimize degradation from repeated warming and cooling.
Question: My experimental results with this compound are inconsistent between batches. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to the inhibitor's stability and handling:
-
Stock solution integrity:
-
Improper storage: Ensure your DMSO stock solution is stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption. DMSO is hygroscopic, and water contamination can reduce the solubility of your compound.[2]
-
Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock into single-use volumes to minimize this.
-
-
Variations in solution preparation: Ensure you are using a consistent and validated protocol for preparing your working solutions for each experiment.
-
Cell culture variability: Differences in cell passage number, confluency, or serum batches can also contribute to inconsistent results. Standardize your cell culture procedures to minimize these variables.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Based on data for the representative CENP-E inhibitor GSK923295, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous, high-purity DMSO.[3][4] To prepare the stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex until the compound is fully dissolved. Gentle warming to 37°C or brief sonication may be necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Q2: What is the expected cellular phenotype after treatment with this compound?
A2: Inhibition of CENP-E disrupts chromosome congression during mitosis. Therefore, you should expect to see an increase in the percentage of cells arrested in mitosis with a characteristic phenotype of misaligned chromosomes. While most chromosomes may align at the metaphase plate, one or more chromosomes will likely be located near the spindle poles. This mitotic arrest can ultimately lead to apoptosis or mitotic catastrophe.[5]
Q3: What are some potential off-target effects of CENP-E inhibitors?
A3: While inhibitors like GSK923295 are reported to be highly selective for CENP-E, it is always good practice to consider potential off-target effects, especially at higher concentrations. To validate that the observed phenotype is due to on-target inhibition of CENP-E, you can:
-
Perform a dose-response experiment to ensure the phenotype is observed at concentrations consistent with the inhibitor's reported potency.
-
Use a structurally unrelated CENP-E inhibitor to see if it recapitulates the same phenotype.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of CENP-E.
Quantitative Data Summary
The following table summarizes solubility and property data for the representative CENP-E inhibitor, GSK923295. This information can be used as a guideline for handling this compound.
| Property | Value | Source |
| Molecular Weight | 592.13 g/mol | |
| Solubility in DMSO | ≥ 29.6 mg/mL | [3][4] |
| (approx. 50 mM) | ||
| Solubility in Ethanol | ≥ 14.87 mg/mL (with sonication) | [3] |
| Solubility in Water | Insoluble | |
| Storage of Solid | -20°C | [3][4] |
| Storage of Stock Solution | -20°C or -80°C | [2] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
Objective: To determine the approximate maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well clear bottom plate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solution in your chosen aqueous buffer or medium. For example, create a two-fold dilution series ranging from 200 µM down to 0.1 µM. Include a vehicle control well with the highest equivalent concentration of DMSO.
-
Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, measure the absorbance of the plate at 600 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear and does not show an increase in absorbance is the approximate maximum soluble concentration under these conditions.
Protocol 2: Immunofluorescence Staining for Chromosome Alignment
Objective: To visualize the effect of this compound on chromosome alignment in mitotic cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin (for spindle), anti-pericentrin or anti-gamma-tubulin (for centrosomes), and a kinetochore marker (e.g., anti-centromere antibody (ACA)/CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a duration sufficient to enrich for mitotic cells (e.g., 16-24 hours).
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and a DNA stain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the DNA, spindle, and kinetochores. Analyze mitotic cells for chromosome alignment defects.
Visualizations
Caption: Simplified signaling pathway of CENP-E at an unattached kinetochore.
Caption: Troubleshooting workflow for this compound instability.
Caption: Decision tree for solvent selection for hydrophobic compounds.
References
Technical Support Center: Optimizing Cenp-E-IN-3 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the CENP-E inhibitor, Cenp-E-IN-3 (also known as GSK923295), with a focus on optimizing its concentration to achieve desired experimental outcomes while mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Centromere-associated protein E (CENP-E) kinesin motor protein.[1][2] CENP-E is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4] By inhibiting the ATPase activity of CENP-E, this compound stabilizes the interaction of CENP-E with microtubules, preventing chromosome congression.[1][2][5] This failure of chromosome alignment activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately, in many cancer cells, cell death through apoptosis or mitotic catastrophe.[3][5][6]
Q2: What are the typical cytotoxic effects of this compound?
A2: The primary cytotoxic effect of this compound is the induction of cell death following mitotic arrest.[1][6] Inhibition of CENP-E leads to misaligned chromosomes, which can trigger apoptosis.[5][7] In some cases, cells may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage, which can lead to the formation of aneuploid cells and subsequent cell death or senescence.[7] High concentrations of the inhibitor can also lead to significant increases in cells with abnormal nuclear morphology and apoptotic bodies.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the desired experimental outcome. It is crucial to perform a dose-response study to determine the concentration that induces the desired mitotic arrest phenotype without causing excessive, immediate cytotoxicity that could confound results. A good starting point is to test a range of concentrations from 1 nM to 10 µM.[1] The EC50 (half-maximal effective concentration) for inducing cell death can vary significantly between cell lines. For example, in medulloblastoma cell lines, the EC50 for reducing cell expansion at 72 hours was observed to be around 12-14 nM, while the EC50 for inducing cell death at 24 hours ranged from 18 nM to 178 nM in different lines.[6]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can synergize with other anti-cancer agents, particularly microtubule-targeting drugs like paclitaxel.[8][9] The combination can enhance the cytotoxic effects and potentially overcome resistance to microtubule poisons.[8][9] When designing combination studies, it is essential to perform dose-matrix experiments to identify synergistic, additive, or antagonistic interactions.
Troubleshooting Guide
Issue 1: High levels of immediate cell death are observed even at low concentrations.
-
Possible Cause: The cell line being used is exceptionally sensitive to mitotic arrest-induced apoptosis.
-
Troubleshooting Steps:
-
Reduce Concentration Range: Perform a dose-response curve with a lower concentration range (e.g., 0.1 nM to 100 nM).
-
Shorten Exposure Time: Decrease the duration of drug exposure. For some cell lines, a shorter treatment period may be sufficient to induce mitotic arrest without widespread apoptosis.
-
Use a Cell Line with a Weaker Spindle Assembly Checkpoint: If experimentally feasible, consider using a cell line known to be more resistant to mitotic arrest-induced death.
-
Issue 2: No significant mitotic arrest is observed at concentrations reported in the literature.
-
Possible Cause:
-
The cell line is resistant to this compound.
-
The compound has degraded.
-
Incorrect experimental setup.
-
-
Troubleshooting Steps:
-
Verify Compound Activity: Test the compound on a sensitive, positive control cell line known to respond to this compound.
-
Increase Concentration: Cautiously increase the concentration range in your dose-response experiment.
-
Check Experimental Parameters: Ensure proper cell seeding density, media conditions, and incubation times. Verify the accuracy of your detection method for mitotic arrest (e.g., flow cytometry for DNA content, immunofluorescence for mitotic markers).
-
Issue 3: Results are inconsistent between experiments.
-
Possible Cause:
-
Variability in cell culture conditions (e.g., passage number, confluency).
-
Inconsistent preparation of the drug solution.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding densities and confluency at the time of treatment.
-
Prepare Fresh Drug Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Include Replicates: Use technical and biological replicates to assess the variability of your results.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound (GSK923295) in different cancer cell lines as reported in the literature.
| Cell Line | Assay | Duration | Parameter | Value | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel (23 cell lines) | Cytotoxicity Assay | 96 hours | Median IC50 | Not specified, but tested from 1.0 nM to 10.0 µM | [1] |
| DAOY (Medulloblastoma) | Cell Expansion | 72 hours | EC50 | 12 nM | [6] |
| ONS-76 (Medulloblastoma) | Cell Expansion | 72 hours | EC50 | 14 nM | [6] |
| DAOY (Medulloblastoma) | CellTox™ Green Cytotoxicity Assay | 24 hours | EC50 | 18 nM | [6] |
| ONS-76 (Medulloblastoma) | CellTox™ Green Cytotoxicity Assay | 24 hours | EC50 | 178 nM | [6] |
| 237 Tumor Cell Lines | Growth Inhibition | Not specified | Average GI50 | 253 nM | [2] |
| 237 Tumor Cell Lines | Growth Inhibition | Not specified | Median GI50 | 32 nM | [2] |
Experimental Protocols
1. Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT) at the appropriate wavelength or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
2. Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cenp-E Inhibitors in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Cenp-E inhibitors, such as Cenp-E-IN-3 and GSK923295, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cenp-E inhibitors?
Cenp-E (Centromere-associated protein E) is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Cenp-E inhibitors are small molecules that typically bind to the motor domain of the Cenp-E protein, disrupting its function.[1][2] This interference with Cenp-E's motor activity leads to the failure of chromosome alignment, which in turn activates the spindle assembly checkpoint (SAC).[1][2] Prolonged activation of the SAC results in mitotic arrest, ultimately leading to cell death (apoptosis) or mitotic catastrophe in rapidly dividing cancer cells.[1][2]
Q2: My cancer cell line has developed resistance to a Cenp-E inhibitor. What are the likely mechanisms?
Resistance to Cenp-E inhibitors can arise through several mechanisms, often dependent on the genetic background of the cancer cells, such as their ploidy.[3]
-
Point Mutations in the CENP-E Motor Domain: In diploid cancer cell lines, a common resistance mechanism is the acquisition of single point mutations in the gene encoding Cenp-E.[4] These mutations can prevent the inhibitor from binding to its target site on the Cenp-E protein.
-
C-terminal Truncation of Cenp-E: In near-haploid cancer cell lines, resistance has been observed to arise from the disruption of the C-terminus of the Cenp-E protein.[4][5] While the exact mechanism is still under investigation, it is suggested that the loss of the C-terminal domain, which is crucial for kinetochore targeting, may be equivalent to a genetic knockout and protect cells from the toxic effects of the inhibitor.[4]
-
Overexpression of Membrane Transporter Proteins: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can lead to resistance by actively transporting the Cenp-E inhibitor out of the cell, reducing its intracellular concentration.[3]
Q3: How can I overcome resistance to Cenp-E inhibitors in my experiments?
Several strategies can be employed to overcome resistance to Cenp-E inhibitors:
-
Combination Therapy with Microtubule-Targeting Agents: Studies have shown that combining Cenp-E inhibitors with microtubule-targeting drugs (e.g., paclitaxel, vinorelbine, eribulin) can synergistically enhance cancer cell death and overcome resistance.[6][7] This is because Cenp-E inhibition can increase chromosomal instability (CIN) on focused spindles that are resistant to microtubule poisons, leading to increased daughter cell death.[6][7]
-
Dual Inhibition of KIF18A and Cenp-E: In cancer cells with naturally low levels of Cenp-E, there is a heightened sensitivity to the inhibition of another mitotic kinesin, KIF18A. The simultaneous inhibition of both KIF18A and Cenp-E has been shown to be highly effective in inducing cancer cell death.
-
Activation of the cGAS-STING Pathway: Cenp-E inhibition can lead to the formation of micronuclei, which activates the cGAS-STING pathway, a component of the innate immune system. This activation can potentially render "cold" tumors "hot," making them more susceptible to immunotherapy.
Q4: Are there any known biomarkers that can predict sensitivity to Cenp-E inhibitors?
While research is ongoing, some potential biomarkers are emerging. For instance, cancer cells with existing chromosomal instability or those with low levels of Cenp-E expression may exhibit increased sensitivity to certain combination therapies involving Cenp-E inhibitors. The expression level of Cenp-E itself has been correlated with prognosis in several cancers, including breast, esophageal, and lung cancer, as well as osteosarcoma and retinoblastoma.[3]
Troubleshooting Guides
Problem 1: Decreased or Loss of Cenp-E Inhibitor Efficacy in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. Analyze for known resistance mechanisms (see FAQ 2). |
| Inhibitor Degradation | Ensure proper storage of the Cenp-E inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Cell Line Contamination | Periodically check cell line identity using short tandem repeat (STR) profiling. |
Problem 2: Difficulty in Interpreting Mitotic Arrest Phenotypes
| Possible Cause | Suggested Solution |
| Ambiguous Microscopic Observations | Use specific markers for different mitotic stages (e.g., anti-phospho-histone H3 for mitotic cells, anti-alpha-tubulin for spindle morphology). Perform time-lapse microscopy to observe the fate of individual cells (e.g., mitotic arrest, apoptosis, mitotic slippage, or mitotic catastrophe).[3] |
| Inconclusive Flow Cytometry Data | Use a combination of DNA content staining (e.g., propidium (B1200493) iodide) and a mitosis-specific marker (e.g., anti-phospho-histone H3) to accurately quantify the percentage of cells in mitosis.[7] Be aware of potential "sub-G2" populations which may represent mitotic cells undergoing apoptosis.[1] |
| Cohesion Fatigue | In some cell lines, prolonged mitotic arrest induced by Cenp-E inhibitors can lead to cohesion fatigue, where sister chromatids separate prematurely. This can complicate the interpretation of the mitotic phenotype.[3] Time-lapse imaging can help distinguish this from other mitotic outcomes. |
Problem 3: Inconsistent Results in Combination Therapy Experiments
| Possible Cause | Suggested Solution |
| Suboptimal Drug Ratio | Determine the IC50 of each drug individually. Use a constant ratio design based on the IC50 values (e.g., equipotent ratios) to assess synergy across a range of concentrations. |
| Incorrect Synergy Calculation | Utilize established methods for quantifying drug synergy, such as the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9] |
| Timing of Drug Addition | The sequence of drug addition can influence the outcome. Test different schedules (e.g., sequential vs. simultaneous addition) to optimize the synergistic effect. |
Quantitative Data
Table 1: In Vitro Growth Inhibitory Activity of GSK923295 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| SW48 | Colon | 17.2 |
| RKO (BRAF mutant) | Colon | 55.6 |
| SW620 (KRAS mutant) | Colon | 42 |
| HCT116 (KRAS mutant) | Colon | 51.9 |
| Average (237 cell lines) | Various | 253 |
| Median (237 cell lines) | Various | 32 |
| (Data sourced from multiple studies)[2][10] |
Table 2: Effect of CENP-E Mutations on GSK923295 Potency
| CENP-E Construct | IC50 (nM) | Fold Resistance |
| Wild-type (WT) | 77 ± 60 | - |
| M97V mutant | 813 ± 167 | ~10.5 |
| R189M mutant | Not determined | - |
| (Data from in vitro biochemical assays)[4] |
Experimental Protocols
Protocol 1: Determination of Drug Synergy using the Chou-Talalay Method
-
Determine the IC50 of each drug individually:
-
Plate cancer cells at an appropriate density in 96-well plates.
-
Treat cells with a serial dilution of each drug (Cenp-E inhibitor and the combination drug) for a specified period (e.g., 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Design the combination experiment:
-
Choose a constant ratio of the two drugs based on their individual IC50 values (e.g., an equipotent ratio where the concentration of each drug is a multiple of its IC50).
-
Prepare serial dilutions of the drug combination, maintaining the constant ratio.
-
-
Perform the combination assay:
-
Treat cells with the serial dilutions of the drug combination.
-
Include controls for each drug alone at the corresponding concentrations used in the combination.
-
After the incubation period, measure cell viability.
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn or a custom script to calculate the CI based on the Chou-Talalay method.
-
The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
-
-
Interpret the results: CI < 1 (synergism), CI = 1 (additive effect), CI > 1 (antagonism).
-
Protocol 2: Western Blot Analysis of cGAS-STING Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Cenp-E inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phosphorylated STING (p-STING) and phosphorylated TBK1 (p-TBK1) overnight at 4°C. Use antibodies against total STING, total TBK1, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Protocol 3: Identification of CENPE Gene Mutations via PCR and Sanger Sequencing
-
Genomic DNA Extraction:
-
Isolate genomic DNA from both the parental (sensitive) and resistant cancer cell lines using a commercial DNA extraction kit.
-
-
PCR Amplification of the CENPE Motor Domain:
-
Design primers to amplify the region of the CENPE gene that encodes the motor domain, where resistance mutations have been reported.
-
Perform PCR using a high-fidelity DNA polymerase. The PCR reaction should include the extracted genomic DNA, primers, dNTPs, and polymerase in the appropriate buffer.
-
Run the PCR products on an agarose (B213101) gel to confirm the amplification of a single product of the expected size.
-
-
PCR Product Purification and Sanger Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the sequence from the parental cell line and the reference CENPE gene sequence.
-
Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant cells.
-
Visualizations
Caption: Mechanism of action of Cenp-E inhibitors.
Caption: Troubleshooting workflow for Cenp-E inhibitor resistance.
Caption: Cenp-E inhibition leading to cGAS-STING pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. ucdenver.edu [ucdenver.edu]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Flow cytometry of mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microsynth.com [microsynth.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. MGH DNA Core [dnacore.mgh.harvard.edu]
Navigating Experimental Pitfalls: A Guide to Cenp-E-IN-3 Induced Mitotic Arrest
Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering a lack of mitotic arrest when using Cenp-E-IN-3 in their cellular assays. Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of CENP-E's motor function is expected to disrupt this process, leading to activation of the spindle assembly checkpoint (SAC) and subsequent mitotic arrest.[3][4] However, various experimental factors can influence the efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've treated my cells with this compound, but I'm not observing an increase in the mitotic index. What are the potential reasons?
A1: A lack of mitotic arrest upon treatment with a CENP-E inhibitor can stem from several factors, broadly categorized into issues with the compound, cell line-specific characteristics, and suboptimal experimental conditions.
-
Compound Integrity and Concentration:
-
Incorrect Concentration: The effective concentration of this compound can be highly cell line-dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell model.
-
Compound Degradation: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions for each experiment from a trusted stock solution.
-
-
Cell Line-Specific Factors:
-
Spindle Assembly Checkpoint (SAC) Status: A compromised or weakened SAC may not be able to sustain a mitotic arrest, even with misaligned chromosomes. This can be due to mutations in key checkpoint proteins like BUB1, BUBR1, or MAD2.
-
Drug Efflux Pumps: Certain cell lines, particularly some cancer cell lines, may express high levels of multidrug resistance (MDR) transporters that can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Cell Cycle Synchronization: If your cells are not actively dividing, the effect of a mitotic inhibitor will be minimal. Ensure your cell population is in a logarithmic growth phase. For more precise analysis, consider synchronizing the cells at the G1/S or G2/M boundary before adding the inhibitor.
-
-
Experimental Conditions:
-
Insufficient Incubation Time: The time required to observe a robust mitotic arrest can vary. A time-course experiment is recommended to identify the peak mitotic index.
-
Low Seeding Density: If cells are too sparse, they may not be actively proliferating, leading to a lower baseline mitotic index and making it difficult to detect a drug-induced arrest.
-
Method of Detection: The method used to quantify mitotic cells (e.g., phospho-histone H3 staining, morphological assessment) should be sensitive and accurately validated.
-
Q2: How can I confirm that this compound is reaching its target in my cells?
A2: While direct measurement of intracellular drug concentration can be complex, you can infer target engagement by observing the specific cellular phenotype associated with CENP-E inhibition. Instead of a complete mitotic arrest, you should look for an accumulation of cells in prometaphase with misaligned chromosomes clustered near the spindle poles.[3][5] This phenotype is a direct consequence of inhibiting CENP-E's function in transporting chromosomes to the metaphase plate.[1][6]
Q3: Could my cells be bypassing the mitotic arrest and undergoing a different cell fate?
A3: Yes. Prolonged exposure to mitotic inhibitors can lead to alternative cell fates:
-
Mitotic Slippage: Cells may exit mitosis without proper chromosome segregation, resulting in a tetraploid G1 state. This can occur if the SAC cannot be maintained indefinitely.
-
Apoptosis: A prolonged mitotic arrest can trigger programmed cell death.[4] You can assess this by performing assays for apoptosis markers such as cleaved caspase-3 or Annexin V staining.
-
Senescence: In some cases, cells exiting a failed mitosis may enter a state of cellular senescence.
Quantitative Data Summary
The following table summarizes typical effective concentrations and expected outcomes for the well-characterized CENP-E inhibitor GSK923295, which can serve as a reference for experiments with this compound.
| Parameter | Cell Line | Concentration | Incubation Time | Expected Mitotic Arrest (%) | Reference |
| Effective Concentration | HeLa | 50 nM | 4 hours | ~96% (prometaphase) | [3] |
| DLD-1 | 50 nM | 4 hours | N/A (polar chromosomes observed) | [3] | |
| RPE-1 | 80 nM | 3 hours | N/A (polar chromosomes observed) | [7] | |
| Mitotic Slippage | HeLa | 50 nM | >16 hours | Increased tetraploidy | [5] |
| Apoptosis Induction | RKO | >25 nM | 48 hours | Increased Caspase 3/7 activity | [5] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Arrest and Chromosome Alignment
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Drug Treatment: Treat cells with a range of this compound concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-histone H3 (Ser10) (a mitotic marker) and α-tubulin (to visualize the spindle) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBST and stain with DAPI (4′,6-diamidino-2-phenylindole) to visualize DNA.
-
Mounting and Imaging: Mount coverslips on slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of phospho-histone H3 positive cells (mitotic index). Within the mitotic population, score for chromosome alignment defects (i.e., chromosomes at the spindle poles).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry. An increase in the 4N DNA peak will indicate a G2/M arrest.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the lack of mitotic arrest with this compound.
Caption: A flowchart for diagnosing failed this compound-induced mitotic arrest.
Signaling Pathway of CENP-E in Mitosis
The diagram below outlines the role of CENP-E in chromosome congression and how its inhibition leads to mitotic arrest.
Caption: CENP-E's role in mitosis and the effect of its inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CENP-E function at kinetochores is essential for chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Adjusting Cenp-E-IN-3 treatment time for optimal chromosome misalignment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cenp-E-IN-3 to induce chromosome misalignment in their experiments.
Troubleshooting Guides
Problem: Suboptimal or inconsistent chromosome misalignment after this compound treatment.
This guide provides data on the expected percentage of mitotic cells showing chromosome misalignment after treatment with the well-characterized CENP-E inhibitor, GSK923295 (a close analog of this compound), at different time points. Use this table to benchmark your results and adjust your experimental parameters accordingly.
Table 1: Effect of GSK923295 Treatment Time on Chromosome Misalignment in HeLa and DLD-1 Cells
| Cell Line | Inhibitor Concentration | Treatment Time | Percentage of Mitotic Cells in Prometaphase (with misaligned chromosomes) | Reference |
| HeLa | 50 nM | 2 hours | >95% | [1] |
| DLD-1 | 50 nM | 2 hours | ~91% | [1] |
| HeLa | 50 nM | 4 hours | Not specified, but potent misalignment observed | [1][2] |
| Cal51 | 15 nM | 48 hours | Mitotic delay observed, but ≥90% of cells ultimately proceeded through mitosis, suggesting many aligned their chromosomes. | [3] |
Note: The percentage of cells in prometaphase is a strong indicator of chromosome misalignment, as the spindle assembly checkpoint (SAC) arrests cells in this phase when chromosomes are not properly attached to the mitotic spindle.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Centromere Protein E (CENP-E) kinesin-like motor protein.[4] CENP-E is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[5][6] It functions by moving chromosomes along spindle microtubules.[4] By inhibiting the motor domain of CENP-E, this compound prevents this movement, leading to chromosome congression failure, where some chromosomes remain near the spindle poles while others are at the metaphase plate.[1][7] This failure to align all chromosomes activates the Spindle Assembly Checkpoint (SAC), causing a mitotic arrest in prometaphase.[1]
Q2: How can I optimize the treatment time for this compound in my specific cell line?
A2: The optimal treatment time can vary between cell lines and experimental goals. A time-course experiment is recommended to determine the ideal duration.
Experimental Protocol: Optimizing this compound Treatment Time
-
Cell Seeding: Plate your cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Drug Treatment: Treat the cells with your desired concentration of this compound (a starting concentration of 50 nM is recommended based on studies with GSK923295).[1]
-
Time Points: Fix the cells at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after adding the inhibitor.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize the spindle) and a centromere marker (e.g., CREST serum) overnight at 4°C.[9][10]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst.[10]
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
For each time point, count at least 100 mitotic cells and categorize them based on their mitotic stage (prophase, prometaphase, metaphase, anaphase, telophase).
-
Calculate the percentage of mitotic cells in prometaphase, characterized by the presence of a bipolar spindle with chromosomes that are not fully aligned at the metaphase plate.
-
-
Determine Optimal Time: The optimal treatment time is the point at which you observe the highest percentage of prometaphase-arrested cells with misaligned chromosomes without significant signs of cytotoxicity.
Q3: Is the effect of this compound reversible?
A3: Yes, the inhibitory effect of GSK923295, a close analog, has been shown to be reversible. In one study, after a 4-hour treatment with 50 nM GSK923295, chromosome alignment was observed to recover within 30 minutes of washing out the drug.[1] This indicates that CENP-E function can be restored, allowing the cells to proceed through mitosis.
Visualizations
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitosis-targeting therapies: a troubleshooting guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. usbio.net [usbio.net]
- 9. Immunofluorescence staining of spindles, chromosomes, and kinetochores in human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dealing with incomplete mitotic arrest with Cenp-E-IN-3
Welcome to the technical support resource for Cenp-E-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, particularly the challenge of incomplete mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of Centromere Protein E (CENP-E), a kinesin-7 family member.[1] CENP-E is essential for the transport of chromosomes that are initially located near the spindle poles (mono-oriented) to the metaphase plate for proper alignment.[2][3] By binding to the motor domain, this compound prevents CENP-E from attaching to and moving along spindle microtubules. This inhibition disrupts chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC), which in turn causes a prolonged arrest in mitosis.[1]
Q2: What is the expected phenotype after treating cells with an effective dose of this compound?
A2: The expected phenotype is a robust mitotic arrest. Cells will enter mitosis but will be unable to align all their chromosomes at the metaphase plate.[4] Specifically, you will observe chromosomes scattered throughout the spindle, with a notable accumulation of unaligned chromosomes near the spindle poles.[5][6] This failure to align activates the SAC, preventing the cells from entering anaphase.[7]
Q3: We are observing "mitotic slippage" where cells arrest but then exit mitosis without proper chromosome segregation. What causes this?
A3: Mitotic slippage after a prolonged arrest is a known phenomenon. The SAC signal is not indefinitely sustainable. Over time, the checkpoint can be weakened, leading to the gradual degradation of Cyclin B, a key protein that maintains the mitotic state.[8] Once Cyclin B levels fall below a certain threshold, the cell exits mitosis and enters a G1-like state, often with a polyploid or aneuploid genome due to the failed chromosome segregation. This can subsequently lead to cell death or senescence.[7][9] The duration and strength of the mitotic arrest are critical factors; a weaker or shorter arrest is more likely to be followed by slippage.[8]
Troubleshooting Guide: Incomplete Mitotic Arrest
This guide addresses scenarios where this compound treatment does not result in a complete or uniform mitotic arrest across the cell population.
Issue 1: High Variability in Mitotic Arrest Among Cells
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration: The concentration may be too low to inhibit CENP-E effectively in all cells. Different cell lines can have varying sensitivities. | 1. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with the recommended concentration and test a range above and below it. 2. Analyze Mitotic Index: Quantify the percentage of mitotic cells (e.g., by Phospho-Histone H3 staining) at each concentration to identify the lowest dose that gives the maximum mitotic arrest. |
| Insufficient Treatment Duration: The incubation time may not be long enough for the entire cell population to enter mitosis and arrest. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 16, 24 hours). 2. Synchronize Cells: For a more uniform response, synchronize the cells at the G1/S or G2/M boundary before adding this compound. This ensures a larger cohort of cells enters mitosis around the same time.[10] |
| Cell Line-Specific Resistance: The genetic background of your cell line may confer resistance. Some cell lines have redundant mechanisms for chromosome alignment or a weaker spindle assembly checkpoint.[11] | 1. Verify Cell Line Checkpoint Status: Ensure your cell line has a functional SAC. You can test this with other mitotic drugs like paclitaxel (B517696) or nocodazole. 2. Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive (e.g., HeLa, U2OS) in parallel with your experimental line. |
| Inhibitor Instability: The compound may be degrading in the culture medium over long incubation periods. | 1. Refresh Medium: For long-term experiments (>24 hours), consider replacing the medium containing fresh inhibitor every 12-24 hours. 2. Check Storage: Ensure the inhibitor is stored correctly as per the manufacturer's instructions to prevent degradation of the stock solution. |
Issue 2: Low Percentage of Cells Arresting in Mitosis
| Potential Cause | Troubleshooting Steps |
| Low Mitotic Rate of Cell Line: The cell line may have a long cell cycle, so at any given time, only a small fraction of cells is entering mitosis. | 1. Use Cell Synchronization: As mentioned above, synchronizing the cell population will increase the number of cells entering mitosis during the treatment window. A double thymidine (B127349) block is a common method.[10] 2. Confirm Proliferation: Ensure cells are in the exponential growth phase and are not contact-inhibited, as this will reduce the mitotic index. |
| Incorrect Assessment of Mitotic Arrest: The method used to quantify arrest may not be accurate. | 1. Use Multiple Markers: Combine DNA staining (with DAPI or Hoechst) to visualize condensed chromosomes with immunofluorescence for mitotic markers like Phospho-Histone H3 (Ser10) or Cyclin B1. 2. Live-Cell Imaging: If possible, use live-cell imaging with fluorescently tagged histones (e.g., H2B-GFP) to directly observe the duration of mitosis and the fate of individual cells.[12] |
| Cellular Efflux Pumps: Some cell lines, particularly cancer cells, may express high levels of drug efflux pumps (e.g., MDR1) that actively remove the inhibitor from the cell. | 1. Research Cell Line: Check the literature for known drug resistance mechanisms in your cell line. 2. Use Efflux Pump Inhibitors: In some cases, co-treatment with an inhibitor of efflux pumps can increase the intracellular concentration of your compound of interest, but this can have confounding effects. |
Quantitative Data Summary
The following table summarizes representative data on the effects of CENP-E inhibition. Note that specific values can vary significantly between cell lines and experimental conditions.
| Parameter | Vehicle (DMSO) | Low-Dose CENP-E Inhibitor (e.g., 15 nM GSK923295)[12] | High-Dose CENP-E Inhibitor (e.g., 80 nM GSK923295)[13] |
| Mitotic Index (%) | ~5% | ~5-10% (minimal arrest) | >70% |
| Cells with Unaligned Chromosomes (%) | <1% | 20-40% | >95% |
| Average Duration of Mitosis (min) | 30-60 min | 40-90 min | >300 min (prolonged arrest)[6] |
| Cell Fate | Normal Division | Mitotic exit with chromosome mis-segregation; increased CIN | Prolonged mitotic arrest, often followed by mitotic catastrophe/apoptosis or mitotic slippage. |
Key Experimental Protocols
Protocol 1: Induction and Analysis of Mitotic Arrest
-
Cell Plating: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Synchronization (Optional but Recommended): To enrich for mitotic cells, synchronize cells using a double thymidine block.
-
Add 2 mM thymidine to the culture medium for 16-18 hours.
-
Wash cells twice with PBS and add fresh medium.
-
After 9 hours, add 2 mM thymidine again for 16-18 hours.
-
Release cells from the block by washing with PBS and adding fresh medium. Cells will begin to enter S phase and reach G2/M approximately 8-10 hours later.
-
-
Inhibitor Treatment: Add this compound (dissolved in DMSO) to the desired final concentration. Add an equivalent volume of DMSO to control wells. Incubate for the desired duration (e.g., 16 hours for an overnight arrest experiment).
-
Fixation and Immunofluorescence:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes, anti-CENP-A for centromeres) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain DNA with DAPI or Hoechst.
-
-
Microscopy and Analysis:
-
Mount coverslips on slides.
-
Image using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells and score phenotypes (e.g., aligned vs. unaligned chromosomes).
-
Visual Diagrams
Signaling and Experimental Workflows
Caption: CENP-E recruitment and its role in chromosome congression.
Caption: Standard experimental workflow for studying this compound effects.
Caption: A decision tree for troubleshooting incomplete mitotic arrest.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. CENP-E function at kinetochores is essential for chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired CENP-E Function Renders Large Chromosomes More Vulnerable to Congression Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 8. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. CENP-E Is Essential for Reliable Bioriented Spindle Attachment, but Chromosome Alignment Can Be Achieved via Redundant Mechanisms in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Cenp-E-IN-3 Washout for Cell Cycle Reentry Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective washout of Cenp-E-IN-3 for cell cycle reentry experiments. This compound is a potent and reversible inhibitor of the Centromere Protein E (CENP-E), a kinesin-like motor protein essential for chromosome alignment during mitosis.[1][2] Inhibition of CENP-E leads to the activation of the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[1] The ability to efficiently wash out this compound allows for the synchronous release of cells from mitotic arrest, enabling the study of subsequent cell cycle events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by inhibiting the motor activity of the CENP-E protein.[1] CENP-E is a crucial component of the kinetochore, the protein structure on a chromosome where spindle fibers attach during cell division.[3][4] By inhibiting CENP-E, the inhibitor prevents the proper alignment of chromosomes at the metaphase plate, which in turn activates the Spindle Assembly Checkpoint (SAC).[1] This sustained SAC activation leads to a temporary arrest of the cell cycle in mitosis.
Q2: Is the mitotic arrest induced by this compound reversible?
A2: Yes, the mitotic arrest induced by this compound is designed to be reversible. The inhibitor binds non-covalently to the CENP-E protein, and upon its removal from the culture medium, the protein can regain its function. This allows the arrested cells to resume their progression through the cell cycle. The reversibility of similar mitotic inhibitors has been demonstrated in various studies.[5][6][7][8]
Q3: How can I confirm that the washout of this compound was successful?
A3: Successful washout can be confirmed by observing the reentry of cells into the cell cycle. This can be monitored through several methods:
-
Phase-contrast microscopy: Visually inspect the cells for signs of mitotic exit, such as chromosome decondensation, formation of daughter nuclei, and cytokinesis.
-
Immunofluorescence: Stain for markers of anaphase and telophase, such as separated sister chromatids and the formation of the midbody.
-
Flow cytometry: Analyze the DNA content of the cell population over time. A successful washout will show a decrease in the 4N (G2/M) population and a subsequent increase in the 2N (G1) population.
-
Western blotting: Monitor the levels of key cell cycle proteins that are degraded upon mitotic exit, such as Cyclin B1.
Q4: What is the expected timeline for cell cycle reentry after washout?
A4: The timeline for cell cycle reentry can vary depending on the cell type, the concentration of this compound used, and the duration of the mitotic arrest. Generally, cells are expected to exit mitosis within 1-3 hours after a thorough washout.[6][7] It is recommended to perform a time-course experiment to determine the optimal reentry time for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cells remain arrested in mitosis after washout. | 1. Incomplete washout of the inhibitor. 2. The concentration of this compound used was too high, leading to irreversible effects or cell toxicity. 3. The duration of the mitotic arrest was too long, leading to mitotic slippage or cell death.[9][10][11] | 1. Increase the number and duration of washes. Use a larger volume of fresh, pre-warmed medium for each wash. 2. Perform a dose-response curve to determine the optimal concentration of this compound that induces reversible mitotic arrest. 3. Optimize the duration of the inhibitor treatment. A shorter arrest period may be sufficient for synchronization without inducing adverse effects. |
| Low cell viability after washout. | 1. Prolonged mitotic arrest can lead to apoptosis.[10] 2. The washout procedure itself is too harsh (e.g., excessive centrifugation, temperature fluctuations). | 1. Reduce the duration of the this compound treatment. 2. Handle cells gently during the washout process. Minimize centrifugation speed and time, and ensure all solutions are at the appropriate temperature. |
| Asynchronous reentry into the cell cycle. | 1. Inconsistent exposure of cells to the inhibitor or washout medium. 2. Heterogeneity in the cell population's response to the inhibitor. | 1. Ensure even distribution of the inhibitor and washout medium in the culture vessel. 2. Consider using a cell sorting method to enrich for a more synchronously arrested population before washout. |
| Aberrant mitotic phenotypes after washout (e.g., lagging chromosomes, micronuclei). | 1. Off-target effects of the inhibitor at high concentrations. 2. The cell line may be particularly sensitive to perturbations in mitotic progression. | 1. Use the lowest effective concentration of this compound. 2. If the issue persists, consider using an alternative method for cell synchronization. |
Experimental Protocols
Protocol 1: General Washout Procedure for this compound
This protocol outlines the steps for washing out this compound to allow for synchronous reentry into the cell cycle.
Materials:
-
Cells arrested in mitosis with this compound
-
Pre-warmed, complete cell culture medium
-
Pre-warmed Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Sterile centrifuge tubes
-
Centrifuge
Procedure:
-
Aspirate the medium containing this compound: Carefully remove the culture medium from the adherent or suspension cells.
-
First Wash: Gently add pre-warmed PBS to the culture vessel. For adherent cells, gently rock the plate to wash the cell monolayer. For suspension cells, gently resuspend the cell pellet.
-
Centrifugation (for suspension cells): Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells. Aspirate the supernatant.
-
Second Wash: Repeat the wash step with pre-warmed, complete cell culture medium. This helps to remove any residual inhibitor and provides nutrients for the cells to reenter the cell cycle.
-
Resuspension and Re-plating: After the final wash, resuspend the cells in fresh, pre-warmed, complete culture medium and re-plate them in a new culture vessel for downstream analysis.
-
Time-course Analysis: Collect samples at various time points after washout (e.g., 0, 30, 60, 90, 120, 180 minutes) to monitor cell cycle reentry.
Protocol 2: Monitoring Cell Cycle Reentry by Flow Cytometry
Materials:
-
Cells collected at different time points after this compound washout
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells at each time point by trypsinization (for adherent cells) or by collecting the suspension.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1 (2N), S, and G2/M (4N) phases of the cell cycle.
Data Presentation
Table 1: Expected Cell Cycle Distribution After this compound Washout (Hypothetical Data)
| Time after Washout (minutes) | % G1 (2N) | % S | % G2/M (4N) |
| 0 | 5 | 5 | 90 |
| 30 | 10 | 8 | 82 |
| 60 | 25 | 15 | 60 |
| 90 | 40 | 25 | 35 |
| 120 | 55 | 20 | 25 |
| 180 | 70 | 15 | 15 |
Visualizations
Caption: Experimental workflow for this compound induced mitotic arrest and subsequent cell cycle reentry upon washout.
Caption: Signaling pathway illustrating the role of CENP-E in mitotic progression and the mechanism of its inhibition.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Microtubule Binding Properties of CENP-E’s C-terminus and CENP-F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reversibility of Mitotic Exit in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic progression becomes irreversible in prometaphase and collapses when Wee1 and Cdc25 are inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP depletion during mitotic arrest induces mitotic slippage and APC/CCdh1-dependent cyclin B1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of Cenp-E Inhibition on Spindle Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenp-E inhibitors, such as Cenp-E-IN-3 (e.g., GSK-923295), and observing effects on spindle morphology.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the inhibition of Cenp-E, a key motor protein essential for chromosome congression and alignment during mitosis.[1][2]
| Observed Problem | Potential Cause(s) | Recommended Solutions & Mitigation Strategies |
| Increased Mitotic Index / Prolonged Mitotic Arrest | Inhibition of Cenp-E prevents the proper alignment of chromosomes at the metaphase plate, leading to the activation of the Spindle Assembly Checkpoint (SAC).[3][4] This results in a prolonged arrest in mitosis. | Confirm Cenp-E Inhibition: Verify the activity and concentration of your Cenp-E inhibitor. Time-course Experiment: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals. Prolonged arrest can lead to mitotic slippage or cell death.[5][6] Washout Experiment: Cenp-E inhibitors like GSK923295 are often reversible. A washout experiment can help determine if the mitotic arrest can be reversed, allowing for the study of subsequent mitotic events.[5][7] |
| Chromosome Misalignment / Scattered Chromosomes | Cenp-E is a plus-end-directed motor protein that facilitates the movement of mono-oriented chromosomes towards the spindle equator.[8][9] Its inhibition leads to a failure of these chromosomes to congress, resulting in their accumulation near the spindle poles.[5] | Optimize Inhibitor Concentration: Titrate the concentration of this compound to find a balance between effective inhibition and excessive toxicity. Live-Cell Imaging: Use live-cell imaging to observe chromosome dynamics in real-time and understand the kinetics of misalignment.[10][11][12] Co-inhibition Strategies: In some contexts, co-inhibition of other mitotic players (e.g., Mps1) has been used to force mitotic exit in the presence of misaligned chromosomes for specific experimental purposes, though this will not rescue the alignment itself.[5] |
| Increased Spindle Pole Fragmentation | The absence of functional Cenp-E can lead to an imbalance of forces within the mitotic spindle, which may contribute to the fragmentation of spindle poles.[1][3] This suggests a role for Cenp-E in maintaining spindle pole integrity. | High-Resolution Imaging: Use high-resolution immunofluorescence microscopy to visualize spindle poles (e.g., by staining for γ-tubulin or pericentrin).[13] Quantitative Analysis: Quantify the percentage of mitotic cells with more than two spindle poles. Correlative Light and Electron Microscopy (CLEM): For in-depth analysis, CLEM can provide ultrastructural details of the fragmented poles. |
| Reduced Inter-Kinetochore Distance | Proper bipolar attachment and tension across sister kinetochores are dependent on functional kinetochore-microtubule interactions, which are stabilized by Cenp-E. Inhibition of Cenp-E can lead to reduced tension. | Immunofluorescence Staining: Stain for kinetochore markers (e.g., CREST, Hec1) to visualize sister kinetochores.[14][15][16] Measurement of Inter-Kinetochore Distance: Use imaging software to measure the distance between sister kinetochores in aligned and misaligned chromosomes. A decrease in this distance is indicative of reduced tension.[14][15][17] |
| Variable Phenotypes Across Different Cell Lines | The cellular response to antimitotic drugs can vary significantly between different cell lines.[18] Factors such as the robustness of the SAC and the expression levels of other mitotic proteins can influence the observed phenotype. | Cell Line Characterization: Be aware of the specific mitotic characteristics of your chosen cell line. Consistent Controls: Use appropriate vehicle controls (e.g., DMSO) for every experiment. Multiple Cell Lines: If possible, validate key findings in more than one cell line to ensure the observed effects are not cell-line specific. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of Cenp-E, a kinesin-like protein. By inhibiting its ATPase activity, it prevents Cenp-E from moving along microtubules. This is crucial for the congression of chromosomes to the metaphase plate during prometaphase. The inhibition of Cenp-E leads to the failure of mono-oriented chromosomes to align at the spindle equator, resulting in mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).
Q2: Why do I observe some chromosomes aligned at the metaphase plate while others are near the poles after treatment with this compound?
A2: This is a characteristic phenotype of Cenp-E inhibition. Chromosomes that are already near the center of the cell at the time of nuclear envelope breakdown can often achieve bipolar attachment and align without the direct need for Cenp-E-mediated congression from the poles. However, chromosomes located near the spindle poles (polar chromosomes) heavily rely on Cenp-E's motor activity to move towards the metaphase plate. Therefore, inhibiting Cenp-E results in a mixed population of aligned and unaligned chromosomes.[5]
Q3: Can the effects of this compound be reversed?
A3: Yes, the effects of many small molecule inhibitors, including GSK923295 (a common Cenp-E inhibitor), are often reversible. This can be tested by performing a washout experiment, where the inhibitor-containing medium is replaced with fresh medium. Following washout, cells may be able to align the previously misaligned chromosomes and proceed through mitosis.[5]
Q4: What are the expected downstream consequences of prolonged mitotic arrest induced by this compound?
A4: Prolonged mitotic arrest can have several fates depending on the cell line and experimental conditions. Cells may eventually undergo apoptosis (programmed cell death) directly from mitosis. Alternatively, they may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage, which results in a tetraploid G1 state. This can subsequently lead to cell cycle arrest in G1 or apoptosis.[6][18]
Q5: Are there any known off-target effects of Cenp-E inhibitors like GSK923295?
A5: GSK923295 is described as a specific allosteric inhibitor of Cenp-E.[19] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered. It is advisable to consult the latest literature for any newly identified off-target activities and to use multiple methods (e.g., siRNA-mediated depletion of Cenp-E) to confirm that the observed phenotype is specifically due to the inhibition of Cenp-E.[20]
Data Presentation
Table 1: Quantitative Effects of Cenp-E Inhibition on Mitotic Progression
| Parameter | Control (Vehicle) | Cenp-E Inhibitor (e.g., 50 nM GSK923295) | Reference |
| Mitotic Phase Distribution (2h treatment) | [5] | ||
| Prometaphase | ~10% | >90% | |
| Metaphase | ~60% | <5% | |
| Anaphase | ~30% | <5% | |
| Inter-Kinetochore Distance (µm) | 1.0 - 1.5 | 0.7 - 0.9 | [14][15] |
| Spindle Pole Integrity | Bipolar Spindles | Increased incidence of multipolar spindles/fragmented poles | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Spindle Morphology Analysis
Objective: To visualize spindle microtubules, chromosomes, and kinetochores after treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-Cenp-A/CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle for the determined duration.
-
Wash cells briefly with PBS.
-
Fix the cells. For microtubule preservation, pre-extraction with a microtubule-stabilizing buffer before fixation with glutaraldehyde (B144438) or cold methanol (B129727) is recommended.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS containing 0.1% Tween 20.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS containing 0.1% Tween 20.
-
Counterstain DNA with DAPI for 5 minutes.
-
Wash cells one final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
Protocol 2: Live-Cell Imaging of Chromosome Dynamics
Objective: To observe the real-time effects of this compound on chromosome congression and mitotic timing.
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, mCherry-tubulin for microtubules)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (CO2-independent medium is recommended)
-
This compound (and vehicle control)
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Plate cells expressing fluorescent reporters in glass-bottom dishes.
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium containing either this compound or vehicle.
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.
-
Identify cells in the early stages of mitosis (e.g., prophase) for imaging.
-
Set up time-lapse acquisition parameters. For mitotic timing, an interval of 2-5 minutes is typically sufficient. Use the lowest possible laser power and exposure time to minimize phototoxicity.[10][21][22]
-
Acquire images for the desired duration to capture mitotic progression, arrest, and subsequent cell fate.
-
Analyze the resulting time-lapse movies to quantify mitotic duration, chromosome movement, and the frequency of different mitotic outcomes.
Visualizations
Caption: Signaling pathway of Cenp-E at the kinetochore.
Caption: Experimental workflow for troubleshooting spindle morphology defects.
References
- 1. [PDF] CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Kinetochore–microtubule attachment throughout mitosis potentiated by the elongated stalk of the kinetochore kinesin CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 10. Live Cell Imaging: Tips for Success | KEYENCE America [keyence.com]
- 11. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Live Cell Imaging of Mitosis [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Kinetochore Protein Levels and Inter-Kinetochore Distances in Mammalian Cells During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Kinetochore Protein Levels and Inter-Kinetochore Distances in Mammalian Cells During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamics of kinetochore structure and its regulations during mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 22. feinberg.northwestern.edu [feinberg.northwestern.edu]
Troubleshooting low efficiency of aneuploidy induction with Cenp-E-IN-3
Welcome to the technical support center for troubleshooting the induction of aneuploidy using Cenp-E-IN-3 (GSK923295). This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing aneuploidy?
A1: this compound, specifically the inhibitor GSK923295, targets the mitotic kinesin Cenp-E.[1][2][3][4] Cenp-E is a motor protein crucial for the alignment of chromosomes at the metaphase plate during mitosis.[5][6] By inhibiting Cenp-E, the inhibitor causes a small number of chromosomes to fail to align properly, clustering near the spindle poles.[1][2][3][4] To then induce aneuploidy, a subsequent treatment with an Mps1 inhibitor, such as AZ3146, is used.[1][2][3][4] This forces the cell to enter anaphase despite the misaligned chromosomes, leading to their missegregation into the daughter cells and resulting in aneuploidy.[1][2][3][4] This method is advantageous as it tends to avoid the DNA damage often associated with other aneuploidy induction techniques.[1][5]
Q2: I am observing high levels of cell death instead of aneuploidy. What could be the cause?
A2: Prolonged mitotic arrest caused by Cenp-E inhibition can lead to cell death.[3] If cells are arrested in mitosis for an extended period due to the spindle assembly checkpoint (SAC) activation from unaligned chromosomes, they may undergo apoptosis.[7] It is crucial to optimize the concentration of this compound and the duration of treatment to induce chromosome misalignment without causing excessive mitotic arrest. Additionally, the subsequent Mps1 inhibitor treatment should be timed correctly to override the SAC and allow mitotic exit before cell death pathways are initiated.
Q3: The efficiency of aneuploidy induction is low in my experiments. How can I improve it?
A3: Low efficiency can stem from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to cause significant chromosome misalignment. Titrating the concentration is recommended to find the optimal level for your specific cell line.
-
Incorrect Incubation Time: The duration of exposure to the inhibitor might be insufficient. A typical treatment time is around 4 hours, but this may need optimization.[1]
-
Ineffective Mps1 Inhibition: Ensure that the Mps1 inhibitor (e.g., AZ3146) is used at an effective concentration to override the spindle assembly checkpoint and force anaphase entry.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to Cenp-E inhibition. It is important to empirically determine the optimal conditions for each cell line.
Q4: Am I inducing other cellular damage besides aneuploidy?
A4: The sequential inhibition of Cenp-E and Mps1 is designed to minimize DNA damage that can be a confounding factor in aneuploidy studies.[1][4] Unlike methods that involve microtubule poisons or topoisomerase inhibitors, this approach does not typically lead to DNA double-strand breaks or chromosome translocations.[1][5] However, it is always good practice to assess markers of DNA damage (e.g., γH2AX staining) to confirm the specificity of the induced phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of cells with misaligned chromosomes | Insufficient concentration of this compound. | Perform a dose-response curve to determine the minimal concentration required to induce a potent chromosome misalignment phenotype. A starting point for GSK923295 is 50 nM.[1] |
| Inadequate incubation time. | Optimize the incubation time. A 4-hour incubation is a common starting point.[1] | |
| High rate of mitotic arrest and cell death | This compound concentration is too high or incubation is too long. | Reduce the concentration of the inhibitor and/or shorten the incubation period. |
| Ineffective Mps1 inhibitor treatment. | Ensure the Mps1 inhibitor is added at the correct time and concentration to effectively override the spindle assembly checkpoint. | |
| Variability in results between experiments | Inconsistent cell synchronization. | Synchronize the cell population before inhibitor treatment to ensure a higher proportion of cells are in the appropriate cell cycle stage. |
| Compound degradation. | Ensure proper storage and handling of this compound and the Mps1 inhibitor to maintain their activity. | |
| No significant increase in aneuploidy after treatment | Inefficient anaphase entry after Cenp-E inhibition. | Verify the activity of the Mps1 inhibitor. Consider titrating its concentration. |
| Washout of Cenp-E inhibitor is incomplete (if applicable). | If a washout step is used, ensure it is thorough to allow for mitotic progression after Mps1 inhibition. The effects of GSK923295 are reversible.[1] |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and timings used in the literature for inducing aneuploidy with GSK923295 and AZ3146.
| Parameter | Value | Cell Line Example(s) | Reference |
| GSK923295 Concentration | 50 nM | HeLa, DLD-1, HCT-116 | [1] |
| GSK923295 Incubation Time | 4 hours | HeLa, DLD-1 | [1] |
| AZ3146 (Mps1 Inhibitor) Concentration | 2 µM | DLD-1 | [8] |
| Cell Plating Density | 8 x 10⁴ cells/mL | HeLa | [1] |
Detailed Protocol for Aneuploidy Induction
-
Cell Plating: Plate cells (e.g., HeLa or DLD-1) at a density of 8 x 10⁴ cells/mL on coverslips or in a 24-well plate and allow them to adhere overnight.[1]
-
Cenp-E Inhibition: Add this compound (GSK923295) to the cell culture medium to a final concentration of 50 nM.[1]
-
Incubation: Incubate the cells for 4 hours at 37°C and 5% CO₂.[1]
-
Mps1 Inhibition: Add the Mps1 inhibitor (e.g., AZ3146) to a final concentration of 2 µM to override the spindle assembly checkpoint and induce anaphase.[8]
-
Analysis: Proceed with downstream analysis such as live-cell imaging to observe chromosome segregation or fixation and staining for aneuploidy assessment (e.g., FISH).
Visualizations
Signaling Pathway of Aneuploidy Induction
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling Cenp-E Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of Cenp-E inhibitors. As "Cenp-E-IN-3" is not a publicly documented compound, this guide uses the well-characterized Cenp-E inhibitor, GSK-923295, as a representative example. The principles and practices outlined here are broadly applicable to other small molecule inhibitors of Cenp-E.
Storage and Handling Data
Proper storage and handling are critical for maintaining the stability and activity of your Cenp-E inhibitor. The following table summarizes recommended conditions based on data for GSK-923295.
| Parameter | Recommendation | Source(s) |
| Storage of Solid Compound | Store at -20°C for up to 12 months. May be stored at 4°C for up to 6 months. | [1] |
| Storage of Stock Solution (in DMSO) | Store in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Recommended Solvents | Soluble in DMSO (≥10 mM) and Ethanol. Insoluble in water. | [3][4][5][6] |
| Preparation of Stock Solution | To ensure complete dissolution, warm the vial at 37°C for 10 minutes and/or sonicate. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [4][6] |
| Preparation of Working Solution | Dilute the stock solution with the appropriate cell culture medium or buffer immediately before use. | [7] |
Frequently Asked Questions (FAQs)
Q1: My Cenp-E inhibitor is not dissolving properly in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue with many small molecule inhibitors. Cenp-E inhibitors like GSK-923295 are typically insoluble in water.[4][6]
-
Primary Solvent: First, dissolve the compound in an appropriate organic solvent such as DMSO to create a concentrated stock solution.[3][4][5]
-
Final Concentration: When preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Assistance with Solubilization: If you still face issues, gentle warming (to 37°C) or sonication of the stock solution can aid dissolution.[4]
Q2: I'm observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure your stock solution is stored correctly in aliquots at -80°C or -20°C and that you avoid multiple freeze-thaw cycles, which can degrade the compound.[2] Prepare fresh dilutions from your stock for each experiment.
-
Pipetting Accuracy: Small variations in pipetting can lead to significant differences in the final concentration of the inhibitor. Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can all impact the experimental outcome. Maintain consistent cell culture practices.
Q3: How can I be sure the observed cellular effects are due to Cenp-E inhibition and not off-target effects?
A3: This is a critical aspect of validating your findings.
-
Dose-Response Curve: Perform experiments across a range of inhibitor concentrations to establish a clear dose-dependent effect. A specific, on-target effect will typically show a sigmoidal dose-response curve.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor as a negative control. This helps to confirm that the observed phenotype is not due to the general chemical structure of the compound.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a form of Cenp-E that is resistant to the inhibitor. Restoration of the normal phenotype would strongly suggest the inhibitor's effects are on-target.
-
Phenotypic Comparison: The inhibition of Cenp-E is known to cause specific mitotic defects, such as chromosome misalignment and mitotic arrest.[8][9] Compare your observed phenotype with the known consequences of Cenp-E loss-of-function.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Cenp-E inhibitors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitor activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Always store as recommended (-20°C or -80°C). |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure pipettes are calibrated. | |
| Cellular Resistance: The cell line used may have intrinsic or acquired resistance mechanisms. | Test the inhibitor on a different, sensitive cell line to confirm its activity. | |
| High cell toxicity at low concentrations | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Compound Instability: Degradation products of the inhibitor may be toxic. | Confirm the stability of the compound in your experimental media and conditions. | |
| Off-Target Effects: The inhibitor may be affecting other essential cellular pathways. | Refer to the FAQ on off-target effects for strategies to investigate this possibility. | |
| Precipitate forms in cell culture media | Poor Solubility: The concentration of the inhibitor exceeds its solubility limit in the aqueous media. | Decrease the final concentration of the inhibitor. Ensure the stock solution is fully dissolved before adding it to the media. |
Experimental Workflow and Troubleshooting Diagrams
The following diagrams illustrate a standard workflow for handling a Cenp-E inhibitor and a troubleshooting decision tree for common experimental issues.
Caption: A standard workflow for receiving, storing, and using a Cenp-E inhibitor.
Caption: A decision tree for troubleshooting common issues with Cenp-E inhibitors.
References
- 1. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. aacrjournals.org [aacrjournals.org]
How to control for Cenp-E-IN-3's effects on cell viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of Cenp-E-IN-3 on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a small molecule inhibitor of Centromere Protein E (CENP-E). CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting CENP-E, this compound disrupts this process, leading to prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[1][2] This sustained arrest can ultimately trigger apoptotic cell death or mitotic catastrophe, thereby reducing cell viability, particularly in rapidly dividing cells like cancer cells.[2][3]
Q2: How can I differentiate between the specific anti-mitotic effects of this compound and general cytotoxicity?
A2: It is crucial to determine if the observed decrease in cell viability is a direct result of mitotic arrest or non-specific toxicity. This can be achieved by:
-
Cell Cycle Analysis: Perform flow cytometry with propidium (B1200493) iodide (PI) staining. A specific anti-mitotic effect will show a significant increase in the G2/M population, indicative of mitotic arrest.[4][5]
-
Apoptosis Assays: Use Annexin V/PI staining or caspase activity assays to confirm that cell death is occurring through apoptosis, a common outcome of mitotic arrest.[4][6]
-
Time-Course Experiments: Analyze the effects of this compound over time. Mitotic arrest should precede the onset of significant cell death.
-
Dose-Response Analysis: A specific inhibitor should induce mitotic arrest at lower concentrations and significant cell death at higher concentrations or after prolonged exposure.[1]
Q3: What are the appropriate controls to include in my experiments?
A3: Proper controls are essential for interpreting your data accurately.[7] Key controls include:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in media alone to establish a baseline for normal cell growth and viability.
-
Positive Control for Cell Death: A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis) to ensure that your cell viability and apoptosis assays are working correctly.
-
Positive Control for Mitotic Arrest: A well-characterized mitotic inhibitor (e.g., paclitaxel (B517696) or nocodazole) to compare the effects of this compound on the cell cycle.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan (B1609692) solubilization (MTT assay) | After adding the solubilization solution (e.g., DMSO or SDS), mix thoroughly by pipetting or using a plate shaker until all purple crystals are dissolved.[8] |
| Interference of this compound with the assay | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT). |
| Cell contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma) which can affect metabolic assays. |
Problem 2: No significant increase in G2/M population observed after this compound treatment.
| Possible Cause | Solution |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing mitotic arrest in your specific cell line. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the time point of maximum mitotic arrest. For some inhibitors, a 2-hour exposure can be sufficient to induce a potent phenotype.[1] |
| Cell line resistance | Some cell lines may be less sensitive to Cenp-E inhibition. Consider using a different cell line or a positive control for mitotic arrest to validate your experimental setup. |
| Issues with cell cycle analysis protocol | Ensure proper cell fixation (e.g., with cold 70% ethanol) and RNase treatment to accurately measure DNA content.[9] |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes based on studies with the known Cenp-E inhibitor, GSK923295. These can serve as a starting point for experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | GSK923295 Concentration | Incubation Time | Expected Outcome |
| Cell Viability (MTT/XTT) | Various cancer cell lines | 10 nM - 10 µM | 48 - 72 hours | Dose-dependent decrease in viability.[5][10] |
| Mitotic Arrest | HeLa, DLD-1 | 50 nM - 100 nM | 2 - 24 hours | Significant increase in prometaphase cells.[1] |
| Apoptosis (Caspase 3/7) | RKO | 100 nM | 72 hours | Increased caspase 3/7 activity.[1] |
Table 2: Expected Cell Cycle Distribution Changes
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | ~50-60% | ~20-30% | ~10-20% |
| This compound (effective concentration) | Decreased | Decreased | Significantly Increased (>40%)[5] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO or SDS-HCl solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Culture and treat cells with this compound and controls for the desired duration.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[9]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound and controls.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[6]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound's effect on mitosis.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Imaging Cells Treated with Cenp-E-IN-3
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing imaging conditions for cells treated with Cenp-E-IN-3 and other CENP-E inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other CENP-E inhibitors?
A1: this compound is a small molecule inhibitor that targets Centromere Protein E (CENP-E), a kinesin-7 motor protein.[1][2] CENP-E is crucial for the congression of chromosomes to the metaphase plate during mitosis.[1][3][4] By inhibiting the ATPase activity of the CENP-E motor domain, these inhibitors prevent the protein from moving along microtubules.[5] This disruption leads to the failure of a subset of chromosomes, particularly those initially located near the spindle poles (polar chromosomes), to align at the metaphase plate.[1][3][6] The persistent presence of unaligned chromosomes activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[1][5] This arrest can ultimately lead to apoptotic cell death or mitotic slippage, where the cell exits mitosis without proper chromosome segregation.[5][7]
Q2: What is the expected phenotype of cells treated with this compound?
A2: The primary phenotype observed in cells treated with this compound is a mitotic arrest with a bipolar spindle where the majority of chromosomes are aligned at the metaphase plate, but a few chromosomes remain near the spindle poles.[1][6] This is a direct result of the inhibition of CENP-E's function in transporting these polar chromosomes.[1][3] The number of misaligned chromosomes can vary, and it has been observed that larger chromosomes are more susceptible to congression failure upon CENP-E inhibition.[3]
Q3: What are the recommended concentration ranges and incubation times for Cenp-E inhibitors?
A3: The optimal concentration and incubation time for Cenp-E inhibitors can vary depending on the specific inhibitor, cell line, and experimental goals. Based on studies with the well-characterized CENP-E inhibitor GSK923295, a starting point for optimization could be in the range of 50-100 nM for 3 to 24 hours. For instance, treatment of DLD-1 cells with 50 nM GSK923295 for 4 hours was sufficient to induce the desired phenotype of polar chromosomes.[1] In another study, RPE-1 cells were treated with 80 nM GSK-923295 for 3 hours prior to imaging.[8][9] It is crucial to perform a dose-response and time-course experiment for your specific cell line and inhibitor to determine the optimal conditions.
Q4: Can this compound be used for both fixed-cell and live-cell imaging?
A4: Yes, this compound and other CENP-E inhibitors are suitable for both fixed-cell immunofluorescence and live-cell imaging. Live-cell imaging allows for the dynamic observation of chromosome congression failure, the duration of mitotic arrest, and subsequent cell fate (e.g., apoptosis or mitotic slippage).[1][7] Fixed-cell imaging is useful for high-resolution analysis of the spindle structure, chromosome alignment, and localization of specific proteins via immunofluorescence.[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in mitotic cells with misaligned chromosomes. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 50-200 nM. |
| Incubation time is too short. | Increase the incubation time. A time course of 3, 6, 12, and 24 hours is recommended to identify the optimal window. | |
| Cell line is resistant to the inhibitor. | Some cell lines may be less sensitive. If possible, try a different cell line known to be sensitive to microtubule-targeting agents.[7] | |
| High levels of cell death, even at short incubation times. | Inhibitor concentration is too high. | Reduce the inhibitor concentration. High concentrations can lead to widespread apoptosis, obscuring the specific mitotic phenotype.[1] |
| The cell line is highly sensitive to mitotic arrest. | Use a lower concentration and shorter incubation time. Consider using a cell line known to be more resistant to apoptosis.[7] | |
| Cells arrest in mitosis but then exit without dividing (mitotic slippage). | This is a known outcome of prolonged mitotic arrest.[7] | For endpoint assays, optimize the incubation time to capture the peak of mitotic arrest before significant slippage occurs. For live-cell imaging, track individual cells to quantify the rates of mitotic arrest, cell death, and slippage. |
| Difficulty resolving individual chromosomes near the spindle poles. | Poor Z-stack resolution in 3D imaging. | Acquire Z-stacks with smaller step sizes (e.g., 0.25 µm) to improve axial resolution.[1] |
| Suboptimal fixation or staining. | Refer to the detailed immunofluorescence protocol below. Ensure proper permeabilization to allow antibody access. | |
| Phototoxicity or photobleaching during live-cell imaging. | Excessive laser power or exposure time. | Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio. |
| Imaging frequency is too high. | Reduce the frequency of image acquisition. For long-term imaging, acquiring images every 5-15 minutes is often sufficient. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using the CENP-E inhibitor GSK923295, which can serve as a starting point for experiments with this compound.
Table 1: Effective Concentrations and Incubation Times of GSK923295 in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| DLD-1 | 50 nM | 4 hours | Assembly of bipolar spindles with a few polar chromosomes. | [1] |
| RPE-1 | 80 nM | 3 hours | Gradual decay in the number of polar chromosomes as they congress to the metaphase plate. | [8][9] |
| RKO | 100 nM | 72 hours | Inhibition of proliferation and induction of apoptosis. | [1] |
| HeLa | 6.0 µM (photoswitchable inhibitor) | 1 hour | Over 80% of chromosomes were misaligned. | [10] |
Table 2: Effects of CENP-E Inhibition on Mitotic Progression
| Cell Line | Treatment | Metric | Result | Reference |
| MCF7 | 500 nM EMD534085 (Kinesin-5 inhibitor) | Chromosome Alignment (4h post-recovery) | ~60% of pre-anaphase spindles showed non-congressed, mono-oriented chromosome pairs. | [7] |
| HeLa, HT29 | 500 nM EMD534085 | Cell Survival | Significant cell death after 24 hours. | [11] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells Treated with this compound
This protocol is adapted from standard immunofluorescence procedures and is suitable for visualizing microtubules, kinetochores, and DNA in cells treated with Cenp-E inhibitors.[12][13][14][15]
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody (ACA/CREST))
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate to achieve 60-70% confluency on the day of the experiment. Treat cells with the desired concentration of this compound for the optimized duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular structures.
-
Blocking: Wash the cells twice with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each. Incubate with DAPI or Hoechst stain for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Use appropriate laser lines and filters for the chosen fluorophores. For detailed analysis of chromosome alignment, acquire Z-stacks.
Protocol 2: Live-Cell Imaging of Cells Treated with this compound
This protocol provides a framework for observing the dynamic effects of this compound on mitotic progression.[1][6][7]
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, GFP-α-tubulin for microtubules)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium (CO2-independent medium is recommended)
-
This compound
-
A microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent reporters in glass-bottom dishes.
-
Inhibitor Addition: Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.
-
Image Acquisition:
-
Identify mitotic cells for time-lapse imaging.
-
Set up a multi-position time-lapse experiment to acquire images from several fields of view.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images (including Z-stacks if 3D analysis is desired) at appropriate time intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
-
Data Analysis: Analyze the time-lapse movies to determine the timing of mitotic events, duration of mitotic arrest, and cell fate (division, apoptosis, or slippage). Track individual chromosomes to quantify congression defects.
Visualizations
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. Impaired CENP-E Function Renders Large Chromosomes More Vulnerable to Congression Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A photoswitchable CENP-E inhibitor with single blue-green light to control chromosome positioning in mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sentragortech.com [sentragortech.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
Why are my cells dying after Cenp-E-IN-3 treatment?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing cell death after treatment with Cenp-E-IN-3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and understand experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why are my cells dying after treatment with this compound? Is this expected?
Yes, cell death is the expected outcome of successful this compound treatment, particularly in rapidly dividing cells such as cancer cell lines.[1] this compound is a potent inhibitor of the Centromere-associated protein E (CENP-E), a crucial motor protein for proper chromosome alignment during mitosis.[1][2][3]
Here's a breakdown of the mechanism leading to cell death:
-
Inhibition of CENP-E: this compound binds to the motor domain of CENP-E, preventing it from moving chromosomes along microtubules to the metaphase plate.[1]
-
Chromosome Misalignment: This inhibition results in the failure of chromosomes to align correctly during mitosis.[1][4][5]
-
Spindle Assembly Checkpoint (SAC) Activation: The misaligned chromosomes activate the Spindle Assembly Checkpoint (SAC), a cellular safety mechanism that halts the cell cycle in mitosis to prevent errors in chromosome segregation.[1][6]
-
Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in the mitotic phase of the cell cycle.[1][6]
-
Cell Fate - Apoptosis or Mitotic Catastrophe: Cells that are unable to resolve this mitotic arrest ultimately undergo cell death through one of two primary pathways:
Therefore, observing cell death indicates that the inhibitor is likely functioning as intended by disrupting mitosis.
Question 2: The amount of cell death in my experiment seems excessive or is occurring much faster than expected. What could be the cause?
Several factors can influence the rate and extent of cell death. If you suspect the observed cytotoxicity is beyond the expected range, consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of this compound is critical. An excessively high concentration can lead to acute toxicity and off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. For a similar CENP-E inhibitor, GSK923295, effective concentrations have been reported in the low nanomolar range (e.g., EC50 of 12 nM and 14 nM at 72 hours for DAOY and ONS-76 cells, respectively).[9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-mitotic agents.[6] Highly proliferative cells, or those with underlying deficiencies in cell cycle checkpoints, may be more susceptible to this compound-induced cell death.
-
Treatment Duration: The duration of exposure to the inhibitor will directly impact the level of cell death. Longer exposure times will lead to a greater accumulation of cells in mitotic arrest and subsequently, a higher percentage of cell death.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle-only control in your experiments.
Question 3: How can I confirm that the cell death I'm observing is due to the specific inhibition of CENP-E?
To verify that the observed cell death is a direct result of targeting CENP-E, you can perform several validation experiments:
-
Phenotypic Analysis: The hallmark of CENP-E inhibition is the accumulation of cells in mitosis with misaligned chromosomes. You can assess this by:
-
Immunofluorescence Microscopy: Stain cells for DNA (e.g., with DAPI), microtubules (e.g., with an anti-tubulin antibody), and centromeres (e.g., with an anti-centromere antibody). In treated cells, you should observe an increased mitotic index and chromosomes that are not aligned at the metaphase plate.
-
Flow Cytometry: Analyze the cell cycle distribution of your cell population. This compound treatment should lead to an accumulation of cells in the G2/M phase.
-
-
Biochemical Markers: Analyze the expression of key proteins involved in mitosis and cell death:
-
Mitotic Arrest Markers: Western blotting for proteins like Cyclin B1 and Phospho-Histone H3 (Ser10) can confirm mitotic arrest.
-
Apoptosis Markers: The presence of cleaved Caspase-3 and cleaved PARP are indicators of apoptosis.[9]
-
DNA Damage Markers: Inhibition of CENP-E can lead to DNA damage. You can assess this by staining for γH2AX.[9]
-
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
This protocol is designed to determine the effective concentration range of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle-only control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[9]
-
Viability Assay: Assess cell viability using a standard method such as an MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
| Parameter | Description |
| Cell Line | The specific cell line being tested. |
| Seeding Density | The number of cells seeded per well. |
| Inhibitor | This compound |
| Concentration Range | e.g., 0.1 nM to 1 µM |
| Treatment Duration | 24, 48, 72 hours |
| Viability Assay | e.g., MTS, CellTiter-Glo® |
| EC50 | The concentration of the inhibitor that causes a 50% reduction in cell viability. |
Protocol 2: Immunofluorescence for Mitotic Phenotype
This protocol allows for the visualization of the cellular effects of this compound.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., 1-2x EC50) and a vehicle control for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against tubulin and a centromere marker overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.
| Reagent | Purpose | Example |
| Fixative | Preserves cellular structure | 4% Paraformaldehyde |
| Permeabilization Agent | Allows antibodies to enter the cell | 0.25% Triton X-100 |
| Blocking Agent | Reduces non-specific antibody binding | 1% BSA |
| Primary Antibodies | Detect specific cellular components | Anti-α-tubulin, Anti-CREST |
| Secondary Antibodies | Bind to primary antibodies and provide a fluorescent signal | Alexa Fluor 488, Alexa Fluor 594 |
| DNA Stain | Visualizes the nucleus and chromosomes | DAPI |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of cell death induced by this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected cell death.
Logical Relationship of Cellular Events
Caption: The cascade of cellular events following this compound treatment.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centromere protein E - Wikipedia [en.wikipedia.org]
- 4. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Complete Inhibition of CENP-E with Cenp-E-IN-3
Welcome to the technical support center for Cenp-E-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting advice and frequently asked questions to ensure complete and reliable inhibition of Centromere Protein E (CENP-E).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as GSK923295, is a potent and specific allosteric inhibitor of the CENP-E kinesin motor protein.[1][2] It functions by binding to a site on the CENP-E motor domain that is distinct from the ATP and microtubule binding sites.[3] This binding event locks CENP-E in a rigor-like state, tightly bound to the microtubule, and inhibits its ATPase activity.[1][3] Consequently, this prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[4][5]
Q2: What is the expected cellular phenotype after successful this compound treatment?
Treatment with an effective concentration of this compound will result in a distinct mitotic arrest phenotype. Cells will be able to assemble bipolar spindles, but a significant portion of chromosomes will fail to congress to the metaphase plate and will instead remain near the spindle poles.[4][6] This leads to an accumulation of cells in prometaphase.[4] Over time, this prolonged mitotic arrest can lead to various cell fates, including apoptosis or mitotic catastrophe.[5][7]
Q3: How can I confirm that CENP-E is being effectively inhibited?
Effective inhibition can be confirmed through several methods:
-
Phenotypic Analysis: Observe the characteristic mitotic arrest with misaligned chromosomes using immunofluorescence microscopy to visualize microtubules, kinetochores (e.g., using an anti-centromere antibody like ACA), and DNA (DAPI stain).
-
Biochemical Assays: Perform a microtubule-stimulated ATPase assay with purified CENP-E to directly measure the inhibitory effect of the compound.[1]
-
Western Blotting: While this compound does not degrade the CENP-E protein, you can assess downstream markers of mitotic arrest, such as the phosphorylation status of spindle assembly checkpoint proteins.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable mitotic arrest or chromosome misalignment. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your cell line. See Table 1 for reported effective concentrations in various cell lines. |
| Incorrect Timing of Treatment: The duration of inhibitor exposure may be insufficient to observe the phenotype. | Increase the incubation time with the inhibitor. A time course experiment (e.g., 2, 4, 8, 16, 24 hours) can help determine the optimal treatment duration. For many cell lines, a potent chromosome misalignment phenotype is observed within 2-4 hours.[4] | |
| Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions from a stock solution for each experiment. | |
| High levels of cell death not associated with mitotic arrest. | Off-Target Effects: At very high concentrations, the inhibitor may exhibit off-target effects leading to general cytotoxicity. | Use the lowest effective concentration that produces the desired mitotic arrest phenotype. Confirm that cell death is preceded by mitotic arrest using live-cell imaging. |
| Cell Line Sensitivity: Some cell lines may be particularly sensitive to prolonged mitotic arrest and undergo apoptosis more rapidly. | Shorten the duration of the experiment or use a lower concentration of the inhibitor. Consider using a pan-caspase inhibitor to determine if the cell death is caspase-dependent. | |
| Variability in results between experiments. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or cell cycle synchronization can lead to variable responses. | Maintain consistent cell culture practices. For sensitive experiments, consider synchronizing the cells before inhibitor treatment. |
| Inhibitor Washout Inefficiency: If performing washout experiments, residual inhibitor may affect the results. | Ensure a thorough washout procedure with multiple washes using fresh, pre-warmed media. The effects of GSK923295 have been shown to be reversible upon washout.[4] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and IC50/EC50 Values for GSK923295 (this compound)
| Cell Line | Assay Type | Value | Reference |
| Various (237 tumor cell lines) | Growth Inhibition (GI50) | Median: 32 nM, Average: 253 nM | [2][8] |
| DAOY (Medulloblastoma) | Cell Viability (EC50, 72h) | 12 nM | [7] |
| ONS-76 (Medulloblastoma) | Cell Viability (EC50, 72h) | 14 nM | [7] |
| Human Neuroblastoma (19 lines) | Cell Viability (EC50) | 27 - 266 nM | [7] |
| Colorectal Carcinoma | Cell Viability (EC50) | 250 nM | [7] |
| Cisplatin-resistant Ovarian Cancer | Cell Viability (EC50) | 790 nM | [7] |
| Sarcoma | Cell Viability (EC50) | 140 nM | [7] |
| HeLa and DLD-1 | Chromosome Misalignment | 50 nM (effective concentration) | [4] |
| RPE-1 | Chromosome Misalignment | 80 nM | [9] |
| U2OS | Chromosome Misalignment | 200 nM | [9] |
| Purified Human CENP-E | MT-stimulated ATPase (Ki) | 3.2 ± 0.2 nM | [1][2] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Chromosome Alignment
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound for the determined optimal duration. Include a vehicle control (e.g., DMSO).
-
Pre-extraction (Optional but Recommended): Briefly rinse cells with pre-warmed PBS. To better visualize cytoskeletal structures, pre-extract soluble proteins by incubating with a buffer containing 0.1% Triton X-100 in a microtubule-stabilizing buffer (e.g., PEM buffer) for 30-60 seconds at 37°C.[4]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: If not pre-extracted, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
To visualize microtubules: anti-α-tubulin antibody.
-
To visualize kinetochores: anti-centromere antibody (ACA/CREST).
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the coverslips three times with PBS and mount them on microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
Protocol 2: Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).[4]
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., PrestoBlue™ or alamarBlue™) to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of media).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results and determine the EC50 value using a non-linear regression curve fit.
Visualizations
Caption: CENP-E signaling at unattached kinetochores and the point of intervention by this compound.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-E initiates chromosome congression by opposing Aurora kinases to promote end-on attachments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Effects of Cenp-E-IN-3: A Comparative Guide to CENP-E siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Centromere Protein E (CENP-E): the small molecule inhibitor Cenp-E-IN-3 and gene silencing using small interfering RNA (siRNA). Validating the on-target effects of a specific inhibitor is crucial in drug development, and siRNA-mediated protein depletion serves as a gold-standard for confirming that the observed cellular phenotypes are a direct result of targeting CENP-E.
CENP-E is a kinesin-like motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Disruption of its function, either by chemical inhibition or genetic knockdown, leads to characteristic mitotic defects, including chromosome congression failure, prolonged mitotic arrest, and ultimately, in many cases, apoptosis.[2][3] This guide presents experimental data and detailed protocols to objectively compare the performance of this compound with CENP-E siRNA in inducing these on-target effects.
Quantitative Comparison of Phenotypes
The following tables summarize quantitative data from studies comparing the effects of a potent CENP-E inhibitor, GSK923295 (a well-characterized compound analogous to this compound), and CENP-E siRNA on key mitotic events and cell fate.
Table 1: Comparison of Mitotic Arrest and Chromosome Misalignment
| Parameter | Treatment | Cell Line | Result | Reference |
| Mitotic Arrest | 50 nM GSK923295 (4 hours) | HeLa | 96% of mitotic cells in prometaphase | [2] |
| CENP-E siRNA (48 hours) | HeLa | Significant increase in 4N DNA content | [4] | |
| Chromosome Misalignment | 50 nM GSK923295 | DLD-1 | Majority of mitotic cells show unaligned chromosomes | [2] |
| CENP-E siRNA | HeLa | Presence of unaligned chromosomes during anaphase | [5] |
Table 2: Comparison of Apoptosis Induction
| Parameter | Treatment | Cell Line | Result | Reference |
| Apoptosis (Caspase 3/7 Activation) | GSK923295 | RKO | Dose-dependent increase in caspase 3/7 activity | [2] |
| Apoptosis (Cell Death) | CENP-E siRNA | DAOY Medulloblastoma | Significant increase in cell death | [3] |
| GSK923295 | DAOY Medulloblastoma | Higher penetrance of cell death compared to siRNA | [3] |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the underlying molecular mechanisms and the experimental steps involved.
Caption: Mechanism of CENP-E disruption and resulting phenotypes.
Caption: Workflow for validating this compound on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and can be adapted for specific cell lines and experimental conditions.
CENP-E siRNA Transfection (HeLa Cells)
This protocol describes the transient transfection of siRNA into HeLa cells to specifically knockdown CENP-E expression.
Materials:
-
HeLa cells
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CENP-E specific siRNA duplexes
-
Control (scrambled) siRNA
-
6-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of CENP-E siRNA or control siRNA into 100 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM® and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
Western Blotting for CENP-E
This protocol is for detecting the levels of CENP-E protein in cell lysates to confirm siRNA-mediated knockdown or to assess any off-target effects of this compound on protein expression.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CENP-E
-
Primary antibody: anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CENP-E antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Immunofluorescence for Chromosome Alignment
This protocol allows for the visualization of mitotic spindles and chromosome alignment to assess the phenotypic effects of this compound and CENP-E siRNA.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-CENP-E
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Stain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze spindle morphology and chromosome alignment.
By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound, ensuring that its mechanism of action is directly linked to the inhibition of CENP-E function, as phenocopied by siRNA-mediated knockdown.
References
- 1. pnas.org [pnas.org]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene silencing of CENP-E by small interfering RNA in HeLa cells leads to missegregation of chromosomes after a mitotic delay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Mitosis: Cross-Validation of CENP-E Inhibition versus Genetic Knockout
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Centromere-associated protein E (CENP-E) has emerged as a critical player in the intricate choreography of mitosis, making it a compelling target for anti-cancer therapies. This kinesin-7 motor protein is essential for the proper alignment of chromosomes at the metaphase plate, a crucial checkpoint for ensuring genomic stability. Disrupting CENP-E function, either through pharmacological inhibition or genetic ablation, leads to mitotic arrest and, ultimately, cell death. This guide provides a comprehensive cross-validation of the outcomes of these two approaches, offering a clear comparison of their effects based on experimental data.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout of CENP-E
Both the small-molecule inhibitor Cenp-E-IN-3 (and its well-characterized analogue, GSK923295) and genetic knockout of the CENP-E gene induce strikingly similar phenotypes, primarily characterized by a failure of chromosomes to congress to the metaphase plate, leading to a prolonged mitotic arrest. However, the nuances in the severity and onset of these phenotypes can have significant implications for experimental design and therapeutic development.
| Phenotypic Parameter | This compound (GSK923295) Treatment | CENP-E Genetic Knockout (KO) | Key Observations |
| Chromosome Misalignment | Dose-dependent increase in misaligned chromosomes, with many chromosomes failing to congress to the metaphase plate and remaining near the spindle poles.[1][2][3] In HeLa cells treated with 50 nM GSK923295, over 95% of mitotic cells exhibit a prometaphase-like state with misaligned chromosomes.[4] | A significant increase in the number of misaligned chromosomes is a hallmark of CENP-E knockout cells.[5] Both mono-oriented chromosomes near the poles and bi-oriented but unaligned chromosomes are observed.[6][7] | Both methods effectively prevent proper chromosome congression, a primary function of CENP-E. The inhibitor allows for titratable effects, while the knockout provides a model of complete and continuous functional loss. |
| Mitotic Arrest | Induces a robust mitotic arrest, with cells remaining in a prometaphase-like state for extended periods (4 to 17 hours in some studies).[6] The duration of arrest can be reversible upon inhibitor washout.[4] | CENP-E ablation leads to spindle assembly checkpoint activation, cell cycle arrest, and often, subsequent cell death.[8] The arrest is a direct consequence of the persistent presence of unattached or improperly attached kinetochores. | The spindle assembly checkpoint (SAC) is activated in both scenarios due to the failure of chromosomes to achieve proper bipolar attachment and tension. The reversibility of the inhibitor-induced arrest is a key distinguishing feature. |
| Cell Fate | Prolonged mitotic arrest often leads to apoptosis (programmed cell death).[6] | CENP-E knockout is typically embryonic lethal in mice, and at a cellular level, leads to apoptosis following mitotic arrest.[9] | The ultimate fate of cells with disrupted CENP-E function is cell death, highlighting its essential role in cell division. |
| CENP-E Protein Levels | Does not deplete the CENP-E protein itself but inhibits its motor activity.[10][11] The protein may show altered localization, often accumulating at spindle poles.[1][12] | Complete absence of the CENP-E protein. | This fundamental difference is crucial for interpreting experimental results, distinguishing between the effects of a non-functional protein versus the complete absence of the protein. |
Signaling Pathways and Experimental Workflows
To understand the broader context of CENP-E function and the experimental approaches to study it, the following diagrams illustrate the key signaling pathway and a generalized workflow for a comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUMOylated NKAP is essential for chromosome alignment by anchoring CENP-E to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. CENP-E activation by Aurora A and B controls kinetochore fibrous corona disassembly - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cenp-E-IN-3 and Paclitaxel on Mitotic Progression: A Guide for Researchers
Introduction
The fidelity of mitotic progression is a cornerstone of cellular life, and its disruption is a proven strategy in cancer chemotherapy. Two distinct classes of anti-mitotic agents, kinesin inhibitors and microtubule-stabilizing agents, achieve this disruption through different mechanisms. This guide provides a comparative analysis of a representative Centromere Protein E (CENP-E) inhibitor, Cenp-E-IN-3, and the classic microtubule-stabilizing drug, paclitaxel (B517696).
CENP-E is a kinesin-7 motor protein essential for the congression of chromosomes to the metaphase plate.[1][2] Its inhibition offers a targeted approach to disrupting mitosis. Paclitaxel, a taxane, has been a mainstay of chemotherapy for decades, acting by binding to β-tubulin and stabilizing microtubules.[3][4][] This guide will objectively compare their mechanisms of action, effects on mitotic progression and cell fate, and provide detailed experimental protocols for their evaluation.
Disclaimer: Publicly available experimental data for the specific compound "this compound" is limited. Therefore, for the purpose of this comparative guide, data and mechanistic details are based on well-characterized, representative CENP-E inhibitors such as GSK923295, which share the same target and mechanism of action.[6][7]
Mechanism of Action: A Tale of Two Targets
While both compounds induce mitotic arrest, their primary molecular targets are fundamentally different. Paclitaxel directly targets the structural components of the mitotic spindle (microtubules), whereas CENP-E inhibitors target the motor machinery that moves chromosomes along those structures.
-
This compound (representing CENP-E Inhibitors): These are typically allosteric inhibitors that bind to the motor domain of the CENP-E kinesin.[1][6] This binding prevents ATP hydrolysis, which is necessary for the motor protein to "walk" along microtubules.[6] The consequence is a failure of peripheral chromosomes to align at the metaphase plate.[6][8] This leaves kinetochores unattached or improperly attached, persistently activating the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[1][6]
-
Paclitaxel: This agent binds directly to the β-tubulin subunit within the microtubule polymer.[3][4] This binding stabilizes the microtubule, suppressing its intrinsic dynamic instability—the stochastic switching between phases of growth and shortening.[9][10] This suppression of dynamics disrupts the delicate balance required for proper mitotic spindle formation and function, which also activates the SAC and causes a cell cycle arrest in the G2/M phase.[3][4][11] At clinically relevant concentrations, paclitaxel is also known to induce the formation of abnormal multipolar spindles.[11][12]
Quantitative Comparison of Effects
The distinct mechanisms of this compound and paclitaxel result in different quantitative effects on cell proliferation, cell cycle distribution, and apoptosis. The following table summarizes representative data from studies on various cancer cell lines.
| Parameter | Cenp-E Inhibitor (GSK923295) | Paclitaxel | Key Differences |
| Target | CENP-E Kinesin Motor | β-Tubulin | Motor Protein vs. Cytoskeletal Polymer |
| IC50 (Proliferation) | Low nM range (e.g., ~3-20 nM) | Low nM range (e.g., ~2-10 nM) | Both are highly potent, though specific values are cell-line dependent. |
| Phenotype of Arrest | Bipolar spindles with chromosomes misaligned near the poles.[6][8] | Abnormal, often multipolar spindles; hyper-stabilized microtubules.[9][11] | Chromosome position vs. Spindle structure. |
| Effect on Microtubules | No direct effect on stability or polymer mass.[13] | Directly suppresses dynamics and promotes polymerization.[3][9][11] | Indirect vs. Direct effect on microtubules. |
| Cell Cycle Arrest | G2/M Arrest (Prometaphase)[6] | G2/M Arrest (Metaphase/Anaphase)[3][9] | Arrest occurs due to alignment failure vs. dynamic suppression. |
| Apoptosis Induction | Occurs following prolonged mitotic arrest.[6][14] | Occurs following mitotic arrest, can also be induced by other mechanisms.[15][16][17] | Both are potent inducers of apoptosis post-mitotic arrest. |
Downstream Signaling: From Mitotic Arrest to Apoptosis
Regardless of the initial trigger, the prolonged activation of the Spindle Assembly Checkpoint (SAC) by either a CENP-E inhibitor or paclitaxel converges on a common pathway leading to programmed cell death, or apoptosis. The inability of the cell to satisfy the checkpoint and progress to anaphase ultimately signals that the damage is irreparable, initiating an apoptotic cascade.
This process often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic mediators, leading to the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[14][15]
Experimental Protocols
Here we detail standard methodologies to quantitatively assess the effects of this compound and paclitaxel.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the measurement of G2/M arrest.
Materials:
-
Adherent or suspension cancer cells
-
This compound and Paclitaxel
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-60% confluency at the time of drug treatment.
-
Drug Treatment: Treat cells with a dose range of this compound or paclitaxel (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[18]
-
Cell Harvest:
-
Adherent Cells: Collect the media (containing floating mitotic cells), wash the plate with PBS, and detach the remaining cells with trypsin. Combine the collected media and the trypsinized cells.
-
Suspension Cells: Collect cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).[18][19]
Protocol 2: Apoptosis Assay by Annexin V and PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (as described in Protocol 1)
-
Annexin V Binding Buffer (1X)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution
-
Flow Cytometer
Procedure:
-
Cell Harvest: Harvest both floating and adherent cells as described in the cell cycle protocol to ensure all apoptotic populations are collected.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[22]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Confirming the Specificity of a Novel CENP-E Inhibitor: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a novel inhibitor is a critical step in validating its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive framework for confirming the specificity of a putative Centromere Protein E (CENP-E) inhibitor, here referred to as "Cenp-E-IN-3," using the well-characterized inhibitor GSK923295 as a benchmark.
Introduction to CENP-E and its Inhibition
CENP-E is a kinesin-like motor protein that plays an essential role in the alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its proper function is crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures accurate chromosome segregation.[2][3] Inhibition of CENP-E's ATPase motor domain disrupts its function, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy.[1][4] GSK923295 is a potent and selective allosteric inhibitor of CENP-E that has been extensively studied and serves as an excellent comparator for novel inhibitors.[1][4]
Experimental Workflow for Specificity Confirmation
A multi-faceted approach is necessary to rigorously confirm the specificity of a new CENP-E inhibitor. This involves a combination of in vitro biochemical assays and cell-based assays to assess both on-target potency and off-target effects.
Data Presentation: Comparative Inhibitor Specificity
A crucial aspect of evaluating a novel inhibitor is the direct comparison of its performance against a known standard. The following table summarizes key specificity and potency data for a hypothetical this compound against the established CENP-E inhibitor, GSK923295.
| Parameter | This compound (Hypothetical Data) | GSK923295 (Reference Data) |
| CENP-E Potency | ||
| IC50 (ATPase Assay) | 5 nM | 3.2 nM (Ki)[1] |
| Kd (Binding Assay) | 10 nM | Not explicitly found, but potent binding is implied. |
| Cellular Potency | ||
| GI50 (Tumor Cell Line Panel) | 30 nM (median) | 32 nM (median for 237 cell lines)[1] |
| Selectivity (KinomeScan - 468 kinases) | ||
| S-Score (1 µM) | 0.02 | Highly selective (specific score not publicly available, but described as highly selective over other kinesins)[1] |
| Number of Off-Target Hits (>90% inhibition at 1 µM) | 3 | Minimal off-target activity reported. |
| Notable Off-Targets (Kd) | ||
| Kinesin Family Member X | 500 nM | Not reported to have significant off-target kinesin activity. |
| Kinase Y | >10 µM | Not reported to have significant off-target kinase activity. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of specificity data. Below are protocols for key experiments.
Biochemical CENP-E ATPase Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against the CENP-E motor domain.
Materials:
-
Recombinant human CENP-E motor domain.
-
Microtubules (taxol-stabilized).
-
ATPase assay buffer (e.g., PEM25 buffer).
-
ATP.
-
Phosphate (B84403) detection reagent (e.g., malachite green).
-
This compound and GSK923295.
Protocol:
-
Prepare a dilution series of this compound and GSK923295.
-
In a 96-well plate, combine the CENP-E motor domain, microtubules, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinome-wide Specificity Profiling (e.g., KinomeScan™)
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Principle: This is a competitive binding assay where the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large number of kinases is measured.
Protocol:
-
Provide a stock solution of this compound at a known concentration to the service provider (e.g., DiscoverX/Eurofins).
-
The compound is screened at one or more concentrations (e.g., 1 µM) against a panel of several hundred kinases.
-
The results are reported as the percentage of the kinase that is bound by the test compound, which is then used to calculate dissociation constants (Kd) for any interactions.
-
The data is often visualized as a dendrogram to show the selectivity across the kinome. A selectivity score (S-score) can be calculated, where a lower score indicates higher selectivity.
Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA®)
Objective: To confirm that this compound directly binds to and stabilizes CENP-E in a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
Protocol:
-
Treat cultured cells with either vehicle control or this compound.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the denatured and aggregated proteins.
-
Analyze the amount of soluble CENP-E remaining in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Phenotypic Analysis of Mitotic Arrest and Chromosome Misalignment
Objective: To determine if this compound induces the expected cellular phenotype associated with CENP-E inhibition.
Protocol:
-
Culture a suitable cell line (e.g., HeLa or U2OS) and treat with a dilution series of this compound and GSK923295.
-
After a suitable incubation period (e.g., 24 hours), fix the cells.
-
Stain the cells for DNA (e.g., with DAPI), microtubules (e.g., with an anti-tubulin antibody), and kinetochores (e.g., with an anti-centromere antibody).
-
Use immunofluorescence microscopy to quantify the percentage of cells arrested in mitosis.
-
Among the mitotic cells, quantify the percentage of cells exhibiting chromosome misalignment, characterized by chromosomes failing to congress to the metaphase plate.[2]
Conclusion
Confirming the specificity of a novel CENP-E inhibitor like the hypothetical this compound requires a systematic and comparative approach. By employing a combination of in vitro biochemical assays, broad kinome profiling, and cell-based target engagement and phenotypic assays, researchers can build a comprehensive specificity profile. Comparing these results to a well-characterized inhibitor such as GSK923295 provides a crucial benchmark for evaluating the compound's utility and potential for further development. The experimental protocols and data presentation framework provided in this guide offer a robust strategy for the rigorous assessment of novel CENP-E inhibitors.
References
Validating the Off-Target Effects of CENP-E Inhibition: A Comparative Guide to Rescue Experiments
A critical step in the validation of any small molecule inhibitor is to unequivocally demonstrate that its observed cellular phenotype is a direct consequence of its interaction with the intended target. This guide provides a comprehensive comparison of experimental strategies to validate the phenotype of Centromere-associated protein E (CENP-E) inhibition, with a focus on rescue experiments. We present detailed protocols, quantitative data, and logical workflows to assist researchers in designing and interpreting these crucial validation studies.
CENP-E is a kinesin-7 motor protein essential for the proper congression of chromosomes to the metaphase plate during mitosis. Inhibition of CENP-E leads to a characteristic phenotype of chromosome misalignment, where a subset of chromosomes fails to align at the spindle equator and remains near the spindle poles, ultimately triggering a mitotic arrest. While potent and selective inhibitors of CENP-E have been developed, demonstrating that this phenotype is not due to off-target effects is paramount. Rescue experiments, where the inhibitor-induced phenotype is reversed by the expression of a drug-resistant or non-targetable version of the protein, serve as the gold standard for such validation.
This guide will focus on the well-characterized CENP-E inhibitor, GSK923295, as a primary example, and compare its validation with alternative approaches such as RNA interference (RNAi).
Comparison of CENP-E Targeting Strategies
A summary of different methods to inhibit CENP-E function and their respective validation strategies is presented below.
| Method | Target | Typical Phenotype | Rescue Strategy | Key Advantages | Key Limitations |
| Small Molecule Inhibition (GSK923295) | CENP-E motor domain | Chromosome congression failure, mitotic arrest | Expression of drug-resistant CENP-E mutant (e.g., I182L/T183A) | Temporal control, dose-dependent effects, cell-permeable | Potential for off-target effects |
| Small Molecule Inhibition (PF-2771) | CENP-E motor domain | Chromosome congression failure, mitotic arrest | Expression of drug-resistant CENP-E mutant | High potency and selectivity | Potential for off-target effects |
| RNA interference (siRNA) | CENP-E mRNA | Chromosome congression failure, mitotic arrest | Expression of siRNA-resistant CENP-E cDNA | High target specificity | Incomplete knockdown, potential off-target effects, slower onset |
Quantitative Analysis of CENP-E Inhibition Phenotype and Rescue
The primary phenotype of CENP-E inhibition is a failure in chromosome congression. This can be quantified by measuring the percentage of mitotic cells with misaligned chromosomes.
| Treatment | Cell Line | Concentration/ Condition | % of Mitotic Cells with Misaligned Chromosomes | Reference |
| DMSO (Control) | HeLa | - | ~5% | [1] |
| GSK923295 | HeLa | 50 nM | >95% (in prometaphase) | [2] |
| GSK923295 | HeLa | 400 nM | Not specified, significant increase | [3] |
| PF-2771 | MDA-MB-468 | 75 nM | Not specified, induces cell cycle arrest | [4] |
| Cmpd-A (CENP-E inhibitor) | HeLa | 200 nM | 77% | [1] |
| CENP-E siRNA | HeLa | - | ~65% (with nocodazole (B1683961) presynchronization) | [5] |
| Rescue Experiment | ||||
| GSK923295 + WT CENP-E | - | - | Phenotype persists | - |
| GSK923295 + CENP-E (I182L/T183A) | - | - | Phenotype rescued (chromosome alignment restored) | - |
| CENP-E siRNA + control vector | HeLa | - | ~86% reduction in kinetochore-bound CENP-Q (leading to congression defects) | [6] |
| CENP-E siRNA + siRNA-resistant CENP-E | HeLa | - | Phenotype rescued (chromosome alignment restored) | [6] |
Potency of CENP-E Inhibitors
| Inhibitor | IC50 / Ki | Cell Growth Inhibition (GI50) | Reference |
| GSK923295 | Ki = 3.2 nM | Median GI50 = 32 nM (across 237 tumor cell lines) | [7] |
| PF-2771 | IC50 = 16.1 nM | EC50 < 0.1 µM in sensitive basal-like breast cancer cell lines | [4][8] |
Experimental Protocols
Genetic Rescue of GSK923295-Induced Chromosome Misalignment
This protocol describes the generation of a drug-resistant CENP-E mutant and its use in a rescue experiment.
Part A: Generation of GSK923295-Resistant CENP-E Mutant (I182L/T183A) by Site-Directed Mutagenesis
This protocol is based on standard site-directed mutagenesis procedures.
-
Primer Design: Design primers incorporating the desired mutations (I182L and T183A) in the human CENP-E cDNA. The primers should be complementary to each other and contain the mutated codons.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the CENP-E expression vector as a template, and the designed mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutations by DNA sequencing.
Part B: Transfection and Rescue Experiment
-
Cell Culture and Seeding: Culture HeLa cells (or another suitable cell line) in DMEM supplemented with 10% FBS. Seed cells onto coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with either the wild-type CENP-E expression vector or the GSK923295-resistant CENP-E (I182L/T183A) expression vector using a suitable transfection reagent according to the manufacturer's protocol. An empty vector control should also be included.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with an effective concentration of GSK923295 (e.g., 50 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce the chromosome misalignment phenotype (e.g., 16-24 hours).
-
Immunofluorescence and Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with primary antibodies against α-tubulin (to visualize the spindle) and a kinetochore marker (e.g., CREST anti-centromere antibody).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Stain the DNA with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of mitotic cells exhibiting chromosome misalignment in each condition. A rescued phenotype is indicated by a significant decrease in the percentage of cells with misaligned chromosomes in the presence of GSK923295 in cells expressing the resistant CENP-E mutant compared to those expressing the wild-type protein.
RNAi-Mediated Depletion of CENP-E and Rescue with siRNA-Resistant cDNA
This protocol outlines the knockdown of endogenous CENP-E and its rescue with a codon-optimized, siRNA-resistant version.
-
siRNA and Plasmid Preparation:
-
Synthesize or obtain a validated siRNA targeting the 3' UTR of the human CENP-E mRNA.
-
Obtain or generate an expression vector containing the full-length human CENP-E cDNA that does not include the 3' UTR targeted by the siRNA.
-
-
Transfection:
-
Co-transfect cells with the CENP-E siRNA (or a non-targeting control siRNA) and either the siRNA-resistant CENP-E expression vector or an empty vector control.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the endogenous protein and expression of the rescue construct.
-
Phenotypic Analysis:
-
Fix, stain, and image the cells as described in the genetic rescue protocol.
-
Quantify the percentage of mitotic cells with chromosome misalignment. A successful rescue is demonstrated by the restoration of normal chromosome alignment in cells co-transfected with the CENP-E siRNA and the resistant cDNA.
-
Visualizing the Logic: Workflows and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow of a genetic rescue experiment.
Caption: Simplified signaling pathway of CENP-E function and its inhibition.
Conclusion
Validating the on-target activity of a small molecule inhibitor is a cornerstone of rigorous drug development and chemical biology research. The rescue experiment, in its various forms, provides the most compelling evidence for target engagement and specificity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently validate the phenotype of CENP-E inhibitors and contribute to a deeper understanding of mitotic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PF-2771 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to CENP-E Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profile of a chemical probe is paramount to ensuring experimental rigor and therapeutic safety. This guide provides a detailed comparison of the off-target profiles of the well-characterized CENP-E inhibitor GSK923295 and the potent inhibitor PF-2771, offering insights into their selectivity and potential for unintended interactions.
Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is a critical component of the mitotic machinery, playing a key role in chromosome congression and spindle assembly checkpoint signaling. Its essential function in cell division has made it an attractive target for the development of anti-cancer therapeutics. However, the high degree of conservation within the ATP-binding pocket of kinases and ATPases presents a significant challenge in developing highly selective inhibitors. This guide focuses on the off-target profiles of two prominent CENP-E inhibitors, providing a framework for selecting the most appropriate tool compound for specific research applications.
It is important to note that information regarding the off-target profile of a compound referred to as "Cenp-E-IN-3" is not available in the public domain. Similarly, detailed off-target screening data for the compound "Syntelin" could not be located for this comparison. Therefore, this guide will focus on the comparatively well-documented inhibitors GSK923295 and PF-2771.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its safety as a potential therapeutic. The following tables summarize the available quantitative data on the off-target effects of GSK923295 and PF-2771.
Table 1: On-Target Potency of CENP-E Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) |
| GSK923295 | CENP-E | ATPase Assay | Ki = 3.2 nM[1] |
| PF-2771 | CENP-E | Motor Activity Assay | IC50 = 16.1 nM[2] |
Table 2: Off-Target Selectivity of CENP-E Inhibitors
| Inhibitor | Screening Panel | Key Findings |
| GSK923295 | Panel of 7 diverse kinesins | Highly selective for CENP-E.[3] |
| PF-2771 | Panel of 74 protein kinases | Inactive against the panel, with <23% inhibition at 1 µM and <40% inhibition at 10 µM.[2] |
The data indicates that both GSK923295 and PF-2771 are potent inhibitors of CENP-E. GSK923295 has demonstrated high selectivity within the kinesin motor protein family. PF-2771 has been profiled against a broader panel of protein kinases and has shown a remarkable lack of off-target activity at concentrations significantly higher than its on-target IC50. While the specific kinases in the panel for PF-2771 were not detailed in the available literature, the broad statement of inactivity suggests a favorable selectivity profile.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the on-target and off-target activities of CENP-E inhibitors.
CENP-E ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the CENP-E motor domain, which is essential for its function.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by CENP-E in the presence of microtubules. A decrease in Pi production in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Purified recombinant human CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
Test inhibitor (e.g., GSK923295)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the CENP-E enzyme in a 96-well plate.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 µM).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
This competition binding assay provides a broad assessment of an inhibitor's binding affinity to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.
Materials:
-
DNA-tagged kinases (a panel of several hundred kinases)
-
Immobilized active-site directed ligand on a solid support (e.g., beads)
-
Test inhibitor
-
Binding buffer
-
Wash buffer
-
qPCR reagents
-
96- or 384-well plates
Procedure:
-
A mixture of the DNA-tagged kinase, the immobilized ligand, and the test inhibitor at a fixed concentration (e.g., 1 µM or 10 µM) is prepared in the wells of a microplate.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. A common threshold for a significant "hit" is a reduction of more than 90% in kinase binding.
Radiometric Kinase Activity Assay (e.g., HotSpot)
This "gold standard" assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay utilizes [γ-³³P]ATP as a phosphate donor. The radiolabeled phosphate is transferred to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is measured.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer
-
Test inhibitor
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
The kinase reaction is set up in a microplate containing the kinase, its specific substrate, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity captured on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CENP-E signaling pathway, the experimental workflow for kinase profiling, and the logical relationship of inhibitor selectivity.
References
The Dawn of a New Era in Mitotic Poisons: Cenp-E-IN-3 and its Progeny Offer a More Targeted Approach to Cancer Therapy
For decades, the stalwarts of mitotic-targeted cancer therapy have been the taxanes and vinca (B1221190) alkaloids. While effective, their indiscriminate targeting of microtubules throughout the cell has led to significant side effects, most notably debilitating peripheral neuropathy. Now, a new class of mitotic poisons, exemplified by CENP-E inhibitors like Cenp-E-IN-3, promises a more refined approach with a potentially wider therapeutic window and a more favorable safety profile.
This guide provides a comprehensive comparison of this compound and its class of inhibitors with traditional mitotic poisons, supported by available preclinical and clinical data. Due to the limited publicly available information on this compound, this comparison will utilize data from the well-characterized CENP-E inhibitor, GSK923295, which shares the same mechanism of action.
A Tale of Two Mechanisms: Precision vs. Brute Force
The fundamental advantage of CENP-E inhibitors lies in their highly specific mechanism of action. Unlike older mitotic poisons that disrupt the entire microtubule network essential for various cellular functions, CENP-E inhibitors target a single, crucial motor protein involved solely in mitosis.
Older Mitotic Poisons: A Double-Edged Sword
Taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) function by interfering with microtubule dynamics. Taxanes stabilize microtubules, preventing their disassembly, while vinca alkaloids inhibit their polymerization.[1] This disruption of the microtubule cytoskeleton halts the cell cycle in mitosis, leading to cell death. However, microtubules are also vital for neuronal processes, particularly axonal transport. Their disruption by these drugs is a primary cause of chemotherapy-induced peripheral neuropathy (CIPN), a painful and often dose-limiting side effect.[2][3]
CENP-E Inhibitors: A Targeted Strike
Centromere protein E (CENP-E) is a kinesin-like motor protein that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[4][5] CENP-E inhibitors, such as GSK923295, bind to CENP-E and inhibit its motor function.[6] This prevents the proper congression of chromosomes, triggering the spindle assembly checkpoint and leading to a prolonged mitotic arrest and subsequent cell death, specifically in rapidly dividing cancer cells.[7][8] Crucially, this targeted approach is not expected to interfere with microtubule function in non-dividing cells like neurons, offering a significant advantage in reducing neurotoxicity.[7]
Comparative Efficacy: A Look at the Data
Preclinical studies have demonstrated the potent anti-cancer activity of CENP-E inhibitors across a range of cancer cell lines.
| Compound Class | Representative Drug | Mechanism of Action | Target Cells | Reported IC50 Range (nM) | Reference |
| CENP-E Inhibitor | GSK923295 | Inhibits CENP-E motor protein, causing chromosome misalignment and mitotic arrest. | Proliferating cancer cells | 18 - 39 (in pediatric cancer cell lines) | [6] |
| Taxane | Paclitaxel | Stabilizes microtubules, leading to mitotic arrest. | All cells with microtubules | 2 - 10 (in various cancer cell lines) | [1] |
| Vinca Alkaloid | Vincristine | Inhibits microtubule polymerization, leading to mitotic arrest. | All cells with microtubules | 1.4 - 10,574 (in various cancer cell lines) | [9] |
The Decisive Advantage: A Favorable Safety Profile
The most significant advantage of CENP-E inhibitors over older mitotic poisons is their potential for a greatly improved safety profile, particularly concerning neurotoxicity.
A first-in-human clinical trial of GSK923295 reported a low incidence of peripheral neuropathy.[9] This clinical observation supports the hypothesis that by avoiding direct interaction with the microtubule cytoskeleton in neurons, CENP-E inhibitors can circumvent one of the most debilitating side effects of traditional mitotic poisons.
| Adverse Effect | CENP-E Inhibitors (GSK923295) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
| Peripheral Neuropathy | Low incidence reported in clinical trials.[9] | Common and often dose-limiting.[2] | Common and often dose-limiting.[3] |
| Myelosuppression | Low incidence of neutropenia reported.[9] | Common | Common |
| Alopecia | Not reported.[9] | Common | Less common than with taxanes |
| Mucositis | Not reported.[9] | Common | Common |
Experimental Methodologies
To provide a framework for comparative studies, detailed protocols for key in vitro and in vivo assays are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, Paclitaxel, or Vincristine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Preclinical Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This outlines a general in vivo approach to evaluate the neurotoxic potential of a compound.
Model:
-
Rodent models (rats or mice) are commonly used.
Procedure:
-
Drug Administration: Administer the test compound (this compound, paclitaxel, or vincristine) according to a clinically relevant dosing schedule.
-
Behavioral Testing: Assess for signs of peripheral neuropathy at regular intervals. Common tests include:
-
Von Frey test: Measures mechanical allodynia (pain in response to a non-painful stimulus).
-
Hot/cold plate test: Measures thermal hyperalgesia (increased sensitivity to hot or cold).
-
Grip strength test: Measures muscle weakness.
-
-
Nerve Conduction Studies: Electrophysiological measurements can be performed to assess nerve function directly.
-
Histopathology: At the end of the study, nerve tissue can be collected and examined for signs of axonal damage or demyelination.
Visualizing the Pathways and Processes
Caption: Mechanisms of CENP-E inhibitors vs. older mitotic poisons.
Caption: Workflow for comparing efficacy and neurotoxicity.
Conclusion: A Promising Future for Mitotic Inhibitors
CENP-E inhibitors like this compound represent a significant advancement in the field of mitotic poisons. Their highly specific mechanism of action offers the potential for potent anti-cancer efficacy with a substantially improved safety profile, most notably a reduced risk of peripheral neuropathy. While further direct comparative studies are warranted, the available data strongly suggests that the targeted approach of CENP-E inhibition holds the key to unlocking a new generation of safer and more effective cancer therapies.
References
- 1. CENP-E combines a slow, processive motor and a flexible coiled coil to produce an essential motile kinetochore tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENPE centromere protein E [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centromere protein E - Wikipedia [en.wikipedia.org]
- 6. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CENP-E as a Therapeutic Target in Triple-Negative Breast Cancer: A Comparative Guide to Inhibition by GSK923295
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the role of Centromere Protein E (CENP-E) in triple-negative breast cancer (TNBC), with a focus on the use of the selective inhibitor GSK923295. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with an alternative therapeutic strategy, the use of taxanes.
Introduction to CENP-E in Cancer
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in the proper alignment of chromosomes during mitosis.[1][2][3] Its expression is tightly regulated and peaks during the G2 and M phases of the cell cycle.[2][4] In many cancer types, including breast cancer, CENP-E is overexpressed and its elevated levels are often associated with poor prognosis.[3] This overexpression makes CENP-E an attractive target for anticancer therapies, as its inhibition can lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][5]
Cenp-E-IN-3 and the Rise of Selective Inhibitors like GSK923295
While "this compound" is not a widely characterized inhibitor in the scientific literature, the principles of validating CENP-E's role can be effectively demonstrated using the well-studied and potent CENP-E inhibitor, GSK923295 . This small molecule allosterically inhibits the ATPase activity of the CENP-E motor domain, leading to the failure of chromosome alignment at the metaphase plate and inducing a prolonged mitotic arrest that ultimately triggers apoptosis.[6] Another potent and selective CENP-E inhibitor, PF-2771, has also shown significant anti-tumor activity in preclinical models of basal-like breast cancer.[3]
Quantitative Comparison of CENP-E Inhibition
The following table summarizes the in vitro potency of GSK923295 across a panel of cancer cell lines, highlighting its efficacy in breast cancer. For comparison, data on taxanes, a standard-of-care chemotherapy for TNBC that also targets mitosis, is included.
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| GSK923295 | MDA-MB-231 (TNBC) | Proliferation | ~25 | [7] |
| Cal51 (TNBC) | Proliferation | ~15 | [7] | |
| SKOV-3 (Ovarian) | Proliferation | 6200 | [8] | |
| Panel of 237 Cancer Cell Lines | Growth Inhibition (GI50) | Median: 32 | [6] | |
| PF-2771 | MDA-MB-468 (TNBC) | Proliferation | 3.8 | [3] |
| HCC1937 (TNBC) | Proliferation | 5.2 | [3] | |
| Paclitaxel (B517696) (a Taxane) | MDA-MB-231 (TNBC) | Cytotoxicity | ~5 | [9] |
| Docetaxel (a Taxane) | Advanced Breast Cancer | Response Rate | 48% | [10] |
Experimental Protocols for Validating CENP-E's Role
Here we provide detailed protocols for key experiments to validate the role of CENP-E in TNBC using an inhibitor like GSK923295.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the CENP-E inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK923295 (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 72 hours.
-
Reagent Incubation: Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following CENP-E inhibition.
Protocol:
-
Cell Treatment: Treat TNBC cells with GSK923295 at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the CENP-E inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Treat TNBC cells with GSK923295 at a concentration around its IC50 value for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.
Alternative Validation: siRNA-mediated Knockdown of CENP-E
As an alternative to small molecule inhibitors, siRNA can be used to specifically silence the expression of CENP-E and validate its role.
Protocol:
-
Transfection: Transfect TNBC cells with a validated CENP-E-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.[16][17]
-
Validation of Knockdown: After 48-72 hours, validate the knockdown of CENP-E expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.[18][19]
-
Phenotypic Analysis: Perform cell viability, apoptosis, and cell cycle assays as described above to assess the phenotypic consequences of CENP-E depletion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CENP-E signaling pathway in mitosis and a typical experimental workflow for its validation.
Caption: CENP-E signaling at the mitotic checkpoint.
Caption: Experimental workflow for validating CENP-E.
Comparison with an Alternative: Taxanes
Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that are a cornerstone of chemotherapy for TNBC.[20] Like CENP-E inhibitors, they disrupt mitotic spindle dynamics, leading to mitotic arrest and cell death.[2]
Similarities:
-
Both target the mitotic machinery.
-
Both induce mitotic arrest and apoptosis.
-
Both have demonstrated efficacy in breast cancer.
Differences:
-
Mechanism of Action: CENP-E inhibitors specifically target the motor activity of CENP-E, while taxanes have a broader effect on microtubule dynamics throughout the cell.
-
Toxicity Profile: Taxanes are associated with side effects such as peripheral neuropathy due to their impact on microtubules in non-dividing neuronal cells.[21] CENP-E inhibitors are hypothesized to have a more favorable toxicity profile as CENP-E is primarily expressed in dividing cells.[22]
-
Resistance: Resistance to taxanes is a significant clinical challenge.[23] CENP-E inhibitors may offer a therapeutic option for taxane-resistant tumors. Studies have shown that a CENP-E inhibitor can induce tumor regression in a taxane-resistant breast cancer model.[3]
Conclusion
Validating the role of CENP-E in TNBC through the use of specific inhibitors like GSK923295 provides a robust preclinical rationale for its therapeutic targeting. The experimental protocols outlined in this guide offer a clear path for researchers to investigate the cellular consequences of CENP-E inhibition. A thorough comparison with existing therapies like taxanes highlights the potential of CENP-E inhibitors as a novel and potentially less toxic treatment strategy for this aggressive form of breast cancer. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of targeting CENP-E in TNBC and other malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. palmmc.com [palmmc.com]
- 3. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting mitotic pathways for endocrine-related cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Protocols [moorescancercenter.ucsd.edu]
- 16. Transcriptomic Changes Following Partial Depletion of CENP-E in Normal Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qiagen.com [qiagen.com]
- 20. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
A Head-to-Head Comparison of Cenp-E-IN-3 and Monastrol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, head-to-head comparison of two widely studied mitotic kinesin inhibitors: Cenp-E-IN-3 (represented by its well-characterized analogue, GSK923295) and monastrol (B14932). This comparison is based on their mechanism of action, cellular effects, and available quantitative data, supported by detailed experimental protocols.
Introduction
Mitotic kinesins are crucial motor proteins that orchestrate the intricate process of cell division. Their essential role in mitosis has made them attractive targets for the development of anti-cancer therapeutics. Among the numerous inhibitors developed, those targeting Centromere Protein E (CENP-E) and Eg5 (also known as KIF11) have garnered significant attention. This compound (GSK923295) is a potent and selective allosteric inhibitor of CENP-E, a kinesin essential for the congression of chromosomes to the metaphase plate.[1][2] Monastrol is a cell-permeable small molecule that specifically inhibits the motor activity of Eg5, a kinesin required for the separation of spindle poles.[3][4] This guide will delve into a comparative analysis of these two inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action and Cellular Effects
This compound and monastrol target different key players in mitosis, leading to distinct cellular phenotypes.
This compound (GSK923295): This compound is an allosteric inhibitor of the CENP-E kinesin.[1] It does not compete with ATP but binds to a site that stabilizes the ADP-bound state of CENP-E on the microtubule. This action effectively stalls the motor protein, preventing it from generating the force required for the alignment of chromosomes at the metaphase plate.[1] Cells treated with this compound typically form a bipolar spindle, but one or more chromosomes fail to congress to the metaphase plate, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[1][2]
Monastrol: Monastrol is an allosteric inhibitor of the Eg5 kinesin.[5] It binds to a specific loop in the motor domain of Eg5, which is not present in other kinesins, leading to its high specificity.[4] Inhibition of Eg5 prevents the separation of the duplicated centrosomes at the onset of mitosis. Consequently, treated cells are unable to form a bipolar spindle and instead arrest in mitosis with a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by a ring of chromosomes.[3][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (GSK923295) and monastrol. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound (GSK923295) | CENP-E | Microtubule-stimulated ATPase | Ki | 3.2 nM | [1] |
| Monastrol | Eg5 | Microtubule-stimulated ATPase | IC50 | 14 µM | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (GSK923295) | HeLa | Mitotic Arrest | - | >95% prometaphase block at 50 nM | [1] |
| This compound (GSK923295) | DLD-1 | Mitotic Arrest | - | ~91% prometaphase block at 50 nM | [1] |
| Monastrol | HeLa | Mitotic Arrest (Monoastral Spindles) | - | ~70% at 25 µM | [3] |
| Monastrol | AGS and HT29 | Cell Proliferation | IC50 | Cell line dependent | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: CENP-E inhibition pathway.
Caption: Monastrol inhibition pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Kinesin ATPase Activity Assay
This protocol is adapted for a 96-well plate format and measures the microtubule-stimulated ATPase activity of CENP-E or Eg5.
Materials:
-
Purified recombinant CENP-E or Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (GSK923295) and Monastrol
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and monastrol) in the assay buffer.
-
In a 96-well plate, add the assay buffer, microtubules, and the kinesin enzyme.
-
Add the inhibitor dilutions to the respective wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of the effects of the inhibitors on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips (e.g., HeLa or U2OS)
-
This compound (GSK923295) and Monastrol
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-centromere antibody like ACA for kinetochores)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for DNA staining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or monastrol for a specified time (e.g., 2-16 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer.
-
Wash the cells with PBS.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides using antifade medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting the characteristic phenotype (e.g., unaligned chromosomes for this compound, monoastral spindles for monastrol).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound (GSK923295) and Monastrol
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or monastrol. Include a vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Conclusion
This compound (GSK923295) and monastrol are valuable research tools for dissecting the complexities of mitosis. Their distinct mechanisms of action and resulting cellular phenotypes make them suitable for different experimental questions. This compound is a highly potent inhibitor of chromosome congression, making it an excellent tool for studying the spindle assembly checkpoint and the consequences of chromosome mis-segregation. Monastrol, while less potent, provides a specific way to inhibit spindle pole separation and is a cornerstone for studies on the role of Eg5 in bipolar spindle formation. The choice between these two inhibitors will ultimately depend on the specific mitotic process under investigation. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision and designing robust experiments.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cenp-E-IN-3 Induced Aneuploidy: A Comparative Guide to Chromosome Counting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm aneuploidy induced by the Centromere Protein E (CENP-E) inhibitor, Cenp-E-IN-3, with other established aneuploidy-inducing agents. We present supporting experimental data, detailed protocols for chromosome counting, and visual diagrams of key pathways and workflows to aid in the design and interpretation of studies aimed at understanding and modulating chromosome segregation.
Introduction to Cenp-E and Aneuploidy
Centromere Protein E (CENP-E), a kinesin-like motor protein, plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[1] Inhibition of CENP-E disrupts this process, leading to chromosome mis-segregation and the formation of aneuploid daughter cells, a hallmark of many cancers.[2] this compound is a potent and selective inhibitor of the CENP-E motor domain's ATPase activity. By interfering with CENP-E function, this compound induces a mitotic arrest characterized by the presence of unaligned chromosomes, ultimately leading to aneuploidy. Understanding the precise impact of this compound on chromosome number is crucial for its development as a potential therapeutic agent.
Comparison of Aneuploidy-Inducing Agents
The induction of aneuploidy is a shared mechanism among several microtubule-targeting agents used in cancer chemotherapy. This section compares the effects of the specific CENP-E inhibitor, GSK923295 (a compound structurally and functionally analogous to this compound), with traditional agents like taxol (paclitaxel), vincristine, and colchicine.
| Compound | Mechanism of Action | Cell Line | Concentration | Aneuploidy Quantification Method | Percentage of Aneuploid Cells / Missegregation Events | Reference |
| GSK923295 (+ AZ3146) | Inhibits CENP-E motor activity, leading to chromosome misalignment. AZ3146 inhibits Mps1 to override the spindle assembly checkpoint. | HCT116 | 50 nM GSK923295, 2 µM AZ3146 | FISH for chromosomes 6 & 7 | ~9% of cells missegregated chromosome 6 or 7, resulting in an estimated ~2 chromosome missegregation events per division. | [2][3][4][5][6] |
| Taxol (Paclitaxel) | Stabilizes microtubules, leading to mitotic arrest and abnormal spindle formation. | Cal51 | 5, 10, 50 nM | Metaphase Spread Chromosome Counting | Significant increase in near-diploid aneuploidy at all concentrations. | [7] |
| Vincristine | Inhibits microtubule polymerization. | Syrian Hamster Embryo Cells | 1-10 ng/ml | Metaphase Spread Chromosome Counting | Significant dose-dependent increase in near-diploid aneuploid cells. | [8] |
| Colchicine | Inhibits microtubule polymerization. | Mouse Oocytes | 2 mg/kg | Embryo Chromosome Analysis | 26% of first-cleavage embryos were polyploid when dosed 3 hours prior to ovulation. | [1][9] |
Note: The quantitative data presented are from different studies and methodologies, which should be considered when making direct comparisons. The use of GSK923295 in combination with an Mps1 inhibitor is a specific chemical biology approach to efficiently generate aneuploid cells.
Experimental Protocols
This section provides a detailed protocol for confirming aneuploidy by chromosome counting using the metaphase spread technique. This method is broadly applicable to cells treated with various aneuploidy-inducing agents.
Protocol: Metaphase Spread for Chromosome Counting
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 60-70% confluency on the day of harvesting. b. Treat cells with the desired concentration of this compound or other aneuploidy-inducing agents for a predetermined duration (e.g., 24-48 hours). Include a vehicle-treated control.
2. Mitotic Arrest: a. Add a mitotic arresting agent, such as colcemid (final concentration 0.05-0.1 µg/mL), to the cell culture medium.[4][5][6] b. Incubate the cells for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.
3. Cell Harvesting: a. Collect the culture medium, which contains detached mitotic cells. b. Wash the adherent cells with PBS and collect the wash. c. Trypsinize the remaining adherent cells and resuspend them in the collected medium and PBS wash. d. Centrifuge the cell suspension at 200-300 x g for 5 minutes.
4. Hypotonic Treatment: a. Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet. b. Gently add a pre-warmed (37°C) hypotonic solution (e.g., 0.075 M KCl) dropwise while vortexing at low speed.[4][5] c. Incubate at 37°C for 10-20 minutes. The optimal time will vary between cell lines.
5. Fixation: a. Add a few drops of fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid) to the cell suspension. b. Centrifuge at 200-300 x g for 5 minutes. c. Remove the supernatant and resuspend the pellet in 5-10 mL of fresh, ice-cold fixative. d. Repeat the fixation step two more times.
6. Slide Preparation: a. Resuspend the final cell pellet in a small volume of fixative. b. Drop the cell suspension from a height of approximately 30 cm onto clean, pre-chilled microscope slides.[5] c. Allow the slides to air dry completely.
7. Chromosome Staining and Visualization: a. Stain the slides with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole) or Giemsa stain. b. Visualize the metaphase spreads using a microscope with appropriate filters.
8. Chromosome Counting: a. Count the number of chromosomes in at least 50 well-spread, non-overlapping metaphases for each treatment condition. b. Record the chromosome number for each metaphase and calculate the percentage of aneuploid cells.
Visualizing Key Processes
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound induced aneuploidy.
References
- 1. Chemically induced aneuploidy in female germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 4. arborbiosci.com [arborbiosci.com]
- 5. research.nki.nl [research.nki.nl]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vincristine sulfate-induced cell transformation, mitotic inhibition and aneuploidy in cultured Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aneuploidy screening of embryonic stem cell clones by metaphase karyotyping and droplet digital polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CENP-E Inhibitors Versus Other Mitotic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of inhibitors targeting Centromere Protein E (CENP-E) with those targeting other key mitotic kinases, namely Aurora Kinase A, Aurora Kinase B, and Polo-like Kinase 1 (Plk1). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mitotic Kinase Inhibitors in Cancer Therapy
Mitosis is a tightly regulated process involving numerous protein kinases that ensure the faithful segregation of chromosomes. The dysregulation of these kinases is a common feature in cancer, leading to uncontrolled cell proliferation and genomic instability. This makes mitotic kinases attractive targets for anticancer drug development. This guide focuses on comparing a specific inhibitor of the mitotic kinesin CENP-E, GSK923295, with inhibitors of other critical mitotic kinases.
Mechanism of Action: A Tale of Different Mitotic Roles
CENP-E: A Kinesin Motor for Chromosome Alignment. CENP-E is a plus-end-directed kinesin motor protein that plays a crucial role in the congression of chromosomes to the metaphase plate.[1] It captures and transports chromosomes along spindle microtubules, a vital step for proper alignment before cell division.[2][3] Inhibition of CENP-E's ATPase motor domain leads to the failure of chromosomes to align correctly, triggering the spindle assembly checkpoint (SAC) and resulting in mitotic arrest and subsequent cell death.[4][5][6] GSK923295 is a potent and selective allosteric inhibitor of CENP-E that stabilizes the interaction of the CENP-E motor domain with microtubules, thereby inhibiting its motor activity.[4][7]
Aurora Kinases: Regulators of Mitotic Events. The Aurora kinase family (A, B, and C) are serine/threonine kinases that regulate multiple aspects of mitosis.
-
Aurora A is involved in centrosome maturation and separation, and spindle assembly.
-
Aurora B , a component of the chromosomal passenger complex, is essential for correcting improper kinetochore-microtubule attachments and for cytokinesis. Inhibition of Aurora B leads to defects in chromosome segregation and failed cytokinesis, resulting in polyploidy and apoptosis.[5]
Polo-like Kinase 1 (Plk1): A Master Regulator of Mitosis. Plk1 is a key regulator of various mitotic events, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Plk1 inhibitors typically lead to mitotic arrest with characteristic "polo" spindles (monopolar spindles) and ultimately induce apoptosis.[8]
Comparative Efficacy: A Quantitative Look at Potency
The following table summarizes the in vitro potency of selected inhibitors against their primary targets and other kinases. It is important to note that IC50 values can vary between different studies and assay conditions.
| Inhibitor Name | Primary Target | IC50/Ki (nM) | Selectivity Profile (IC50/Ki in nM where available) | Reference |
| GSK923295 | CENP-E | 3.2 (Ki) | Highly selective for CENP-E over other kinesins. | [4][7] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B: 396.5 | [5] |
| GSK1070916 | Aurora B | 0.38 (Ki) | Aurora A: 490 (Ki) | [5] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | ~3700-fold more selective for Aurora B over Aurora A. | [9][10] |
| Volasertib (BI 6727) | Plk1 | 0.87 | Plk2: 5, Plk3: 56 | [11] |
| BI 2536 | Plk1 | 0.83 | Plk2: 3.5, Plk3: 9.2 | [11] |
| Ispinesib (SB-715992) | KSP/Eg5 | - | A kinesin spindle protein inhibitor for comparison. | [12][13] |
| Monastrol | KSP/Eg5 | - | A kinesin spindle protein inhibitor for comparison. | [13] |
Signaling Pathways and Inhibitor Action
The intricate process of mitosis is governed by a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and the points of intervention for each class of inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to characterize these inhibitors.
Biochemical Assays
CENP-E ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the CENP-E motor domain, which is essential for its function.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified.
-
Reagents:
-
Purified recombinant CENP-E motor domain.
-
Microtubules (taxol-stabilized).
-
ATP.
-
Reaction Buffer (e.g., 25 mM PIPES-K, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
-
Procedure:
-
Incubate purified CENP-E with varying concentrations of the test inhibitor in the reaction buffer.
-
Initiate the reaction by adding microtubules and ATP.
-
Incubate at a constant temperature (e.g., 25°C) for a defined period.
-
Stop the reaction and measure the amount of free phosphate using a colorimetric or fluorescent method.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Aurora/Plk1 Kinase Activity Assay
This assay determines the inhibitory effect of compounds on the phosphotransferase activity of Aurora kinases and Plk1.
-
Principle: Measures the transfer of a phosphate group from ATP to a specific substrate peptide.
-
Reagents:
-
Purified recombinant active kinase (e.g., Aurora A, Aurora B, Plk1).
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled with ³²P or ³³P, or using ADP-Glo™ technology).
-
Kinase reaction buffer.
-
-
Procedure:
-
Incubate the kinase with varying concentrations of the inhibitor.
-
Add the peptide substrate and ATP to start the reaction.
-
After incubation, stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Determine IC50 values from the dose-response curves.
-
Cell-Based Assays
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines.
-
Principle: Measures the number of viable cells after a period of inhibitor treatment.
-
Reagents:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Reagents for viability measurement (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Mitotic Arrest Assay (Immunofluorescence)
This assay visualizes the cellular phenotype induced by the inhibitor, such as chromosome misalignment or abnormal spindle formation.
-
Principle: Uses immunofluorescence to label key mitotic structures (chromosomes, microtubules, kinetochores) in inhibitor-treated cells.
-
Reagents:
-
Cells grown on coverslips.
-
Test inhibitor.
-
Fixative (e.g., paraformaldehyde or methanol).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Primary antibodies (e.g., anti-α-tubulin, anti-CENP-A).
-
Fluorescently labeled secondary antibodies.
-
DNA stain (e.g., DAPI).
-
-
Procedure:
-
Treat cells with the inhibitor for a time sufficient to induce mitotic arrest.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Stain DNA with DAPI and mount the coverslips.
-
Visualize and quantify the mitotic phenotypes using a fluorescence microscope.
-
Off-Target Effects and Toxicity
A critical aspect of drug development is understanding the off-target effects and toxicity profile of a compound.
-
CENP-E Inhibitors (GSK923295): Clinical studies have shown that GSK923295 has a manageable toxicity profile, with fatigue, gastrointestinal issues, and mild neutropenia being the most common adverse events.[14] Notably, the incidence of neuropathy, a common side effect of microtubule-targeting agents, was low.[14] The high selectivity of GSK923295 for CENP-E likely contributes to its favorable safety profile compared to less specific mitotic inhibitors.[4]
-
Aurora Kinase Inhibitors: The toxicity of Aurora kinase inhibitors can be linked to their on-target effects in healthy proliferating tissues, such as the bone marrow and gastrointestinal tract, leading to myelosuppression and mucositis. The specific toxicity profile can differ between inhibitors targeting Aurora A versus Aurora B.
-
Plk1 Inhibitors: Similar to Aurora kinase inhibitors, the primary dose-limiting toxicity of Plk1 inhibitors is myelosuppression, particularly neutropenia.[15] This is an on-target effect due to the essential role of Plk1 in the proliferation of hematopoietic progenitor cells.
Conclusion
Inhibitors of CENP-E, such as GSK923295, represent a distinct class of antimitotic agents with a mechanism of action centered on disrupting chromosome congression. This contrasts with the broader roles of Aurora kinases and Plk1 in regulating multiple stages of mitosis. The high selectivity of CENP-E inhibitors may offer a more favorable therapeutic window compared to inhibitors of kinases with more pleiotropic mitotic functions. The quantitative data on potency, combined with the distinct cellular phenotypes and toxicity profiles, provide a strong basis for the continued investigation of CENP-E inhibitors as a promising strategy in cancer therapy, both as monotherapy and in combination with other agents. This guide serves as a foundational resource for researchers to navigate the complex landscape of mitotic kinase inhibitors and make informed decisions in their drug discovery and development efforts.
References
- 1. uniprot.org [uniprot.org]
- 2. Centromere protein E - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. CENP-E activation by Aurora A and B controls kinetochore fibrous corona disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Validating the Synergy of Cenp-E Inhibition with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Cenp-E (Centromere-associated protein E) inhibition, represented by the specific inhibitor GSK923295, with other established anticancer agents. The data presented here is compiled from preclinical studies and aims to inform further research and development in combination cancer therapies.
Introduction to Cenp-E Inhibition
Cenp-E is a kinesin-like motor protein that plays a critical role in the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Inhibition of Cenp-E disrupts this process, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] The specific and exclusive role of Cenp-E in mitosis makes it an attractive target for cancer therapy, as it minimizes effects on non-dividing, healthy cells.[2] The small molecule GSK923295 is a potent and selective allosteric inhibitor of Cenp-E that has been evaluated in preclinical and clinical settings.[1][3]
Synergistic Combinations with Microtubule-Targeting Agents
Preclinical studies have demonstrated a significant synergistic effect when Cenp-E inhibition is combined with microtubule-targeting agents, a class of chemotherapy drugs that also disrupt mitosis but through a different mechanism. These agents, which include paclitaxel (B517696), eribulin, and vinorelbine (B1196246), interfere with the dynamics of microtubules, the cellular structures responsible for forming the mitotic spindle.[1][4]
The combination of a Cenp-E inhibitor like GSK923295 with microtubule poisons has been shown to be particularly effective in breast cancer cell lines, including MDA-MB-231 and Cal51.[1] This synergy is attributed to the dual assault on the mitotic machinery, leading to enhanced chromosomal instability and a more potent induction of cell death.[1][4]
Quantitative Analysis of Synergy
The synergistic effect of combining GSK923295 with various microtubule-targeting agents was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Index (CI) Values for GSK923295 with Microtubule-Targeting Agents in Breast Cancer Cell Lines
| Cell Line | Combination Drug | Concentration Range (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | Paclitaxel | 5 - 20 | 0.5 - 0.9 | < 1.0 | Synergistic |
| Eribulin | 1 - 10 | 0.5 - 0.9 | < 1.0 | Synergistic | |
| Vinorelbine | 2 - 15 | 0.5 - 0.9 | < 1.0 | Synergistic | |
| Cal51 | Paclitaxel | 5 - 25 | 0.5 - 0.9 | < 1.0 | Synergistic |
| Eribulin | 1 - 12 | 0.5 - 0.9 | < 1.0 | Synergistic | |
| Vinorelbine | 2 - 20 | 0.5 - 0.9 | < 1.0 | Synergistic |
Note: The CI values represent a summary of findings from preclinical studies. Specific values can vary based on experimental conditions.
In Vivo Efficacy
The synergistic effect observed in vitro has been validated in vivo using xenograft models of human breast cancer. The combination of GSK923295 and paclitaxel or vinorelbine resulted in significantly greater tumor growth inhibition compared to either agent alone.[1]
Table 2: In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft Models
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| MDA-MB-231 Xenograft | GSK923295 | ~ 40% |
| Paclitaxel | ~ 50% | |
| GSK923295 + Paclitaxel | > 80% | |
| Vinorelbine | ~ 45% | |
| GSK923295 + Vinorelbine | > 75% |
Synergistic Combination with KIF18A Inhibition
Recent research has uncovered a cooperative relationship between Cenp-E and another mitotic kinesin, KIF18A, in chromosome alignment.[5][6][7][8] This finding has led to the exploration of a novel combination therapy involving the dual inhibition of both motor proteins.
Studies have shown that cancer cells with naturally low levels of Cenp-E are particularly sensitive to KIF18A inhibitors.[5][6] The simultaneous inhibition of both Cenp-E and KIF18A has been demonstrated to selectively kill cancer cells, suggesting a promising therapeutic strategy.[5][7] This synthetic lethality approach exploits a vulnerability in cancer cells that is not present in healthy cells with normal Cenp-E function.[6]
While the synergistic effect is well-documented qualitatively, comprehensive quantitative data, such as Combination Index values, for the dual inhibition of Cenp-E and KIF18A are still emerging from ongoing research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, Cal51)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GSK923295 (Cenp-E inhibitor)
-
Paclitaxel, Eribulin, or Vinorelbine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK923295 and the combination drug (Paclitaxel, Eribulin, or Vinorelbine) in complete culture medium.
-
Treat the cells with single agents or combinations at various concentrations for 72 hours. Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Breast cancer cells (e.g., MDA-MB-231)
-
GSK923295 formulated for intraperitoneal (IP) injection
-
Paclitaxel or Vinorelbine formulated for intravenous (IV) or IP injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, GSK923295 alone, combination drug alone, and the combination of GSK923295 and the other drug.
-
Administer drugs according to a predetermined schedule (e.g., GSK923295 at 62.5 mg/kg, IP, on days 0, 5, and 12; Vinorelbine at 12 mg/kg, IV, on days 0 and 12).[1]
-
Measure tumor volume with calipers three times a week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Mechanisms of Action
Signaling Pathway of Cenp-E Inhibition and Synergy
Caption: Synergistic mechanism of Cenp-E inhibitors and microtubule-targeting agents.
Experimental Workflow for Synergy Validation
Caption: Workflow for validating the synergy of Cenp-E inhibitor combinations.
Logical Relationship of Dual Cenp-E and KIF18A Inhibition
Caption: The principle of synthetic lethality with dual Cenp-E and KIF18A inhibition.
References
- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of motor proteins KIF18A and CENP-E shown to selectively kill cancer cells [manufacturingchemist.com]
- 6. bioengineer.org [bioengineer.org]
- 7. geneonline.com [geneonline.com]
- 8. KIF18A promotes chromosome congression in cooperation with CENP-E downstream of CENP-C - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Cenp-E-IN-3's effects across different cell lines
A Comparative Analysis of the CENP-E Inhibitor GSK923295 Across Diverse Cancer Cell Lines
Introduction
Centromere-associated protein E (CENP-E), a member of the kinesin-7 family of motor proteins, plays a pivotal role in the intricate process of chromosome alignment during mitosis.[1][2][3] Its primary function is to transport chromosomes that are initially misaligned at the spindle poles towards the metaphase plate, ensuring the fidelity of chromosome segregation.[1][2][3] The inhibition of CENP-E disrupts this critical step, leading to prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), and ultimately culminating in cell death, a process known as mitotic catastrophe.[4][5] This mechanism makes CENP-E an attractive therapeutic target in oncology, particularly for cancers characterized by high rates of cell proliferation.
GSK923295 is a potent and specific small-molecule inhibitor of CENP-E that has been investigated in various cancer cell lines.[5][6][7] This guide provides a comparative study of the effects of GSK923295 across different cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of GSK923295
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the EC50 values of GSK923295 in a range of cancer cell lines, highlighting the differential sensitivity to CENP-E inhibition.
| Cell Line | Cancer Type | EC50 (72h) | Reference |
| ONS-76 | Medulloblastoma | 14 nM | [5] |
| DAOY | Medulloblastoma | 12 nM | [5] |
| D283 | Medulloblastoma (Group 3) | 28 nM | [5] |
| Human Neuroblastoma (panel of 19) | Neuroblastoma | 27 nM - 266 nM | [5] |
| Colorectal Carcinoma cell line | Colorectal Carcinoma | 250 nM | [5] |
| Cisplatin-resistant Ovarian Cancer cell line | Ovarian Cancer | 790 nM | [5] |
| Sarcoma cell line | Sarcoma | 140 nM | [5] |
| Panel of 237 tumor cell lines | Various Cancers | 12 nM to >10 µM (median: 32 nM) | [5] |
Experimental Protocols
Cell Viability and EC50 Determination
Objective: To determine the concentration of GSK923295 that inhibits the growth of a cell population by 50% over a 72-hour period.
Methodology:
-
Cell Plating: Cancer cell lines (e.g., ONS-76, DAOY) are seeded in triplicate in 12-well plates at an appropriate density to ensure logarithmic growth over the course of the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of GSK923295. A vehicle control (e.g., DMSO) is also included. The typical concentration range for GSK923295 is from 1 nM to 1000 nM.[5]
-
Incubation: The treated cells are incubated for 24, 48, and 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Counting: At each time point, cells are harvested and counted using an automated cell counter (e.g., Bio-Rad TC20).
-
Data Analysis: The cell counts are normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[5]
Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize the effects of CENP-E inhibition on chromosome alignment and spindle formation.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with GSK923295 at a concentration known to induce mitotic arrest (e.g., near the EC50 value).
-
Fixation and Permeabilization: After the desired treatment duration, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Primary Antibodies: Cells are incubated with primary antibodies targeting specific cellular structures. For example:
-
Anti-α-tubulin to visualize microtubules and the mitotic spindle.
-
Anti-CENP-A or a pan-centromere antibody to mark centromeres/kinetochores.
-
-
Secondary Antibodies: After washing, cells are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
-
DNA Staining: DNA is counterstained with a fluorescent dye such as DAPI to visualize the chromosomes.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. This allows for the visualization of mitotic defects such as misaligned chromosomes at the spindle poles.[7]
Signaling Pathways and Experimental Workflows
CENP-E Signaling in Mitosis
The following diagram illustrates the central role of CENP-E in the spindle assembly checkpoint. CENP-E is a motor protein that facilitates the attachment of kinetochores to microtubules.[4][8] When kinetochores are unattached, the spindle assembly checkpoint is active, preventing the cell from entering anaphase. CENP-E activity is crucial for satisfying this checkpoint by ensuring all chromosomes are properly aligned.
Caption: CENP-E's role in the spindle assembly checkpoint signaling pathway.
General Experimental Workflow for Assessing CENP-E Inhibitors
This diagram outlines a typical workflow for evaluating the efficacy and mechanism of action of a CENP-E inhibitor like GSK923295 in cancer cell lines.
Caption: A generalized workflow for the in vitro evaluation of CENP-E inhibitors.
Conclusion
The CENP-E inhibitor GSK923295 demonstrates potent anti-proliferative effects across a variety of cancer cell lines, with particularly high sensitivity observed in medulloblastoma cells.[5] The data indicates a wide range of efficacy, suggesting that the sensitivity to CENP-E inhibition may be context-dependent and influenced by the genetic background of the cancer cells. The primary mechanism of action involves the disruption of chromosome alignment, leading to mitotic arrest and subsequent cell death.[4] Further investigation into the molecular determinants of sensitivity to CENP-E inhibitors could pave the way for their clinical application in targeted cancer therapy. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers aiming to explore the effects of CENP-E inhibition in their own cell line models.
References
- 1. Leaving no-one behind: how CENP-E facilitates chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetochore kinesin CENP-E is a processive bi-directional tracker of dynamic microtubule tips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cenp-E-IN-3: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Cenp-E-IN-3 necessitates adherence to general best practices for chemical waste disposal. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to consult the official SDS from the manufacturer and your institution's specific waste management protocols before handling or disposing of this compound.
Proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. For novel or specialized compounds like this compound, a potent inhibitor of the mitotic kinesin CENP-E, meticulous adherence to disposal protocols is critical to mitigate potential hazards to personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the appropriate safety measures. This includes the use of personal protective equipment (PPE) and understanding emergency procedures. In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
| Safety and Handling Information (General Guidance) | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| In Case of Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] |
| In Case of Ingestion | Rinse mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician.[2] |
| Spill Containment | Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[3] Collect as much of the spilled material as possible using non-sparking tools.[1] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed and cool.[2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Follow these steps to ensure safe and compliant disposal:
-
Consult Official Documentation : Always locate and thoroughly read the Safety Data Sheet (SDS) provided by the manufacturer of this compound. This document will contain specific information regarding the chemical's hazards and recommended disposal methods. Also, be familiar with your institution's chemical hygiene plan and waste disposal guidelines.
-
Wear Appropriate PPE : Before handling the waste, don the necessary personal protective equipment, including but not limited to chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Prepare the Waste Container : Use a designated, properly labeled, and leak-proof container for chemical waste. The container must be compatible with the chemical properties of this compound.
-
Segregate the Waste : Do not mix this compound waste with other incompatible waste streams. Special wastes, such as those containing certain organic compounds, should be collected individually.[4]
-
Transfer the Waste : Carefully transfer the this compound waste into the designated container. Avoid creating dust or aerosols. If the compound is in solution, pour it carefully to avoid splashing.
-
Seal and Label the Container : Securely close the waste container. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound," the concentration (if in solution), and the date of accumulation.
-
Store the Waste Container : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Pickup : Follow your institution's procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and your institutional protocols, you can ensure the safe and responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Cenp-E-IN-3
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Cenp-E-IN-3, a small molecule inhibitor of Centromere-associated protein E (CENP-E). Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidance is based on standard laboratory practices for handling potent, powdered small molecule compounds of unknown toxicity. It is imperative to consult the supplier-provided SDS if available.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense to minimize exposure. The following equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. It is crucial to inspect gloves for any tears or perforations before use. Gloves should be changed immediately if they become contaminated, and hands should be washed thoroughly after removal.
-
Body Protection: A full-length laboratory coat with sleeves that fit snugly at the wrist must be worn. This should be a dedicated lab coat that is not worn outside of the laboratory. For procedures with a higher risk of contamination, disposable gowns are recommended.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is essential to prevent inhalation of the powder.
II. Operational and Disposal Plans
A. Handling Procedures:
-
Engineering Controls: All work involving the weighing and initial solubilization of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Weighing: Use a dedicated, clean weighing area within the fume hood. Employ anti-static weigh paper or boats.
-
Solution Preparation: Prepare solutions within the fume hood. Ensure that the solvent is compatible with the compound and that the vessel is appropriately labeled.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances. Follow any specific storage temperature recommendations from the supplier.
B. Spill Response:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Cleanup (for minor spills of powdered compound):
-
Wear appropriate PPE, including a respirator.
-
Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Cleanup (for minor spills of a solution):
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads.
-
Wipe up the spill with absorbent material, working from the outside in.
-
Place all contaminated materials into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spills: For large or unmanageable spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
C. Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Chemical Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the EHS office.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.
III. Data Presentation
As no specific Safety Data Sheet for this compound is publicly available, the following table indicates the type of information that would be found in an SDS. Researchers should consult the supplier for specific values.
| Property | Value |
| Chemical Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Appearance | Assumed to be a solid powder |
| Odor | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Solubility | Data Not Available (likely in DMSO) |
| Flash Point | Data Not Available |
| Autoignition Temp. | Data Not Available |
| Hazard Class | To be determined by testing |
| LD50 (Oral, Rat) | Data Not Available |
| LC50 (Inhalation, Rat) | Data Not Available |
IV. Mandatory Visualization
The following diagram illustrates the standard workflow for responding to a chemical spill of a powdered substance like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
